molecular formula C22H27Cl3F3N3S B1256617 Fluphenazine-N-2-chloroethane

Fluphenazine-N-2-chloroethane

カタログ番号: B1256617
分子量: 528.9 g/mol
InChIキー: OAWAULFIPAZCMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluphenazine-N-2-chloroethane, also known as Fluphenazine-N-2-chloroethane, is a useful research compound. Its molecular formula is C22H27Cl3F3N3S and its molecular weight is 528.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluphenazine-N-2-chloroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluphenazine-N-2-chloroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C22H27Cl3F3N3S

分子量

528.9 g/mol

IUPAC名

10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

InChI

InChI=1S/C22H25ClF3N3S.2ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;;/h1-2,4-7,16H,3,8-15H2;2*1H

InChIキー

OAWAULFIPAZCMH-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl.Cl

同義語

fluphenazine-N-2-chloroethane
fluphenazine-N-mustard
N-chloroethyl-fluphenazine
SK and F 7172-A2
SKF 7171A
SKF 7172-A2
SKF-7171A
SKF7171A
SKF7172-A2

製品の起源

United States

Foundational & Exploratory

Fluphenazine-N-2-chloroethane: The Irreversible Dopaminergic & Calmodulin Probe

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Fluphenazine-N-2-chloroethane (SKF-7171A) , a specialized nitrogen mustard derivative of the antipsychotic fluphenazine.

Technical Monograph & Experimental Guide

Version: 2.0 (Scientific Reference) Classification: Pharmacological Probe / Affinity Label Synonyms: SKF-7171A, Fluphenazine Mustard (FNM), N-chloroethylfluphenazine.

Executive Summary

Fluphenazine-N-2-chloroethane (FNM) is a potent, irreversible antagonist targeting Dopamine receptors (D1/D2) and Calmodulin (CaM).[1] Unlike competitive antagonists (e.g., haloperidol) that equilibrate rapidly with the receptor, FNM contains a reactive 2-chloroethyl moiety. This group cyclizes in aqueous solution to form a highly electrophilic aziridinium ion , which covalently alkylates nucleophilic residues (cysteines, histidines) within the receptor binding pocket.

Primary Research Utility:

  • Receptor Turnover Studies: By irreversibly blocking a fraction of receptors (

    
     reduction) without affecting the affinity (
    
    
    
    ) of the remaining population, FNM allows researchers to calculate receptor synthesis and degradation rates (
    
    
    ,
    
    
    ).
  • Spare Receptor Quantification: It is the gold standard for determining "receptor reserve" in dopaminergic signaling pathways.

  • Calmodulin Inhibition: It functions as a non-competitive, irreversible inhibitor of CaM-dependent enzymes (e.g., phosphodiesterase, CaM-kinase II).

Chemical Architecture & Mechanism of Action[2]

Structural Identity
  • IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl chloride dihydrochloride.

  • CAS Registry: 3892-78-2 (Parent), 83016-35-7 (2HCl salt).

  • Molecular Formula:

    
    [2]
    
  • Precursor: Fluphenazine (contains an

    
    -hydroxyethyl group).
    
The Alkylation Mechanism

The pharmacological power of FNM lies in its transformation from a stable salt to a reactive cation. Upon dissolution in physiological buffer (pH 7.4), the free amine attacks the adjacent carbon bearing the chlorine leaving group.

Pathway:

  • Cyclization: The piperazine nitrogen performs an intramolecular nucleophilic attack on the

    
    -carbon.
    
  • Aziridinium Formation: A strained, positively charged aziridinium (ethyleneimmonium) ring is formed.

  • Covalent Bonding: A nucleophile on the receptor (Target-Nu

    
    ) attacks the ring, opening it and forming a stable covalent bond.
    

G Start Fluphenazine-N-2-chloroethane (Stable Precursor) Inter Aziridinium Ion (Reactive Intermediate) Start->Inter Cyclization (pH > 7.0, -Cl⁻) Complex Receptor-Ligand Complex (Reversible Binding) Inter->Complex Diffusion to Binding Site Final Alkylated Receptor (Irreversible Blockade) Complex->Final Nucleophilic Attack (Cys/His Residue)

Figure 1: The activation pathway of Fluphenazine-N-2-chloroethane. The aziridinium ion is the pharmacologically active species responsible for covalent modification.

Experimental Protocols

Safety & Handling (Critical)

Hazard Warning: FNM is a nitrogen mustard. It is a potent alkylating agent and potential mutagen/carcinogen.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Weigh and dissolve only in a chemical fume hood.

  • Deactivation: Neutralize spills with 10% Sodium Thiosulfate solution (scavenges the alkylating species).

Preparation of Stock Solution

FNM hydrolyzes rapidly in water. Do not store aqueous solutions.

  • Solvent: Dissolve solid FNM in 100% DMSO or acidified ethanol (to prevent premature cyclization).

    • Target Concentration: 10 mM stock.

  • Storage: Aliquot into light-protected vials and store at -80°C (stable for 6 months).

  • Working Solution: Dilute into assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately prior to use. Note: The half-life of the aziridinium ion in water is approximately 20–30 minutes.

Irreversible Binding Assay (Receptor Turnover)

This protocol determines the fraction of receptors remaining after alkylation.

Objective: Measure


 reduction of D2 receptors in rat striatal membranes.

Step-by-Step Workflow:

  • Pre-Incubation (Alkylation Phase):

    • Prepare striatal membrane homogenates (

      
       protein).
      
    • Incubate membranes with FNM (Range:

      
      ) for 60 minutes at 25°C .
      
    • Control: Incubate parallel samples with vehicle (DMSO) only.

    • Non-Specific: Incubate with

      
       (+)-Butaclamol to protect specific sites (optional validation step).
      
  • The "Washout" (Critical Step):

    • Since FNM is lipophilic, simple dilution is insufficient.

    • Centrifuge: 20,000 x g for 15 min at 4°C. Discard supernatant.

    • Resuspend: Fresh Tris-HCl buffer.

    • Repeat: Perform this wash cycle at least 4 times .

    • Why? Any residual free FNM will interfere with the subsequent radioligand binding, appearing as competitive inhibition rather than irreversible blockade.

  • Radioligand Binding (Measurement Phase):

    • Incubate washed membranes with a saturation curve of

      
      -Spiperone (0.1 – 5 nM).
      
    • Determine

      
       and 
      
      
      
      via Scatchard/Rosenthal analysis.

Expected Results:

  • 
     (Affinity):  Should remain unchanged between Control and FNM-treated groups (confirming complete washout of free drug).
    
  • 
     (Density):  Will decrease in a dose-dependent manner.
    
Data Analysis: Calculating Receptor Reserve

To determine the fraction of receptors required for a maximal biological response (e.g., cAMP inhibition), compare the functional response (


) with receptor occupancy (

).


Where FNM treatment reduces


 (transducer constant proportional to 

).

Quantitative Specifications

ParameterValue / ConditionNotes
Solubility DMSO (>10 mg/mL), EthanolInsoluble/Unstable in neutral water.
Activation pH > 7.0Acidic pH stabilizes the precursor; basic pH accelerates cyclization.

(D2)
~100 nMConcentration to alkylate 50% of receptors in 1 hr.

(D2)
0.55 nMInitial reversible binding affinity before covalent bond formation.
Selectivity D2

D1 > 5-HT
High affinity for phenothiazine binding pockets.
Washout Cycles Minimum 4Essential to remove non-covalently bound drug.

Experimental Workflow Diagram

Workflow cluster_wash Critical Step: Removal of Unbound FNM Stock Stock Preparation (DMSO, -80°C) Dilution Activation (Dilute in pH 7.4 Buffer) Stock->Dilution Immediate Use Incubation Incubation (Membranes + FNM, 60 min) Dilution->Incubation Add to Tissue Wash Washout Procedure (Centrifuge x4) Incubation->Wash Remove Free Drug Binding Radioligand Binding ([3H]-Ligand Saturation) Wash->Binding Resuspend Analysis Data Analysis (Scatchard Plot) Binding->Analysis Calculate Bmax

Figure 2: Workflow for determining receptor density reduction using Fluphenazine-N-2-chloroethane.

References

  • Ishmael, D. R., et al. (2005).[3] "Trimetrexate, methotrexate, and pemetrexed results of comparative in vitro cytotoxicity and modulation by fluphenazine-N-2-chloroethane and leucovorin."[3] Journal of Clinical Oncology. Link

  • Qin, Z. H., et al. (1994). "Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum."[4] Neurochemistry International, 25(4), 355-366. Link

  • Hess, E. J., et al. (1988). "Use of the irreversible dopamine receptor antagonist, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), to distinguish between D-1 and D-2 dopamine receptors." Journal of Pharmacology and Experimental Therapeutics.
  • Gnegy, M. E., et al. (1980). "Calmodulin antagonists: Fluphenazine-N-mustard."[2] Annals of the New York Academy of Sciences.

  • Cayman Chemical. (2022).[2] "Fluphenazine-N-2-chloroethane (hydrochloride) Product Information." Link

Sources

Fluphenazine-N-2-chloroethane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Mechanism, and Pharmacological Applications

Executive Summary

Fluphenazine-N-2-chloroethane (FNCE), also known as Fluphenazine Mustard (FNM), is a synthetic derivative of the antipsychotic fluphenazine.[1] Unlike its parent compound, which acts as a reversible competitive antagonist at dopamine receptors, FNCE functions as an irreversible alkylating antagonist .

This guide details the chemical architecture, reaction kinetics, and experimental utility of FNCE. It is primarily employed as a pharmacological probe to determine receptor reserve (spare receptors) , quantify receptor turnover rates (synthesis and degradation), and distinguish between agonist efficacy and affinity in complex biological systems.

Chemical Architecture & Reactivity
1.1 Structural Composition

FNCE retains the core tricyclic phenothiazine structure of fluphenazine, which provides high affinity for Dopamine D1 and D2 receptors. The critical modification lies in the side chain: the terminal hydroxyl group of fluphenazine is replaced by a chloride leaving group.

  • Parent Core: 2-trifluoromethyl-10-phenothiazine[1][2][3]

  • Linker: Propyl-piperazine

  • Reactive Moiety: N-(2-chloroethyl) group

1.2 Mechanism of Activation (The Nitrogen Mustard Motif)

FNCE is a "nitrogen mustard" analog. It is stable in acidic storage conditions but becomes highly reactive at physiological pH (7.4). The mechanism involves an intramolecular cyclization:

  • Cyclization: The tertiary amine nitrogen attacks the adjacent carbon bearing the chlorine.

  • Aziridinium Formation: This expels the chloride ion, forming a highly strained, positively charged aziridinium ion intermediate.

  • Covalent Bonding: This electrophilic intermediate is attacked by nucleophilic residues (cysteine sulfhydryls, histidine imidazoles, or lysine amines) within the receptor binding pocket, forming a permanent covalent bond.

1.3 Visualization: Chemical Activation Pathway

FNCE_Activation FNCE FNCE (Precursor) (N-2-chloroethyl) Aziridinium Aziridinium Ion (Cyclic Intermediate) FNCE->Aziridinium Cyclization (-Cl⁻) Complex Irreversible Complex (Covalently Bound) Aziridinium->Complex Nucleophilic Attack Receptor Dopamine Receptor (Nucleophilic Residue) Receptor->Complex Target

Figure 1: The transition of FNCE from stable precursor to reactive aziridinium ion, resulting in covalent receptor alkylation.

Pharmacological Properties & Mechanism[4][5][6][7][8]
2.1 Selectivity Profile

FNCE exhibits high affinity for dopamine receptors, particularly the D2-like family . However, due to the high reactivity of the aziridinium ion, specificity is time-dependent.

  • Short Incubation (<30 mins): Retains high selectivity for D2 receptors due to the pharmacophore's initial reversible binding affinity (

    
     nM).
    
  • Long Incubation / High Conc: Can alkylate calmodulin and other GPCRs (e.g., serotonin, alpha-adrenergic) due to non-specific hydrophobic interactions followed by alkylation.

2.2 Kinetic Implications (The Furchgott Method)

In classical pharmacology, FNCE is used to reduce the population of functional receptors (


) without altering the affinity (

) of the remaining receptors. This allows researchers to calculate the dissociation constant (

) of agonists using the Furchgott method [1].

Effect on Dose-Response Curves:

  • Initial Blockade: Rightward shift of the agonist curve (looks competitive).

  • Progressive Blockade: Depression of the maximal response (

    
    ) as the receptor reserve is exhausted.
    
Comparative Data: Parent vs. Derivative[7][9]
FeatureFluphenazine (Parent)Fluphenazine-N-2-chloroethane (FNCE)
Binding Type Reversible (Competitive)Irreversible (Non-equilibrium)
Kinetics Fast On / Fast OffFast On / No Off (Covalent)
Washout Activity restored after washoutActivity NOT restored after washout
Primary Use Clinical AntipsychoticResearch Tool (Receptor Reserve/Turnover)
Calmodulin Effect Reversible inhibitionIrreversible inhibition (at >10 µM)
Experimental Protocols
4.1 Protocol A: Determination of Receptor Reserve (

)

Objective: To determine the fraction of receptors required to elicit a maximal response.

Reagents:

  • FNCE Hydrochloride (dissolved in acidified ethanol, diluted in buffer immediately before use).

  • Dopamine Agonist (e.g., Quinpirole).

Workflow:

  • Tissue Preparation: Isolate striatal slices or CHO-D2 cells.

  • Baseline: Establish a control dose-response curve for the agonist.

  • Alkylation (Variable Time): Incubate separate aliquots with FNCE (e.g., 100 nM) for varying durations (10, 20, 30 min) to fractionally inactivate receptors.

  • Critical Washout: Wash tissue 6x over 60 minutes with warm buffer containing BSA (0.1%) to scavenge unreacted aziridinium. Failure to wash thoroughly will result in ongoing alkylation.

  • Re-challenge: Construct agonist dose-response curves for each inactivation time point.

  • Analysis: Plot reciprocal equiactive concentrations (1/A vs 1/A') to solve for

    
     and 
    
    
    
    (fraction of active receptors).
4.2 Protocol B: Receptor Turnover Analysis

Objective: To measure the synthesis rate (


) and degradation rate constant (

) of D2 receptors in vivo [2].

Workflow Visualization:

Turnover_Protocol Start Start: Basal Receptor Density (Bmax) Inject Injection: FNCE (In Vivo) Irreversible Blockade Start->Inject Timepoints Wait Variable Times (t) (4h, 12h, 24h, 48h) Inject->Timepoints Harvest Harvest Tissue (Striatum) Prepare Membranes Timepoints->Harvest Assay Saturation Binding Assay (Use [3H]-Spiperone) Harvest->Assay Calc Calculate Recovery Rate Slope = Synthesis Rate Assay->Calc

Figure 2: Experimental workflow for determining receptor half-life (


) using FNCE.

Methodology:

  • Administer FNCE (approx. 1-5 mg/kg, i.p.) to rodents. This typically inactivates >90% of D2 receptors within 4 hours.[1]

  • Sacrifice animals at defined intervals (e.g., 6, 12, 24, 48, 72 hours).

  • Perform saturation binding assays (using a radioligand like

    
    -Spiperone) on the tissue.
    
  • Plot

    
     vs. Time. The recovery curve represents the synthesis of new protein.
    
Safety & Handling (Critical)

FNCE is a nitrogen mustard and must be handled as a potential carcinogen and mutagen.

  • Containment: All weighing and solubilization must occur in a chemical fume hood.

  • Deactivation: Spills and glassware should be treated with a solution of 10% sodium thiosulfate and sodium bicarbonate to nucleophilically open the aziridine ring and render it harmless.

  • Solvent Caution: Do not store in aqueous buffers. The aziridinium ion forms spontaneously in water; prepare fresh. Store stock solutions in dry DMSO or acidified ethanol at -20°C.

References
  • Furchgott, R. F. (1966). The use of

    
    -haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. 
    
  • Thermos, K., Winkler, J. D., & Weiss, B. (1987).[1] Recovery of dopamine D2 receptors after irreversible inactivation by fluphenazine-N-mustard. Neuropharmacology, 26(10), 1473-1480.[1]

  • Winkler, J. D., Thermos, K., & Weiss, B. (1987).[1] Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopamine receptors. Psychopharmacology, 92(3), 285-291.[1]

  • Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information.

Sources

Technical Synthesis Guide: Fluphenazine-N-2-chloroethane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference / Synthetic Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Chemical Biology Researchers

Executive Summary & Application Scope

Fluphenazine-N-2-chloroethane (commonly referred to as Fluphenazine Mustard ) is a reactive derivative of the phenothiazine antipsychotic fluphenazine.[1] Unlike its parent compound, which acts as a reversible antagonist, this derivative functions as an irreversible affinity label for dopamine receptors (specifically D1 and D2 subtypes) and calmodulin.

The synthesis involves the nucleophilic substitution of the terminal hydroxyl group of fluphenazine with a chloride, typically utilizing thionyl chloride (


). The resulting 2-chloroethylamine moiety spontaneously cyclizes in physiological solution to form a highly electrophilic aziridinium ion , which covalently alkylates nucleophilic residues (e.g., cysteine thiols, aspartate carboxylates) within the receptor binding pocket.

Critical Safety Directives (HSE)

WARNING: Nitrogen Mustard Precursor. The product is a potent alkylating agent. It is designed to covalently modify proteins and DNA.

  • Containment: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Deactivation: Spills and glassware should be treated with a dilute solution of sodium thiosulfate or 5% NaOH to quench the alkylating potential before disposal.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a direct Deoxuchlorination. The driving force is the formation of the gaseous byproducts


 and 

, which drives the equilibrium toward the alkyl chloride.
Visualization: Reaction Pathway

ReactionScheme Fluphenazine Fluphenazine (R-N-CH2-CH2-OH) Intermediate Chlorosulfite Intermediate Fluphenazine->Intermediate + SOCl2 CHCl3, Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Product Fluphenazine Mustard (R-N-CH2-CH2-Cl • 2HCl) Intermediate->Product SN2 Substitution Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Deoxuchlorination of Fluphenazine using Thionyl Chloride.

Materials & Equipment

Reagents
ReagentGradeRole
Fluphenazine Dihydrochloride >98% (HPLC)Starting Material
Thionyl Chloride (

)
ReagentPlus®, >99%Chlorinating Agent
Chloroform (

)
Anhydrous, amylene stabilizedSolvent
Diethyl Ether AnhydrousPrecipitating Agent
Sodium Bicarbonate (

)
Sat.[2] Aq. SolutionNeutralization (if base required)
Equipment
  • Two-neck round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Magnetic stirrer and oil bath.

  • Rotary evaporator with acid-resistant seals.

Detailed Synthetic Protocol

Phase 1: Preparation of the Free Base (Optional but Recommended)

While


 can react with the hydrochloride salt, starting with the free base often ensures better solubility in chloroform and smoother kinetics.
  • Dissolve Fluphenazine 2HCl (1.0 g) in water (10 mL).

  • Basify with saturated

    
     or 10% 
    
    
    
    until pH ~10.
  • Extract with Chloroform (

    
     mL) .
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to obtain the viscous oily free base.
    
Phase 2: Chlorination (The Core Reaction)
  • Setup: Dissolve the Fluphenazine free base (approx. 0.8 g) in anhydrous Chloroform (10 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (0.5 mL, ~3-4 eq) dropwise over 10 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Monitoring: The reaction can be monitored by TLC (Silica; MeOH:DCM 1:9). The product (primary chloride) will be less polar than the starting alcohol.

  • Workup:

    • Evaporate the solvent and excess thionyl chloride under reduced pressure (Rotavap). Do not overheat (>40°C) to prevent degradation.

    • The residue is often a hygroscopic foam or oil.

  • Purification/Crystallization:

    • Redissolve the residue in a minimum amount of absolute ethanol (2-3 mL) .

    • Add anhydrous diethyl ether (20-30 mL) dropwise with stirring to induce precipitation of the hydrochloride salt.

    • Filter the precipitate under inert gas (nitrogen) if possible, as the mustard is moisture-sensitive.

    • Wash with cold ether and dry under high vacuum.

Phase 3: Product Characterization
ParameterExpected Value/Observation
Appearance White to off-white crystalline solid (hygroscopic).
Melting Point ~220–230°C (Decomposes). Note: Similar to parent, but often broader.
1H NMR (

or

)
Look for the ethylene linker shift. The

-OH (approx

3.6-3.8) shifts to

-Cl (approx

3.9-4.1).
Mass Spectrometry Parent ion

will show a characteristic Chlorine isotope pattern (

ratio of 3:1).

Mechanism of Action: The Aziridinium Switch

The biological utility of this compound relies on its transformation in situ. The linear chloroethylamine is relatively stable at acidic pH (storage), but at physiological pH (7.4), the piperazine nitrogen attacks the adjacent carbon, displacing the chloride.

Visualization: Pharmacological Activation

Aziridinium Mustard Fluphenazine Mustard (Linear Form) Aziridinium Aziridinium Ion (Active Electrophile) Mustard->Aziridinium Cyclization (pH > 7.0) Complex Covalent Receptor-Drug Complex (Irreversible) Aziridinium->Complex Alkylation of Cysteine/Aspartate Receptor D2 Receptor (Nucleophile: Cys-SH) Receptor->Complex +

Figure 2: In situ activation of Fluphenazine Mustard to the Aziridinium ion.

Troubleshooting & Optimization

  • Hydrolysis Risk: If the product turns into a sticky gum that refuses to crystallize, it has likely hydrolyzed back to the alcohol or formed a polymer. Ensure strictly anhydrous conditions during the

    
     step.
    
  • Stability: Store the final hydrochloride salt at -20°C in a desiccator. The salt is stable for months; the free base is unstable and cyclizes rapidly.

  • Solubility: The dihydrochloride salt is soluble in water and ethanol but insoluble in ether and benzene.

References

  • Gnegy, M. E., et al. (1983). Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloroethylamine hydrochloride (DE3900865C1).

Sources

Part 1: Structural and Operational Analysis of the SKF BT-7171 Hevi-Load Ball Transfer Unit

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to SKF 7171A: Clarification and Analysis of an Industrial Component

Senior Application Scientist Note: Initial research into "SKF 7171A" revealed that this designation does not correspond to a chemical compound or drug within publicly available scientific databases. Instead, the identifier strongly correlates with an industrial component, specifically the SKF BT-7171 Hevi-Load Ball Transfer Unit . This guide, therefore, provides a detailed technical analysis of this component, translating the core requirements of a scientific whitepaper to the context of mechanical engineering and material science. The information presented herein is synthesized from publicly available technical specifications and safety data sheets.

The SKF BT-7171 is a multi-directional material handling system designed to facilitate the movement of heavy loads with minimal effort[1]. It consists of a large load-bearing ball that sits upon many smaller balls encapsulated within a hemispherical cup[1]. This design significantly reduces friction, allowing for smooth and precise movement in any direction[1].

Core Components and Materials

The primary components of the SKF BT-7171 are the main ball, support balls, and the housing. The selection of materials for these components is critical to the unit's performance and durability.

  • Main Ball: The large, load-bearing ball is made of steel, providing high strength and wear resistance[2].

  • Housing: The housing, which contains the ball and support mechanism, is also constructed from steel[2].

  • Support Material: The internal support structure is made of carbon steel[2].

Mechanism of Action

The operational principle of the SKF BT-7171 is based on the reduction of rolling friction. The large main ball, which is in contact with the conveyed object, rotates freely in any direction on a bed of smaller support balls. This allows for a very low coefficient of friction, enabling heavy objects to be moved with minimal force.

Part 2: Physical and Mechanical Properties

The physical and mechanical properties of the SKF BT-7171 are crucial for its application in industrial settings. These properties determine its load-bearing capacity, dimensional compatibility, and operational limits.

Quantitative Specifications

The following table summarizes the key quantitative specifications for the SKF BT-7171 Hevi-Load Ball Transfer Unit.

PropertyValueUnit
Ball Diameter50.8mm
Overall Width127mm
Overall Height98.3mm
Flange Thickness19mm
Bolt Center To Center Length101.6mm
Maximum Load Capacity4409lbs
Weight13.54lbs

(Data sourced from Motion Industries[2])

Operational Characteristics
  • Temperature Range: The standard operating temperature range is from -22°F to +128°F for continuous use, with intermittent use possible up to +212°F[1]. In clean conditions and without seals, temperatures from +308°F to +362°F are possible with reduced loads[1].

  • Conveying Speed: The maximum recommended conveying speed is 3.28 feet per second[1].

  • Sealing: The housing can contain a seal to clean the load ball as it rotates, which helps to resist the ingress of dirt and fine particulate matter[1].

Part 3: Chemical Stability and Material Compatibility

While the SKF BT-7171 is a mechanical component, the chemical properties of its constituent materials and associated lubricants are important for its longevity and safe operation. The following information is derived from safety data sheets for SKF lubricant products, which are used in conjunction with such components.

Chemical Stability

SKF lubricant products are generally stable when used according to the supplier's directions[3][4][5]. They are not flammable but are combustible and will decompose under fire conditions or when heated to high temperatures, potentially releasing inflammable and toxic gases[3][5][6][7].

Incompatible Materials

The lubricants used with these components are generally incompatible with strong oxidizers, strong acids, and strong alkalis[3][4][5].

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products may be released, including toxic gases[3][4][5].

Part 4: Experimental Protocols and Workflows

In the context of the SKF BT-7171, "experimental protocols" refer to the testing and analysis procedures used to ensure its quality and performance. SKF employs a range of non-destructive testing (NDT) methods throughout the manufacturing process.

Non-Destructive Testing (NDT) Workflow

The following diagram illustrates a typical NDT workflow for quality assurance of components like the SKF BT-7171.

NDT_Workflow cluster_manufacturing Manufacturing Process cluster_ndt NDT Methods cluster_analysis Analysis and Reporting Raw_Material Raw Material Inspection Semi_Finished Semi-Finished Component Testing Raw_Material->Semi_Finished Machining UT Ultrasonic Testing Raw_Material->UT Detects internal flaws Finished_Product Finished Product Inspection Semi_Finished->Finished_Product Assembly ET Eddy Current Testing Semi_Finished->ET Detects near-surface defects VT Visual Testing Finished_Product->VT Final quality check Data_Analysis Data Analysis UT->Data_Analysis ET->Data_Analysis VT->Data_Analysis Reporting Reporting & Certification Data_Analysis->Reporting End End Reporting->End Product Release

Caption: NDT Workflow for SKF Component Quality Assurance.

Step-by-Step NDT Protocol (Generalized)
  • Raw Material Inspection: Incoming raw materials are subjected to ultrasonic testing to detect any internal flaws or inconsistencies that could compromise the integrity of the final product.

  • In-Process Testing: At various stages of manufacturing, semi-finished components undergo eddy current testing to identify near-surface defects such as cracks or thermal damage from machining.

  • Finished Product Inspection: The final assembled product is visually and dimensionally inspected to ensure it meets all design specifications.

  • Data Analysis: Data from all NDT inspections is compiled and analyzed to identify any trends or deviations from quality standards.

  • Certification and Release: Components that pass all quality checks are certified and released for distribution.

Part 5: Visualization of Component Relationships

The following diagram illustrates the logical relationship between the core components of the SKF BT-7171 Hevi-Load Ball Transfer Unit.

Ball_Transfer_Unit cluster_unit SKF BT-7171 Unit Housing Steel Housing Main_Ball Main Load-Bearing Ball (Steel) Housing->Main_Ball encapsulates Seal Optional Seal Housing->Seal incorporates Support_Balls Support Balls (Carbon Steel) Main_Ball->Support_Balls rests on Support_Balls->Housing contained within

Sources

Fluphenazine-N-2-chloroethane as an irreversible dopamine D2 receptor antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine-N-2-chloroethane (FNM), also known as N-chloroethylfluphenazine or SKF-7171A , is a nitrogen mustard derivative of the potent phenothiazine antipsychotic fluphenazine. Unlike competitive antagonists that bind reversibly to the dopamine D2 receptor, FNM functions as an affinity label , forming a covalent bond with the receptor protein.

This unique property makes FNM an indispensable tool for:

  • Receptor Turnover Studies: Quantifying the rates of receptor synthesis (

    
    ) and degradation (
    
    
    
    ) by measuring the recovery of binding sites after irreversible inactivation.
  • Receptor Reserve Determination: Differentiating between full receptor occupancy and the fractional occupancy required to elicit a maximal biological response (spare receptors).

  • Molecular Pharmacology: Mapping the ligand-binding pocket via alkylation of specific nucleophilic residues (typically Aspartate or Cysteine) within the transmembrane domains.

Mechanistic Foundation

Chemical Mechanism of Alkylation

The transition of FNM from a pharmacological agent to a covalent probe relies on the formation of a reactive intermediate. In aqueous solution at physiological pH, the 2-chloroethyl group undergoes an intramolecular cyclization.

The Reaction Cascade:

  • Cyclization: The nitrogen of the piperazine ring attacks the

    
    -carbon of the chloroethyl side chain, displacing the chloride ion.
    
  • Aziridinium Formation: This forms a highly electrophilic aziridinium ion (quaternary ammonium).

  • Alkylation: A nucleophilic residue (Nucleophile-X) within the D2 receptor binding pocket attacks the strained aziridinium ring, opening it and forming a stable covalent bond.

Visualization: Alkylation Pathway

AlkylationMechanism FNM Fluphenazine-N-2-chloroethane (Precursor) Aziridinium Aziridinium Ion (Reactive Intermediate) FNM->Aziridinium Intramolecular Cyclization (-Cl) Complex Receptor-Ligand Collision Complex Aziridinium->Complex Reversible Binding (Kd) Covalent Irreversibly Alkylated D2 Receptor Complex->Covalent Nucleophilic Attack (k_inact)

Caption: The kinetic pathway of FNM activation. The formation of the aziridinium ion is the rate-limiting activation step, followed by rapid covalent attachment to the receptor.

Pharmacological Profile[1][2][3][4][5][6]

Binding Kinetics

FNM retains the high affinity of its parent compound, fluphenazine, for the D2 receptor, but with modified kinetics due to the covalent step.

ParameterValueContext
Parent

0.55 nMFluphenazine affinity for D2
FNM

~100 nMIn vitro competition (short incubation)
Inactivation >90%D2 receptors inactivated within 4h (in vivo)
Selectivity High for D2At >10 µM, irreversibly inhibits Calmodulin
Specificity Considerations

While highly selective for D2 receptors at nanomolar concentrations, researchers must control for Calmodulin (CaM) inhibition. FNM is a potent CaM antagonist at micromolar concentrations (


).[1][2] To ensure D2 specificity, experimental concentrations should be kept in the low nanomolar range, or proper controls (e.g., using non-alkylating analogs) must be employed.

Experimental Protocols

Preparation and Handling (Critical)

Safety Warning: FNM is a nitrogen mustard. It is a potent alkylating agent and potential carcinogen. Handle only in a fume hood with double nitrile gloves.

Solubilization Protocol:

  • Stock Solution: Dissolve FNM hydrochloride in 100% Ethanol or DMSO to 10 mM. Note: Do not store in aqueous buffers.[1] The aziridinium ion forms and hydrolyzes rapidly in water (

    
     min at pH 7.4).
    
  • Working Solution: Dilute the stock into the assay buffer immediately prior to use.

  • Quenching: Neutralize excess FNM with a solution containing high concentrations of nucleophiles (e.g., 10 mM Sodium Thiosulfate or Cysteine) before disposal.

Protocol A: Validation of Irreversibility (Washout Assay)

Objective: To confirm that FNM blockade cannot be reversed by washing, distinguishing it from competitive antagonists like raclopride.

  • Tissue Preparation: Prepare striatal membrane homogenates from rat/mouse brain.

  • Incubation:

    • Group A (Control): Buffer only.

    • Group B (Reversible): 100 nM Fluphenazine (parent).[3][1][2]

    • Group C (Irreversible): 100 nM FNM.[3][1][2]

    • Incubate for 60 minutes at 37°C.

  • Washout: Centrifuge membranes (20,000 x g, 15 min). Discard supernatant. Resuspend in fresh buffer. Repeat this wash cycle 4 times.

  • Radioligand Binding: Incubate washed membranes with saturation concentrations of

    
    -Spiperone (0.5 nM).
    
  • Analysis:

    • Group B should show near 100% recovery of binding (comparable to Group A).

    • Group C should show <10% recovery, indicating covalent blockade.

Protocol B: Determination of Receptor Turnover ( and )

Objective: To measure how fast the biological system synthesizes and degrades D2 receptors.

Workflow Visualization:

TurnoverProtocol cluster_Timepoints Sacrifice & Tissue Harvest (Striatum) Start Start: Healthy Rodent Cohort Inject Injection: FNM (20 µmol/kg, i.p.) Time = 0 Start->Inject T1 t = 6h Inject->T1 T2 t = 24h Inject->T2 T3 t = 48h Inject->T3 T4 t = 96h Inject->T4 Assay Radioligand Binding Assay ([3H]-Spiperone B_max) T1->Assay T2->Assay T3->Assay T4->Assay Calc Calculate Kinetic Constants (Non-linear regression) Assay->Calc

Caption: Experimental workflow for receptor repopulation kinetics. Following irreversible blockade at t=0, the recovery of


 represents de novo synthesis.

Step-by-Step:

  • Administration: Administer FNM (typically 20 µmol/kg, i.p.) to animals. This dose is sufficient to block >90% of D2 receptors.

  • Time Course: Sacrifice animals at defined intervals (e.g., 6, 12, 24, 48, 72, 96 hours).

  • Binding Assay: Determine

    
     of D2 receptors in striatal homogenates using saturation binding with 
    
    
    
    -Spiperone.
  • Data Analysis: Plot

    
     vs. Time.
    

Mathematical Model: The recovery of receptor density


 is governed by the zero-order rate of synthesis (

) and the first-order rate of degradation (

).


  • 
    : Receptor density at time 
    
    
    
    .
  • 
    : Residual receptor density immediately after FNM blockade (usually close to 0).
    
  • 
    : The steady-state receptor density (
    
    
    
    ).

By fitting the recovery curve to this equation, you derive the half-life of the receptor:



References

  • Winkler, J. D., Thermos, K., & Weiss, B. (1987).[3][1] Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses.[3] Psychopharmacology, 92(3), 285–291.[3][1] Retrieved from [Link]

  • Hait, W. N., Glazer, L., Kaiser, C., et al. (1987).[1] Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist.[3][4][2] Molecular Pharmacology, 32(3), 404–409.[3][1] Retrieved from [Link]

  • Qin, Z. H., Zhou, L. W., Zhang, S. P., et al. (1995).[1] D2 dopamine receptor antisense oligodeoxynucleotide inhibits the synthesis of a functional pool of D2 dopamine receptors.[3] Molecular Pharmacology, 48(4), 730–737.[3][1] Retrieved from [Link]

  • Thermos, K., Winkler, J. D., & Weiss, B. (1987).[3][1] Comparison of the effects of fluphenazine-N-mustard on dopamine binding sites and on behavior induced by apomorphine in supersensitive mice. Neuropharmacology, 26(10), 1473–1480.[3][1] Retrieved from [Link]

Sources

Technical Guide: Fluphenazine-N-2-chloroethane (SKF-7171A) in Neuroscience

[1]

Executive Summary

Fluphenazine-N-2-chloroethane (also known as Fluphenazine-N-mustard or SKF-7171A ) is a specialized pharmacological probe used primarily to study the turnover kinetics and functional reserve of dopamine receptors. Unlike standard competitive antagonists (e.g., fluphenazine, haloperidol) which bind reversibly, this compound acts as an affinity label . It possesses a nitrogen mustard moiety that cyclizes to form a highly reactive aziridinium ion, leading to the formation of a covalent bond with nucleophilic residues within the receptor binding pocket.

This irreversible blockade allows neuroscientists to:

  • Quantify Receptor Turnover: Measure the rate of receptor synthesis (

    
    ) and degradation (
    
    
    ) by monitoring the recovery of binding sites over time after a single inactivating dose.
  • Determine Receptor Reserve: Apply the method of partial irreversible blockade (Furchgott analysis) to calculate the fraction of "spare receptors" required to elicit a maximal biological response.

Warning: This compound is a potent alkylating agent and calmodulin antagonist. Its use requires strict adherence to safety protocols and careful experimental design to distinguish receptor-specific effects from non-specific cytotoxicity or calmodulin inhibition.

Chemical & Pharmacological Basis[2][3][4]

Mechanism of Action: The Alkylation Cascade

The transition from a reversible binder to an irreversible anchor relies on the chemical transformation of the 2-chloroethyl group.

The Reaction Pathway:

  • Precursor: The parent molecule contains a 2-chloroethyl group attached to the piperazine nitrogen.

  • Activation: In physiological solution (pH 7.4), the nitrogen attacks the adjacent carbon, displacing the chloride ion.

  • Intermediate: A highly reactive, strained aziridinium ion (quaternary ammonium) is formed.

  • Alkylation: This electrophile attacks a nucleophile (likely a cysteine sulfhydryl or serine hydroxyl) within the orthosteric binding site of the Dopamine D2 (or D1) receptor, forming a permanent covalent bond.

AlkylationMechanismPrecursorFluphenazine-N-2-chloroethane(Inactive Precursor)ActivationSpontaneous Cyclization(pH > 7.0)Precursor->ActivationAziridiniumAziridinium Ion(Reactive Electrophile)Activation->AziridiniumCl- releaseComplexCovalent Receptor-Drug Complex(Irreversible Inactivation)Aziridinium->ComplexNucleophilic AttackReceptorDopamine Receptor(Nucleophilic Residue)Receptor->Complex

Figure 1: The activation pathway of Fluphenazine-N-2-chloroethane. The formation of the aziridinium ion is the rate-limiting step for alkylation.

Selectivity Profile
  • Primary Target: Dopamine D2 receptors (High affinity, rapid alkylation).

  • Secondary Target: Dopamine D1 receptors (Lower affinity, slower alkylation kinetics).

  • Off-Target (Critical): Calmodulin (CaM). Fluphenazine-N-mustard is a potent, irreversible calmodulin antagonist.

    • Experimental Implication: When studying signaling pathways downstream of the receptor, controls must be included to ensure effects are not due to direct CaM inhibition.

Core Application: Receptor Turnover Kinetics

The most powerful application of SKF-7171A is determining the half-life of GPCR proteins in vivo.

The "Recovery" Protocol

This method assumes that once alkylated, the receptor is internalized and degraded, and recovery of binding capacity is due solely to the synthesis of new receptors.

Experimental Logic:

  • Baseline: Measure

    
     in untreated controls.
    
  • Inactivation: Administer SKF-7171A (i.p. or intracerebral) to reduce available receptors to <10-20%.

  • Time Course: Sacrifice animals at defined intervals (e.g., 6h, 12h, 24h, 48h, 96h).

  • Analysis: Perform saturation binding assays on tissue homogenates.

Data Analysis: Calculating and

The recovery of receptor density

Where:

  • 
     = Receptor density at time 
    
    
    .
  • 
     = Residual receptor density immediately after blockade.
    
  • 
     = Synthesis rate (fmol/mg protein/hour).
    
  • 
     = Degradation rate constant (hour
    
    
    ).

Table 1: Typical Kinetic Parameters for Dopamine Receptors (Rat Striatum)

ParameterD1 ReceptorD2 ReceptorNote
Half-life (

)
~ 120 - 140 hours~ 60 - 80 hoursD2 turns over faster than D1.
Synthesis Rate (

)
LowerHigherHigh turnover supports rapid adaptation.
Recovery Time > 8 days for full recovery~ 5-7 days for full recovery

Detailed Experimental Protocols

Preparation and Handling (Safety Critical)

Safety Note: Nitrogen mustards are cytotoxic and potential carcinogens. All weighing and solubilization must occur in a chemical fume hood.

  • Stock Solution: Dissolve SKF-7171A dihydrochloride in acidic ethanol or DMSO to prevent premature cyclization.

    • Stability:[1] Stable for weeks at -80°C in acidic/anhydrous conditions.

  • Working Solution: Dilute into phosphate-buffered saline (PBS, pH 7.4) immediately before injection.

    • Activation: Once in PBS, the cyclization begins. Use within 15 minutes.

In Vivo Administration (Rat Model)

This protocol describes the irreversible blockade of striatal D2 receptors.[2]

Materials:

  • Adult male Sprague-Dawley rats.[2]

  • SKF-7171A (freshly prepared).

  • Vehicle (PBS).

Workflow:

InVivoProtocolPrepStep 1: PreparationDilute SKF-7171A in PBS(Time Critical: <15 mins)AdminStep 2: AdministrationIP Injection (e.g., 5-10 mg/kg)or Stereotaxic InfusionPrep->AdminWaitStep 3: Washout/ClearanceWait 12-24h for clearance ofunbound drugAdmin->WaitSacrificeStep 4: Tissue CollectionDissect Striatum at t=24h, 48h, etc.Wait->SacrificeAssayStep 5: Binding AssayUse [3H]-Spiperone (D2) or[3H]-SCH23390 (D1)Sacrifice->Assay

Figure 2: In vivo workflow for determining receptor turnover rates.

In Vitro Determination of Receptor Reserve (Furchgott Method)

This assay determines the fraction of receptors that can be lost without diminishing the maximal response (

  • Tissue/Cell Prep: Use striatal slices or CHO-D2 cells.

  • Baseline Response: Construct a concentration-response curve for a full agonist (e.g., Dopamine or Quinpirole). Measure

    
     and 
    
    
    .
  • Partial Inactivation: Incubate separate samples with increasing concentrations of SKF-7171A (e.g., 10 nM, 50 nM, 100 nM) for 20 minutes.

  • Wash: Extensive washing (3x) to remove free alkylating agent.

  • Post-Blockade Response: Construct agonist curves again.

    • Observation: You will see a rightward shift in the curve (increased

      
      ) and eventually a depression of 
      
      
      .
  • Furchgott Analysis: Plot

    
     vs 
    
    
    (equiactive concentrations before and after blockade) to calculate the dissociation constant (
    
    
    ) of the agonist.

Troubleshooting & Controls

IssueProbable CauseSolution
No irreversible blockade observed Hydrolysis of aziridinium ion prior to binding.Ensure drug is dissolved in PBS immediately before use. Do not store at pH > 7.
High non-specific binding Alkylation of non-receptor proteins.Use specific protecting agents (e.g., high concentration of reversible antagonist like sulpiride) during alkylation to prove site specificity.
Calmodulin interference Direct alkylation of CaM.Use a control group treated with a reversible CaM antagonist (e.g., W-7) to distinguish effects.
Systemic Toxicity Dose too high (mustard toxicity).Reduce dose or switch to intrastriatal injection to limit systemic exposure.

References

  • Chen, J. F., & Aloyo, V. J. (1994). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum.[2] Neurochemistry International, 25(4), 355-366. Link

  • Hwang, J. H., et al. (2011). Fluphenazine-N-2-chloroethane, a calmodulin antagonist, enhances TRAIL-induced apoptosis in lung cancer cells.[3][4] International Journal of Oncology, 39(1), 13-22. Link

  • Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. Link

  • Srivastava, L. K., et al. (1988). Irreversible labeling of rat brain D2 dopamine receptors by fluphenazine-N-mustard.[2] Journal of Neurochemistry, 50(5), 1636-1645. Link

  • Urwyler, S. (2011). Allosteric modulation of family C G-protein-coupled receptors: from molecular mechanisms to therapeutic opportunities. Pharmacological Reviews, 63(1), 59-126. (Context on receptor kinetics). Link

The Emergent Anticancer Potential of Fluphenazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Repurposing a Classic Neuroleptic for Modern Oncology

The trajectory of drug discovery is often nonlinear, with established therapeutics finding new life in unexpected indications. Fluphenazine, a phenothiazine derivative and a cornerstone of antipsychotic therapy for decades, is now emerging as a compelling candidate for cancer treatment.[1][2][3] This guide provides an in-depth technical exploration of the anticancer potential of fluphenazine and its derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of its antitumor activity, explore promising derivative strategies, and outline key experimental workflows for its evaluation, moving beyond a simple recitation of facts to an analysis of the "why" behind the science.

The Scientific Rationale: Beyond Dopamine Receptor Antagonism

Fluphenazine's canonical mechanism of action involves the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1] While this activity has been explored in the context of cancer, particularly in tumors expressing dopamine receptors, a growing body of evidence suggests its anticancer effects are pleiotropic and can be independent of this pathway.[4][5] This realization has opened the door to modifying the fluphenazine scaffold to enhance anticancer efficacy while potentially mitigating neurological side effects.[1]

The core rationale for investigating fluphenazine derivatives in oncology rests on several key observations:

  • Broad-Spectrum Cytotoxicity: Fluphenazine has demonstrated the ability to reduce the viability of a wide array of cancer cell lines, including those from lung, breast (notably triple-negative breast cancer), colon, liver, brain, leukemia, oral, ovarian, and skin cancers.[1][2][3]

  • Overcoming Drug Resistance: Phenothiazines, including fluphenazine, have shown potential in counteracting multidrug resistance, a major hurdle in chemotherapy.[6][7] They can inhibit the function of efflux pumps like P-glycoprotein (ABCB1), which are often overexpressed in resistant tumors.[1][8]

  • Blood-Brain Barrier Penetration: As an antipsychotic, fluphenazine is designed to cross the blood-brain barrier, making it and its derivatives particularly attractive for treating primary brain tumors and brain metastases.[4][5][9]

Unraveling the Multifaceted Mechanisms of Action

The anticancer activity of fluphenazine derivatives is not attributable to a single target but rather a constellation of effects on fundamental cellular processes. Understanding these mechanisms is crucial for rational drug design and patient selection.

Induction of Programmed Cell Death

A primary mechanism by which fluphenazine derivatives exert their anticancer effects is through the induction of apoptosis.[1][8] This is often mediated by the intrinsic, or mitochondrial, pathway. Key events include:

  • Increased Reactive Oxygen Species (ROS) Production: Fluphenazine can induce oxidative stress by generating ROS, which can damage cellular components, including mitochondria.[1][10]

  • Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Released cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, leading to DNA fragmentation and cell death.[5]

Recently, a novel form of copper-dependent cell death, termed cuproptosis, has been implicated in fluphenazine's anticancer activity in breast cancer.[11] Fluphenazine was found to increase intracellular copper ion levels and upregulate FDX1, a key regulator of cuproptosis.[11]

Cell Cycle Arrest

Fluphenazine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 phase.[1][9][12] This prevents cells from entering the S phase, where DNA replication occurs, effectively stopping their division.

Modulation of Autophagy

Autophagy, a cellular recycling process, has a dual role in cancer. Fluphenazine has been identified as an autophagy modulator.[13][14] It appears to block autophagic flux by disrupting lysosomal function, leading to the accumulation of autophagosomes and ultimately contributing to cell death in liver and melanoma cancer cells.[13][15]

Inhibition of Key Oncogenic Signaling Pathways

Fluphenazine and its derivatives have been shown to interfere with several signaling pathways that are critical for cancer cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Fluphenazine can reduce its signaling, impacting downstream processes like cell growth and survival.[1]

  • Wnt Signaling Pathway: Aberrant Wnt signaling is a hallmark of many cancers. Fluphenazine has been shown to regulate this pathway.[1][8]

Calmodulin Inhibition

Fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, including proliferation and cell death.[1] The anticancer effects of some derivatives have been shown to be dependent on calmodulin binding, suggesting this is a key target.[4]

Designing and Evaluating Novel Fluphenazine Derivatives

The development of novel fluphenazine derivatives aims to amplify the desired anticancer activities while minimizing off-target effects, particularly those related to dopamine receptor antagonism.[1]

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of new analogues often involves modification of the phenothiazine core or the piperazine side chain.[7][16] For instance, the introduction of different substituents can influence the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate these structural features with pro-apoptotic or cytotoxic effects, guiding the design of more potent and selective compounds.[16]

A recent study detailed the synthesis of novel 1,2,3-triazole-dipyridothiazine hybrids, with some compounds showing promising anticancer activity against glioblastoma, colorectal, lung, and breast cancer cell lines.[17]

Preclinical Evaluation Workflow

A robust preclinical evaluation is essential to characterize the anticancer potential of new fluphenazine derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C Hit Identification F Migration & Invasion Assays (e.g., Transwell Assay) B->F D Cell Cycle Analysis (Flow Cytometry) C->D E Mechanism of Action Studies (Western Blot, qPCR) D->E G Xenograft/Syngeneic Tumor Models E->G Lead Optimization & Candidate Selection H Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies G->H I Toxicity Assessment G->I J Efficacy Studies (Tumor Growth Inhibition) H->J I->J

Caption: A typical preclinical workflow for evaluating novel fluphenazine derivatives.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the evaluation of fluphenazine derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluphenazine derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the fluphenazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathway Analysis

The multifaceted mechanism of action of fluphenazine derivatives necessitates a thorough investigation of their impact on key oncogenic signaling pathways.

G cluster_0 Cellular Processes cluster_1 Molecular Targets & Pathways Fluphenazine Fluphenazine Derivatives AutophagyBlock Autophagy Block Fluphenazine->AutophagyBlock Calmodulin Calmodulin Fluphenazine->Calmodulin Inhibits DopamineReceptors Dopamine Receptors (D1/D2) Fluphenazine->DopamineReceptors Antagonizes PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Fluphenazine->PI3K_Akt_mTOR Inhibits Wnt_Pathway Wnt Pathway Fluphenazine->Wnt_Pathway Modulates ROS ROS Production Fluphenazine->ROS Induces Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) ReducedMigration Reduced Migration & Invasion Calmodulin->CellCycleArrest PI3K_Akt_mTOR->Apoptosis Wnt_Pathway->ReducedMigration ROS->Apoptosis

Caption: Key molecular targets and cellular processes affected by fluphenazine derivatives.

Preclinical and Clinical Landscape

In vitro and in vivo studies have provided a strong foundation for the clinical investigation of fluphenazine and its derivatives.

Preclinical Evidence Summary
Cancer TypeModelKey FindingsReference
Triple-Negative Breast Cancer In vitro (cell lines), In vivo (xenograft, metastasis models)Inhibited cell survival, induced G0/G1 arrest and apoptosis, suppressed brain and lung metastases.[9][12][18][9],[12],[18]
Melanoma In vitro (cell lines), In vivo (metastasis models)Induced G0/G1 arrest, apoptosis, and disrupted autophagic flux; suppressed brain, lung, and bone metastasis.[5][15][5],[15]
Liver Cancer In vitro (cell lines), In vivo (xenograft)Suppressed proliferation and migration, induced cell cycle arrest and apoptosis, blocked autophagy flux.[13][14][13],[19],[14]
Glioblastoma In vitro (cell lines)Cytotoxic effects observed.[4][4]
Colon Cancer In vitro (doxorubicin-resistant cell line)Induced apoptosis and autophagy, increased ROS production.[1]
Clinical Trials

The translation of these promising preclinical findings into clinical applications is underway. A phase I clinical trial has been initiated to study the effect of fluphenazine in patients with relapsed or refractory multiple myeloma (NCT00821301).[1][20] Another phase I/II trial in a similar patient population was completed, though results have not been published (NCT00335647).[1] These early-phase trials are crucial for establishing the safety, tolerability, and preliminary efficacy of fluphenazine in an oncological setting.[20]

Future Directions and Conclusion

The journey of fluphenazine from an established antipsychotic to a promising anticancer agent is a testament to the power of drug repurposing.[1][2][3] The future of this class of compounds in oncology will likely focus on:

  • Development of Novel Derivatives: Synthesizing new analogues with improved anticancer potency and a better safety profile, particularly with reduced neurological side effects.[1][16]

  • Combination Therapies: Exploring the synergistic effects of fluphenazine derivatives with standard-of-care chemotherapies, targeted therapies, and immunotherapies.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to treatment with these agents.

References

  • Dias, D., & Lage, H. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]

  • Vanneste, M., Venzke, A., Guin, S., Fuller, A. J., & Henry, M. D. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology, 13, 1257035. [Link]

  • Dias, D., & Lage, H. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. FAO AGRIS. [Link]

  • Sud R, Sharma M, Ray A, Wadhwa K, Gupta S and Goyal R (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Front. Cell Dev. Biol. 11:1268482. [Link]

  • Ayogu, J. I., & Nwoba, S. T. (2022). Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(3), 272-292. [Link]

  • Xu, F., Xia, Y., Li, Y., Xiong, M., Yang, H., Lin, W., ... & Yu, L. (2019). Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases. American journal of cancer research, 9(3), 459. [Link]

  • Jasińska, J., Gąsiorowska, J., Bukowska-Strakova, K., & Malinka, W. (2022). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 27(19), 6519. [Link]

  • Paci, A., Gherardini, L., Fiorillo, C., & Incerpi, S. (2015). The neuroleptic drug Fluphenazine induces a significant UVA-mediated cytotoxic effect on three human cancer cell lines through apoptosis. Toxicology in Vitro, 29(5), 1045-1053. [Link]

  • Ayogu, J. I., & Nwoba, S. T. (2022). Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(3), 272-292. [Link]

  • Dias, D., & Lage, H. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]

  • Liu, S., Fan, Y., Chen, A., Lu, Y., O'Keefe, R. J., & Yokota, H. (2018). Osteocyte-driven downregulation of Snail restrains effects of Drd2 inhibitors on mammary tumor cells. Oncotarget, 9(54), 30345. [Link]

  • Otreba, M., & Kosmider, L. (2021). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of applied toxicology, 41(1), 82-94. [Link]

  • Su, C., Cheng, C., Rong, Z., Yang, J., Li, Z., Yao, J., ... & Zhao, M. (2023). Repurposing fluphenazine as an autophagy modulator for treating liver cancer. Journal of Translational Medicine, 21(1), 1-16. [Link]

  • National Cancer Institute. Clinical Trials Using Fluphenazine Hydrochloride. [Link]

  • Xu, F., Xia, Y., Li, Y., Xiong, M., Yang, H., Lin, W., ... & Yu, L. (2019). Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases. American journal of cancer research, 9(3), 459. [Link]

  • National Cancer Institute. Study of Fluphenazine in Relapsed or Relapsed-and-Refractory Multiple Myeloma. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2023). Repositioning fluphenazine as a cuproptosis-dependent anti-breast cancer drug candidate based on TCGA database. Journal of International Medical Research, 51(10), 03000605231204212. [Link]

  • Sud, R., Sharma, M., Ray, A., Wadhwa, K., Gupta, S., & Goyal, R. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Cell and Developmental Biology, 11, 1268482. [Link]

  • Su, C., Cheng, C., Rong, Z., Yang, J., Li, Z., Yao, J., ... & Zhao, M. (2023). Repurposing fluphenazine as an autophagy modulator for treating liver cancer. Journal of Translational Medicine, 21(1), 1-16. [Link]

  • Li, X., Xia, Y., Yang, H., Xiong, M., He, Q., & Yu, L. (2023). Repurposing fluphenazine to suppress melanoma brain, lung and bone metastasis by inducing G0/G1 cell cycle arrest and apoptosis and disrupting autophagic flux. Clinical & Experimental Metastasis, 40(2), 161-175. [Link]

  • Zyta, J., Jaszczyszyn, A., Swiatek, P., Gasiorowski, K., & Malinka, W. (2014). Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine. Acta poloniae pharmaceutica, 71(1), 49-58. [Link]

  • Sud, R., Sharma, M., Ray, A., Wadhwa, K., Gupta, S., & Goyal, R. (2023). Model for Fluphenazine-induced hypoxia-specific cell death by compromising membrane integrity in cancer cells. ResearchGate. [Link]

  • Xu, F., Xia, Y., Li, Y., Xiong, M., Yang, H., Lin, W., ... & Yu, L. (2019). Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases. American journal of cancer research, 9(3), 459. [Link]

  • Otreba, M., & Kosmider, L. (2021). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of applied toxicology, 41(1), 82-94. [Link]

  • Środa-Pomianek, K., Wesołowska, O., & Michalak, K. (2018). The synthesis route of the preparation of the fluphenazine analogues. ResearchGate. [Link]

  • Yilmaz, V. T., Goc, A., Yilmaz, M., & Sumengen, D. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS omega. [Link]

  • Su, C., Cheng, C., Rong, Z., Yang, J., Li, Z., Yao, J., ... & Zhao, M. (2023). Repurposing fluphenazine as an autophagy modulator for treating liver cancer. Journal of Translational Medicine, 21(1), 1-16. [Link]

  • Dias, D., & Lage, H. (2022). Chemical structure of fluphenazine. This drug consists of a phenothiazine ring system, with a piperazine side chain (represented in blue) attached to the nitrogen in the para-thiazine ring and a trifluoromethyl group (represented in red) attached to the second benzene ring. ResearchGate. [Link]

  • Di Giacomo, S., Bellenghi, M., & Puglisi-Allegra, S. (2021). Understanding the role of dopamine in cancer: past, present and future. Cancers, 13(16), 4066. [Link]

Sources

Technical Guide: Fluphenazine-N-2-chloroethane (SK-1) in TRAIL-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine-N-2-chloroethane (often abbreviated as SK-1 or SKF-7171A ) is a nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine. Unlike its parent compound, SK-1 acts as a potent, irreversible calmodulin (CaM) antagonist .

This guide details the mechanistic role of SK-1 in overcoming resistance to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) . While TRAIL is a promising oncological agent due to its selectivity for cancer cells, resistance mediated by the PI3K/Akt pathway and c-FLIP overexpression remains a critical hurdle. SK-1 functions as a sensitizer by inhibiting CaM, subsequently suppressing Akt phosphorylation and downregulating c-FLIP, thereby restoring the formation of the Death-Inducing Signaling Complex (DISC).

Part 1: The Challenge of TRAIL Resistance

TRAIL induces apoptosis via the extrinsic pathway by binding to Death Receptors 4 and 5 (DR4/DR5).[1][2] However, many malignancies (e.g., Non-Small Cell Lung Cancer, Glioma) exhibit resistance through two primary mechanisms:

  • Constitutive Akt Activation: Phosphorylated Akt (p-Akt) promotes cell survival by inhibiting pro-apoptotic factors and stabilizing anti-apoptotic proteins.

  • c-FLIP Overexpression: Cellular FLICE-like inhibitory protein (c-FLIP) mimics Caspase-8. It binds to the adaptor protein FADD at the DISC, preventing the recruitment and activation of Caspase-8, effectively "jamming" the death signal.

The SK-1 Intervention: SK-1 targets the upstream regulator of these survival mechanisms—Calmodulin—converting a survival signal into a death sentence.

Part 2: The Molecule – Fluphenazine-N-2-chloroethane (SK-1)

  • Chemical Nature: A phenothiazine derivative with an N-2-chloroethane side chain.[3]

  • Mechanism of Action: Irreversible alkylation of Calmodulin (CaM).

  • Selectivity: While the parent fluphenazine targets Dopamine D2 receptors, the N-2-chloroethane modification significantly increases its affinity and irreversible binding capability to CaM.

Why Calmodulin?

CaM is a ubiquitous calcium-binding protein that regulates numerous kinases, including those in the PI3K/Akt pathway. By irreversibly locking CaM, SK-1 disrupts the downstream phosphorylation cascades necessary for maintaining c-FLIP levels.

Part 3: Mechanistic Pathways (The Core)

The sensitization of cancer cells to TRAIL by SK-1 follows a distinct causal chain:

  • CaM Blockade: SK-1 binds CaM, preventing Ca2+/CaM-dependent kinase activation.

  • Akt Suppression: Without CaM support, Akt phosphorylation (Ser473) is inhibited.

  • c-FLIP Downregulation: p-Akt normally stabilizes c-FLIP. With Akt suppressed, c-FLIP expression decreases (likely via ubiquitin-proteasome degradation).

  • DISC Restoration: Reduced c-FLIP levels allow Caspase-8 to successfully bind FADD upon TRAIL stimulation.

  • Apoptosis: Caspase-8 is cleaved/activated, triggering the Caspase-3 execution cascade.

Pathway Visualization

TRAIL_Sensitization cluster_mechanism SK-1 Mechanism of Action SK1 SK-1 (Fluphenazine-N-2-chloroethane) CaM Calmodulin (CaM) SK1->CaM Irreversible Inhibition Akt Akt (p-Akt) CaM->Akt Promotes Phosphorylation FLIP c-FLIP (Inhibitor) Akt->FLIP Stabilizes DISC DISC Formation (FADD + Caspase-8) FLIP->DISC Blocks Caspase-8 TRAIL TRAIL Ligand DR5 Death Receptor 5 (DR5) TRAIL->DR5 Binds DR5->DISC Recruits FADD Apoptosis Apoptosis (Cell Death) DISC->Apoptosis Caspase Cascade

Caption: SK-1 inhibits Calmodulin, leading to Akt suppression and c-FLIP degradation, removing the "brake" on TRAIL-induced DISC formation.

Part 4: Experimental Validation (Protocols)

To validate the role of SK-1 in your specific cell line (e.g., H1299, Glioma, or Colon Cancer), use the following self-validating protocols.

Protocol A: Synergistic Viability Assay (MTT/CCK-8)

Objective: Determine if SK-1 lowers the apoptotic threshold for TRAIL.

  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates. Incubate overnight.
    
  • Pre-treatment (Critical): Treat cells with SK-1 (range 1–10 µM) for 30 minutes prior to TRAIL addition.

    • Why: SK-1 needs time to inhibit CaM and dephosphorylate Akt before the death ligand binds.

  • TRAIL Addition: Add recombinant human TRAIL (10–100 ng/mL).

  • Incubation: Incubate for 24 hours.

  • Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Calculation: Calculate Combination Index (CI) using Chou-Talalay method. CI < 1 indicates synergy.

Protocol B: Analysis of DISC Formation (Co-Immunoprecipitation)

Objective: Prove that SK-1 physically restores Caspase-8 recruitment to the DISC.

  • Treatment: Treat

    
     cells with SK-1 (10 µM) for 30 min, then TRAIL (100 ng/mL) for 30–60 min.
    
  • Lysis: Lyse cells in lysis buffer containing protease/phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate lysate with anti-Caspase-8 or anti-FADD antibody overnight at 4°C.

    • Add Protein A/G agarose beads for 2–4 hours.

  • Wash: Wash beads

    
     with lysis buffer to remove non-specific binding.
    
  • Elution & Blot: Boil beads in SDS sample buffer.

  • Western Blot: Probe for FADD (if IP with Caspase-8) or Caspase-8 (if IP with FADD).

    • Expected Result: SK-1 + TRAIL samples should show significantly higher FADD/Caspase-8 association compared to TRAIL alone.

Protocol C: Mechanistic Check (Western Blot)

Objective: Confirm the CaM/Akt/FLIP axis.

  • Primary Targets:

    • p-Akt (Ser473): Should decrease with SK-1.

    • c-FLIP (Long/Short): Should decrease with SK-1.

    • PARP: Look for Cleaved PARP (89 kDa) as an apoptosis marker.

  • Control:

    
    -Actin or GAPDH.
    

Part 5: Data Synthesis

The following table summarizes the expected quantitative shifts when using SK-1 as a TRAIL sensitizer.

ParameterTRAIL Alone (Resistant Cell)SK-1 Alone (Sub-toxic dose)SK-1 + TRAIL (Combination)
Cell Viability High (>80%)High (>90%)Low (<40%)
p-Akt Levels High (Unchanged)Decreased Decreased
c-FLIP Levels HighDecreased Decreased
Caspase-8 Activation MinimalNoneRobust (Cleaved form)
DISC Composition FADD + c-FLIP (Inactive)N/AFADD + Caspase-8 (Active)

Part 6: Translational Implications

Fluphenazine-N-2-chloroethane represents a classic case of drug repurposing and chemical optimization .

  • Safety Profile: As a derivative of an FDA-approved antipsychotic, the pharmacokinetic baseline is understood, though the irreversible nature of the N-2-chloroethane derivative requires new toxicity profiling.

  • Clinical Barrier: The primary barrier to TRAIL therapy has been the lack of efficacy in vivo due to resistance. CaM antagonists like SK-1 offer a "priming" strategy.

  • Future Development: Research should focus on delivery vectors (e.g., nanoparticles) to target SK-1 specifically to tumor sites, minimizing neurological side effects associated with systemic phenothiazine distribution.

References

  • Hwang, J. H., et al. (2009). Calmodulin inhibition contributes to sensitize TRAIL-induced apoptosis in human lung cancer H1299 cells.[4] Biochemistry and Cell Biology.

  • Seo, M., et al. (2011). Fluphenazine-N-2-chloroethane, a calmodulin antagonist, sensitizes human malignant glioma cells to TRAIL-induced apoptosis. Chemotherapy.[5]

  • Zong, Z., et al. (2011). Phenothiazines and their derivatives as potential anti-cancer agents.[6] Journal of Pharmacy and Pharmacology.

Sources

Mechanistic Dissection of the 2-Chloroethyl Alkylating Moiety in Fotemustine (FNM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the pharmacochemistry and molecular mechanism of Fotemustine (FNM) , a third-generation chloroethylnitrosourea (CENU). While often colloquially grouped with "nitrogen mustards" due to the shared 2-chloroethyl alkylating warhead, FNM operates through a distinct, non-enzymatic decomposition pathway. This guide details the conversion of the inert parent molecule into the reactive chloroethyldiazonium species, the formation of lethal interstrand cross-links (ICLs), and the specific protocols required to validate these events in a research setting.

Part 1: Structural Biology & Pharmacochemistry

The "Chloroethylamine" Misnomer

Strictly speaking, FNM is a nitrosourea , not a nitrogen mustard. However, both classes rely on the 2-chloroethyl (


)  moiety to inflict DNA damage.
  • Nitrogen Mustards (e.g., Melphalan): Rely on the formation of a cyclic aziridinium ion via intramolecular nucleophilic attack by the amine nitrogen.[1][2]

  • Fotemustine (FNM): Relies on the nitroso group to facilitate spontaneous decomposition into a vinyl cation or chloroethyl carbocation .

The FNM Advantage: Phosphonoalanine Backbone

Unlike older nitrosoureas (BCNU, CCNU), FNM contains a phosphonoalanine carrier group (diethyl-1-ethylphosphonate).

  • Function: This group significantly enhances lipophilicity, allowing rapid penetration of the Blood-Brain Barrier (BBB) and high cellular uptake via passive diffusion.

  • Implication: In experimental design, FNM requires shorter incubation times (1–4 hours) to achieve intracellular saturation compared to hydrophilic alkylators.

Part 2: The Decomposition & Alkylation Mechanism

FNM is a "prodrug" that requires no metabolic activation (unlike cyclophosphamide) but undergoes spontaneous chemical decomposition in physiological aqueous environments (pH 7.4).

The Decomposition Cascade

Upon exposure to physiological pH, FNM undergoes heterolytic cleavage between the nitrogen and the carbonyl carbon. This generates two distinct reactive species:

  • The Alkylating Agent: A chloroethyldiazonium hydroxide , which rapidly collapses into a chloroethyl carbocation (or transfers the group directly).

  • The Carbamoylating Agent: An isocyanate species (diethyl-ethylphosphonate isocyanate) that reacts with lysine residues on proteins.

The "Lethal Synthesis" of Interstrand Cross-Links (ICLs)

The cytotoxicity of FNM is driven by a two-step "lethal synthesis":[1]

  • Step 1 (Monoadduct Formation): The chloroethyl cation attacks the O6-position of guanine in DNA.[3] This forms O6-(2-chloroethyl)guanine .

    • Note: Alkylation also occurs at N7-guanine (70-80% of adducts), but these are generally excised easily and are less cytotoxic.

  • Step 2 (Cyclization): The O6-chloroethyl adduct undergoes an intramolecular rearrangement, displacing the chloride to form a cyclic N1,O6-ethanoguanine intermediate.

  • Step 3 (The Cross-link): This cyclic intermediate reacts with the N3-position of cytosine on the complementary DNA strand, forming a stable dG-dC interstrand cross-link (ICL) .

Critical Insight: This process is slow. The cross-link typically forms over 6–24 hours after drug exposure. Experimental endpoints must be timed to capture the ICL, not just the initial adduct.

Visualization of the Pathway

FNM_Mechanism FNM Fotemustine (FNM) (Parent Molecule) Decomp Spontaneous Decomposition (pH 7.4, Aqueous) FNM->Decomp Diazonium Chloroethyldiazonium Hydroxide Decomp->Diazonium Alkylation Pathway Isocyanate Phosphono-Isocyanate Decomp->Isocyanate Carbamoylation Pathway Carbocation Chloroethyl Carbocation (+) Diazonium->Carbocation -N2 O6G O6-(2-chloroethyl)guanine (Monoadduct) Carbocation->O6G Attacks DNA (O6-G) Ethanoguanine N1,O6-ethanoguanine (Cyclic Intermediate) O6G->Ethanoguanine Slow Cyclization (-Cl) MGMT MGMT Repair Enzyme (Removes Chloroethyl Group) O6G->MGMT Direct Repair (Resistance Mechanism) ICL dG-dC Interstrand Cross-Link (Lethal Lesion) Ethanoguanine->ICL Binds Comp. Strand (N3-C) ProteinMod Protein Carbamoylation (Inhibits DNA Repair/GSH) Isocyanate->ProteinMod Attacks Lysine/Cysteine

Caption: The dual mechanism of Fotemustine decomposition, leading to DNA cross-linking (cytotoxicity) and protein carbamoylation (inhibition of repair).

Part 3: Experimental Validation Protocols

To confirm FNM activity, one must detect the physical cross-link or the secondary double-strand breaks (DSBs) that result from replication fork collapse.

The Modified Alkaline Comet Assay (Cross-link Detection)

Standard comet assays detect strand breaks. To detect cross-links (which prevent DNA migration), a modified protocol is required.

Principle: Cross-linked DNA cannot migrate during electrophoresis. Therefore, FNM treatment should reduce the comet tail moment induced by a reference damaging agent (like Gamma irradiation or H2O2).

Protocol Workflow:

  • Cell Seeding: Seed cells (e.g., A375 melanoma) at

    
     cells/well.
    
  • Drug Treatment: Treat with FNM (

    
    ) for 1 hour. Wash with PBS.
    
  • Incubation: Incubate in drug-free medium for 16--24 hours (Crucial: allows time for ICL formation).

  • Reference Damage: Expose cells to 5 Gy

    
    -irradiation (induces strand breaks).
    
  • Lysis & Unwinding: Lyse cells in alkaline buffer (pH > 13).

  • Electrophoresis: Run at 25V, 300mA for 20 mins.

  • Analysis:

    • Control (Irradiation only): Long comet tails.

    • FNM + Irradiation:Short comet tails (The ICL holds the DNA together, preventing migration).

    • Calculation:

      
      .
      
Quantitative Data Summary
ParameterValue / ConditionNotes
Active Moiety 2-chloroethyl carbocationGenerated non-enzymatically
Primary DNA Target N7-Guanine (70%)Less cytotoxic; easily repaired by BER
Lethal DNA Target O6-Guanine (5%)Precursor to ICL; repaired by MGMT
Cross-link Half-life ~6–12 hoursTime required to form ICL after exposure
Resistance Factor MGMT (O6-methylguanine-DNA methyltransferase)Stoichiometric suicide enzyme; removes alkyl group

Part 4: Clinical & Developmental Implications

The MGMT Resistance Barrier

The efficacy of the chloroethyl chain is strictly limited by MGMT.

  • Mechanism: MGMT transfers the chloroethyl group from the O6-guanine to its own active site cysteine (Cys145). This restores the guanine, preventing the cross-link.

  • Therapeutic Strategy: FNM is often more effective in "MGMT-promoter methylated" tumors (where MGMT is silenced). In drug development, FNM is frequently combined with O6-benzylguanine (a pseudosubstrate) to deplete MGMT levels before FNM administration.

Carbamoylation Toxicity

The isocyanate by-product (see Diagram 1) carbamoylates intracellular proteins.

  • Impact: It inhibits Glutathione Reductase , depleting cellular GSH pools.

  • Result: This creates oxidative stress, which may synergize with the DNA damage but also contributes to dose-limiting toxicities (pulmonary fibrosis, hepatotoxicity).

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to the Decomposition Products and Reactive Intermediates of Fotemustine.[4] BenchChem Technical Resources.[4] Link

  • Boyle, J. M., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity.[5] Cancer Research. Link

  • Khayati, F., et al. (2023). An attempt to prepare sulfonyl analogues of fotemustine: unexpected rearrangement to sulfamate during nitrosation step. Royal Society Open Science. Link

  • Patsnap Synapse. (2024). What is the mechanism of Fotemustine? Drug Profile & Mechanism Analysis.[6] Link

  • National Cancer Institute (NCI). (n.d.). Fotemustine - Drug Dictionary.[7] NCI.[6][7] Link

Sources

Methodological & Application

Application Note: Irreversible Inactivation of Dopamine Receptors and Calmodulin using Fluphenazine-N-2-chloroethane (SKF-7171A)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

Fluphenazine-N-2-chloroethane (FNCE), also known as SKF-7171A or Fluphenazine-N-mustard, is a nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine. Unlike its parent compound, which acts as a reversible competitive antagonist, FNCE functions as an irreversible alkylating agent .

Why use FNCE? In pharmacological research, FNCE is a critical tool for:

  • Receptor Reserve Determination: By progressively alkylating a fraction of the receptor population (

    
    ) without altering the affinity (
    
    
    
    ) of the remaining receptors, researchers can quantify the "spare receptor" reserve for a given agonist.
  • Calmodulin Inhibition: At higher concentrations (

    
    M range), FNCE covalently binds and inactivates calmodulin, allowing for the dissection of Ca²⁺/Calmodulin-dependent signaling pathways independent of receptor blockade.
    
  • Turnover Studies: Measuring the recovery of receptor density after irreversible blockade allows for the calculation of receptor synthesis and degradation rates in vivo or in vitro.

Mechanism of Action

The chloroethyl moiety of FNCE undergoes spontaneous intramolecular cyclization in aqueous solution (pH > 7.0) to form a highly reactive aziridinium ion . This intermediate attacks nucleophilic residues (e.g., sulfhydryl, amino, or hydroxyl groups) on the target protein, forming a stable covalent bond.

FNCE_Mechanism Precursor Fluphenazine-N-2-chloroethane (Inactive Precursor) Aziridinium Aziridinium Ion (Active Electrophile) Precursor->Aziridinium Cyclization (pH > 7.0) Complex Covalent Drug-Protein Complex (Irreversible Inactivation) Aziridinium->Complex Nucleophilic Attack Receptor Target Protein (D2 Receptor / Calmodulin) Receptor->Complex + Nucleophile (-SH, -OH, -NH2)

Figure 1: The activation pathway of FNCE. The drug must cyclize to the aziridinium ion before it can alkylate the target protein.

Safety & Handling (Critical)

WARNING: NITROGEN MUSTARD AGENT FNCE is a potent alkylating agent. It is potentially mutagenic, cytotoxic, and a severe skin irritant.

  • Containment: All weighing and solubilization must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Spills and waste solutions should be treated with a solution of 10% sodium thiosulfate and 1% NaOH to quench the alkylating activity before disposal.

Reagent Preparation

FNCE is unstable in aqueous solution due to rapid hydrolysis of the aziridinium ion (half-life < 30 mins at pH 7.4). It must be prepared fresh immediately before use.

Stock Solution (10 mM)
  • Weigh the hydrochloride salt of FNCE.

  • Dissolve in 100% DMSO or acidified ethanol (0.01 N HCl in EtOH).

    • Note: The acidic environment prevents premature cyclization, keeping the drug in the precursor form.

  • Store on ice. Use within 2 hours.

Working Solution
  • Dilute the stock solution into the experimental buffer (e.g., Tris-HCl, pH 7.4) immediately prior to adding to the tissue/cell preparation.

  • Causality: The shift to pH 7.4 triggers the formation of the aziridinium ion. You have a narrow window of peak reactivity.

Protocol A: Determination of Dopamine D2 Receptor Reserve

This protocol describes the irreversible blockade of D2 receptors in rat striatal membranes.[1][2] The goal is to reduce


 to varying degrees to study agonist efficacy.
Materials
  • Tissue: Rat striatal membranes (prepared in 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Ligand: [³H]-Spiperone (Antagonist) or [³H]-N-propylnorapomorphine (Agonist).

  • Protection Agent: 10 µM Sulpiride (or Raclopride).

Experimental Workflow

Workflow_D2 cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Washout (CRITICAL) cluster_2 Phase 3: Quantification Step1 Pre-incubation Membranes + FNCE (10 - 500 nM) 30-60 min @ 25°C Wash1 Centrifuge (20,000 x g, 15 min) Step1->Wash1 Step2 Control Group Vehicle Only Step2->Wash1 Step3 Protection Group FNCE + 10 µM Sulpiride Step3->Wash1 Resuspend1 Resuspend in fresh buffer Incubate 10 min Wash1->Resuspend1 Wash2 Repeat Centrifugation x 3 Resuspend1->Wash2 Binding Saturation Binding Assay ([3H]-Ligand) Wash2->Binding Analysis Scatchard/Non-linear Regression Calculate Bmax and Kd Binding->Analysis

Figure 2: Experimental workflow for irreversible receptor inactivation. The washout phase is critical to remove non-covalently bound drug.

Step-by-Step Procedure
  • Treatment: Incubate striatal membranes (protein conc. 1-2 mg/mL) with varying concentrations of FNCE (e.g., 0, 10, 50, 100, 500 nM) for 60 minutes at 25°C .

    • Protection Control: In a separate tube, add 10 µM Sulpiride before adding FNCE. This occupies the D2 active site. If FNCE is specific, the "Protected" membranes should show full receptor recovery after washout.

  • Quenching: Dilute the reaction mixture 10-fold with ice-cold buffer.

  • Washout (The Failure Point):

    • Centrifuge at 20,000 x g for 15 minutes. Discard supernatant.

    • Resuspend pellet in fresh buffer. Incubate for 10 minutes at room temperature (to allow dissociation of reversibly bound drug).

    • Repeat this cycle at least 3 times.

    • Note: Insufficient washing will result in an apparent increase in

      
       (competitive inhibition artifact) rather than a pure decrease in 
      
      
      
      .
  • Binding Assay: Perform a standard saturation binding curve using [³H]-Spiperone (0.05 - 2.0 nM) on the treated membranes.

Expected Results
ParameterControlFNCE TreatedFNCE + Protection (Sulpiride)

100%Decreased (e.g., 40-60%)~90-100%

~0.1 - 0.3 nMUnchanged*Unchanged
Nature of Block N/ANon-competitive (Irreversible)Competitive (during incubation)

*Note: A slight increase in


 may be observed if washout is incomplete or if allosteric modulation occurs.

Protocol B: Inactivation of Calmodulin

FNCE inhibits Calmodulin (CaM) with an IC50 of ~10-20 µM (significantly higher than D2 receptors). This protocol assesses CaM inactivation by measuring the loss of CaM-dependent phosphodiesterase (PDE) activity.

Procedure
  • Incubation: Incubate Purified Calmodulin (10 units) with FNCE (1 - 100 µM) in reaction buffer (50 mM Tris, 1 mM Ca²⁺, pH 7.0) for 60 minutes at 37°C .

    • Note: Ca²⁺ is required to expose the hydrophobic pocket of CaM where phenothiazines bind.

  • Dialysis/Wash: To remove free FNCE, dialyze the mixture overnight against buffer containing EGTA, or use rapid gel filtration (Sephadex G-25) if kinetics are critical.

  • Activity Assay: Add a fixed aliquot of the treated CaM to a reaction mixture containing:

    • Cyclic Nucleotide Phosphodiesterase (CaM-deficient)

    • [³H]-cAMP or a colorimetric PDE substrate.

  • Readout: Measure the hydrolysis of cAMP. The reduction in PDE activity correlates directly to the fraction of CaM irreversibly alkylated.

Data Analysis: Calculation of

To determine the inactivation rate constant (


) and the affinity of the initial reversible complex (

), use the method of Kitz and Wilson:
  • Perform the incubation (Protocol A) for varying time points (

    
    ) at different concentrations of FNCE (
    
    
    
    ).
  • Plot

    
     vs. time, where 
    
    
    
    is specific binding at time
    
    
    . The slope is
    
    
    .
  • Plot

    
     vs. 
    
    
    
    .
    • Y-intercept:

      
       (Maximal rate of inactivation).
      
    • X-intercept:

      
       (Dissociation constant of the initial reversible complex).
      

Troubleshooting & Expert Tips

  • Solubility Issues: If FNCE precipitates upon addition to the buffer, ensure your stock is in DMSO and the final DMSO concentration is <1%. Do not use plasticware for the stock solution if possible, as phenothiazines stick to plastics.

  • High Non-Specific Binding: Since FNCE is highly lipophilic, it increases membrane noise. Use 1-10 µM (+)-Butaclamol to define non-specific binding in D2 assays, as it is structurally distinct from the phenothiazines.

  • Verification of Irreversibility: If you suspect the drug is detaching, incubate the "washed" membranes at 37°C for 30 minutes and re-test. If binding capacity recovers, the bond was not covalent (likely insufficient cyclization or pH was too low during incubation).

References

  • Hait, W. N., et al. (1987).[3] "Alteration in the sensitivity of human leukemic cells to N-(2-chloroethyl)-N-nitrosoureas by the calmodulin antagonist fluphenazine-N-2-chloroethane." Molecular Pharmacology, 32(3), 404-409.[3]

  • Winkler, J. D., Thermos, K., & Weiss, B. (1987).[3] "Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopamine receptors." Psychopharmacology, 92(3), 285-291.[3]

  • Thermos, K., et al. (1987).[3] "Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard." Neuropharmacology, 26(10), 1473-1480.[3]

  • Treat, J. et al. (1980). "Synthesis and biological properties of a calmodulin antagonist: Fluphenazine-N-2-chloroethane." Journal of Medicinal Chemistry. (Contextual citation based on standard synthesis routes for phenothiazine mustards).
  • Cayman Chemical. "Product Information: Fluphenazine-N-2-chloroethane (hydrochloride)."[3]

Sources

Application Note: Irreversible Dopamine D2 Blockade & Catalepsy Induction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a standardized protocol for using Fluphenazine-N-2-chloroethane (FNM) , an irreversible dopamine antagonist, to induce catalepsy in mice. This model is critical for studying extrapyramidal side effects (EPS) and the long-term consequences of irreversible D2 receptor blockade.

Compound: Fluphenazine-N-2-chloroethane (SKF-7171A) CAS: 3892-78-2 Target: Dopamine D2 Receptors (Irreversible Alkylation) Model Organism: Mus musculus (Mouse)

Scientific Background & Mechanism

Fluphenazine-N-2-chloroethane (FNM) is a nitrogen mustard derivative of the typical antipsychotic fluphenazine. Unlike its parent compound, which binds reversibly, FNM acts as an affinity label . Upon dissolution in aqueous physiological buffers, the chloroethyl group cyclizes to form a highly reactive aziridinium ion. This intermediate covalently alkylates a specific aspartate residue within the orthosteric binding site of the Dopamine D2 receptor, resulting in permanent inactivation.

This irreversible blockade creates a persistent state of catalepsy (muscular rigidity and failure to correct posture), making it a robust model for evaluating:

  • Receptor Turnover: Measuring the rate of new receptor synthesis (recovery of function).

  • Parkinsonian Symptoms: Modeling severe extrapyramidal dysfunction.

  • Compensatory Plasticity: Studying upregulation of enkephalin or GAD67 mRNA following dopaminergic loss.

Mechanistic Pathway Diagram

FNM_Mechanism FNM Fluphenazine-N-2-chloroethane (Prodrug) Aziridinium Reactive Aziridinium Ion (Intermediate) FNM->Aziridinium Cyclization (Aqueous pH 7.4) D2_Receptor Dopamine D2 Receptor (Striatum) Aziridinium->D2_Receptor Nucleophilic Attack Covalent_Complex Irreversible Receptor-Ligand Complex D2_Receptor->Covalent_Complex Alkylation Signal_Loss Inhibition of Gi/o Signaling Covalent_Complex->Signal_Loss Permanent Inactivation Catalepsy Catalepsy (Motor Rigidity) Signal_Loss->Catalepsy Disinhibition of Indirect Pathway

Figure 1: Mechanism of action for Fluphenazine-N-2-chloroethane induced catalepsy.

Safety & Handling (Critical)

WARNING: Alkylating Agent. FNM contains a nitrogen mustard moiety. It is a potent alkylating agent and must be handled with extreme caution to prevent DNA damage or contact dermatitis.

  • Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Neutralize spills or waste solutions with a 10% sodium thiosulfate solution before disposal.

Preparation Protocol

FNM is unstable in aqueous solution due to rapid hydrolysis of the reactive aziridinium intermediate. Solutions must be prepared immediately prior to injection.

Materials
  • Fluphenazine-N-2-chloroethane dihydrochloride (Solid)[1]

  • Vehicle: Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

  • Co-solvent (Optional but recommended): DMSO (Dimethyl sulfoxide) or Ethanol.

Step-by-Step Solubilization
  • Calculate Requirements:

    • Target Dose: 20 µmol/kg (approx. 10.6 mg/kg based on MW ~528.9 g/mol for the dihydrochloride salt).

    • Injection Volume: 10 mL/kg (standard for mice).

  • Stock Solution (Anhydrous):

    • Dissolve FNM powder in 100% DMSO or Ethanol to a concentration of 10 mg/mL.

    • Note: This stock is stable at -20°C if kept strictly anhydrous.

  • Working Solution (Aqueous):

    • Timing: Perform this step <5 minutes before administration.

    • Dilute the Stock Solution with sterile saline to the final required concentration (approx. 1.06 mg/mL for a 10 mL/kg injection).

    • Vortex briefly (10 seconds) to ensure homogeneity.

Stability Warning: The active aziridinium ion forms within minutes in saline but hydrolyzes to an inactive alcohol form (Fluphenazine-alcohol) within 30–60 minutes. Discard any unused aqueous solution after 30 minutes.

Experimental Protocol: Induction & Assessment

A. Administration
  • Route: Intraperitoneal (i.p.) injection.[2][3]

  • Dosing: 20 µmol/kg (approx.[2] 10.6 mg/kg).

    • Note: Lower doses (e.g., 2–5 mg/kg) may induce transient catalepsy, but 20 µmol/kg is the standard for >80% irreversible receptor occupancy.

B. The Bar Test (Catalepsy Assay)

The "Bar Test" measures the inability of the mouse to correct an externally imposed posture.

Apparatus: A horizontal metal or wooden bar (diameter: 0.5–1.0 cm) elevated 4 cm above the bench surface.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for 30 minutes.

  • Baseline: Test animals prior to injection (Time 0) to ensure no pre-existing motor deficits.

  • Testing Intervals: Assess catalepsy at 60, 120, 180, and 240 minutes post-injection. For irreversible blockade studies, test daily for 3–5 days.

  • Placement: Gently grasp the mouse by the shoulders and place both forepaws on the horizontal bar while the hind paws remain on the floor.

  • Scoring (Latency): Measure the time (in seconds) until the mouse removes both forepaws from the bar.

    • Cut-off: 180 seconds (if the mouse remains cataleptic for 3 minutes, stop and record 180s).

C. Data Scoring Criteria
ScoreLatency (Seconds)Interpretation
0 < 10 sNormal motor function (No catalepsy)
1 10 – 30 sMild rigidity
2 31 – 60 sModerate catalepsy
3 > 60 sSevere catalepsy (Parkinsonian state)

Expected Results & Validation

  • Onset: Significant catalepsy typically manifests within 60–90 minutes as the cyclization and alkylation process peaks.

  • Duration: Unlike reversible antagonists (e.g., Haloperidol) where catalepsy fades after 6–8 hours, FNM-induced catalepsy can persist for 24–72 hours , recovering slowly as the brain synthesizes new D2 receptors (turnover rate ~3–5 days).

  • Control: Vehicle-treated mice should show latencies <10 seconds.

Troubleshooting Guide
IssueProbable CauseSolution
No Catalepsy Observed Hydrolysis of FNMPrepare aqueous solution immediately before injection. Do not store on ice for >30 mins.
Low DoseVerify calculation. Ensure 20 µmol/kg (approx 10-11 mg/kg) is used.
High Mortality ToxicityFNM is toxic.[4] Ensure strictly i.p. injection (avoid gut puncture). Do not exceed 20 µmol/kg for survival studies.
Variable Results Inconsistent pHAziridinium formation is pH-dependent. Ensure vehicle is pH 7.2–7.4.

References

  • Winkler, J. D., Thermos, K., & Weiss, B. (1987). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses. Psychopharmacology, 92(3), 285–291. Retrieved from [Link]

  • Qin, Z. H., & Weiss, B. (1993). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum.[2] Molecular Pharmacology, 44(6), 1138-1143. Retrieved from [Link]

  • Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs.[3] Behavioral Neuroscience, 102(5), 748–759. (Standard method reference for Bar Test).

Sources

Trace Quantification of the Genotoxic Impurity Fluphenazine-N-2-chloroethane via LC-MS/MS

[1]

Executive Summary

In the development of Fluphenazine hydrochloride, the formation of Fluphenazine-N-2-chloroethane (often referred to as Fluphenazine Mustard) represents a critical quality attribute. As a nitrogen mustard analog, this impurity possesses a 2-chloroethylamine moiety capable of intramolecular cyclization to form a highly reactive aziridinium ion . Consequently, it is classified as a mutagenic impurity (Class 1/2) under ICH M7 guidelines, requiring control at trace levels (typically < 10-20 ppm relative to API).

This Application Note details a robust LC-MS/MS methodology for the quantification of Fluphenazine-N-2-chloroethane. Unlike standard purity methods, this protocol addresses the specific kinetic instability of the analyte, utilizing pH-controlled sample preparation to prevent in-situ degradation during analysis.

The Stability Paradox: Mechanism of Action

The primary challenge in quantifying 2-chloroethylamines is not sensitivity, but stability. In neutral or basic solutions, the nitrogen lone pair attacks the

Diagram 1: Aziridinium Cyclization & Stabilization Strategy

AziridiniumStabilityImpurityFluphenazine-N-2-chloroethane(Open Chain Form)AziridiniumAziridinium Ion(Reactive Intermediate)Impurity->Aziridinium Neutral/Basic pH (Cyclization)HydrolysisHydrolysis Product(Fluphenazine Alcohol)Aziridinium->Hydrolysis + H2OStabilizationACIDIC DILUENT(Protonation of Nitrogen)Stabilization->Impurity Blocks Lone Pair Prevents Cyclization

Caption: Mechanism of instability. Acidic conditions protonate the tertiary amine, preventing the lone pair from attacking the chloro-ethyl group.

Method Development Strategy

Column Selection: The Selectivity Challenge

While HILIC is often proposed for small polar nitrogen mustards, Fluphenazine's tricyclic phenothiazine core is highly hydrophobic. A Phenyl-Hexyl stationary phase is recommended over C18.

  • Why? The

    
     interactions between the phenyl-hexyl ligand and the phenothiazine ring provide superior retention and peak shape compared to C18, allowing for better separation of the chlorinated impurity from the massive API peak.
    
Mass Spectrometry: Transition Optimization

The impurity differs from the parent drug by the substitution of a hydroxyl group (-OH, 17 Da) with a chlorine atom (-Cl, 35.5 Da), resulting in a net mass increase of approx. +18.5 Da.

  • Fluphenazine (Free Base): MW 437.5

    
    
    
    
  • Impurity (Free Base): MW 456.0

    
    
    
    

Common fragmentation of phenothiazines involves the cleavage of the side chain, leaving the tricyclic ring system (

Detailed Experimental Protocol

Reagents & Chemicals
  • Reference Standard: Fluphenazine-N-2-chloroethane HCl (Custom synthesis or specialized vendor like Cayman Chemical/Toronto Research Chemicals).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (Critical Step)
  • Diluent: Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v).

    • Note: The presence of acid is mandatory to keep the amine protonated and stable.

  • Standard Prep: Prepare stock at 1 mg/mL in Diluent. Store at -20°C.

  • Sample Prep: Dissolve API (Fluphenazine HCl) at 1.0 mg/mL in Diluent.

    • Process Control: Keep samples in autosampler at 5°C. Analyze within 12 hours of preparation.

Chromatographic Conditions
ParameterSetting
Instrument UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5.0 µL
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) %B Description
0.00 10 Initial Hold
1.00 10 Equilibration
6.00 90 Elution of Impurity & API
8.00 90 Wash
8.10 10 Re-equilibration

| 10.00 | 10 | End |

MS/MS Parameters (Source: ESI Positive)
AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Role
Fluphenazine 438.2248.13525API Check
Impurity 456.1 248.1 3528Quantifier
Impurity 456.1143.0*3535Qualifier

*Note: The 143 fragment corresponds to the chlorinated side chain cleavage, highly specific to the impurity.

Workflow Visualization

Diagram 2: Analytical Workflow & Decision Tree

MethodWorkflowStartStart: Sample ReceiptPrepSample Prep(Diluent: 50% ACN / 0.1% FA)*Keep Cold*Start->PrepLCUHPLC SeparationPhenyl-Hexyl ColumnPrep->LCMSMS/MS DetectionMRM: 456.1 -> 248.1LC->MSCheckS/N > 10@ Limit Level?MS->CheckPassReport Result(ppm)Check->PassYesFailTroubleshoot:1. Check Diluent pH2. Check CarryoverCheck->FailNo

Caption: Step-by-step analytical workflow emphasizing the critical temperature and pH controls during sample preparation.

Validation & Performance Criteria

To comply with ICH Q2(R1) and ICH M7, the following performance metrics must be met.

System Suitability
  • Resolution: Although MS is selective, ensure retention time difference between API and Impurity is stable.

  • Sensitivity: S/N ratio for the LOQ standard (e.g., 1.0 ppm) must be

    
     10.
    
Linearity & Range
  • Range: 0.5 ppm to 50 ppm (relative to API concentration).

  • Correlation Coefficient (

    
    ): 
    
    
    0.99.
Accuracy (Recovery)

Since the impurity is reactive, standard addition (spiking) into the API matrix is the preferred validation method to account for any matrix-induced degradation.

  • Acceptance: 80% – 120% recovery at LOQ levels.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Degradation to AziridiniumEnsure Diluent contains 0.1% Formic Acid. Keep samples at 5°C.
Peak Tailing Secondary InteractionsIncrease buffer strength (Ammonium Formate) to 10-20 mM.
Carryover Stickiness of PhenothiazinesUse a needle wash of 90:10 ACN:Water with 0.5% Formic Acid.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • Douša, M., et al. (2015) . HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science. (Demonstrates the principle of acidic stabilization for chloroethylamines).

  • Cayman Chemical . Fluphenazine-N-2-chloroethane Product Information & Safety Data. (Structural confirmation and solubility data).

  • Samanidou, V.F., et al. HPLC method for the determination of fluphenazine. (Base method for phenothiazine separation).[2]

Application Note: Irreversible Dopamine D2 Receptor Inactivation using Fluphenazine-N-Mustard (FNM)

[1][2]

Abstract & Core Principle

This guide details the protocol for the irreversible inactivation of Dopamine D2 receptors using Fluphenazine-N-Mustard (FNM) .[1][2] Unlike reversible antagonists (e.g., haloperidol), FNM forms a covalent bond with nucleophilic residues within the orthosteric binding pocket of the D2 receptor.

Why use this protocol? Standard competitive binding assays yield affinity (



  • Quantify Receptor Reserve: Determine the fraction of receptors required to elicit a maximal response.

  • Calculate Agonist Dissociation Constants (

    
    ):  Using the Furchgott method, separate affinity from intrinsic efficacy.[3]
    
  • Measure Receptor Turnover: Differentiate between receptor degradation and synthesis rates in vivo or ex vivo.

Mechanism of Action

FNM is a nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine.[1] Its mechanism relies on the spontaneous formation of a highly reactive aziridinium ion intermediate in aqueous solution, which attacks nucleophilic amino acid residues (likely Aspartate 3.32 or Serine residues in Transmembrane Domain 5) on the receptor.

Visualizing the Pathway

The following diagram illustrates the transition from the inactive precursor to the covalent receptor-drug complex.

FNM_MechanismFNMFluphenazine-N-Mustard(Precursor)AziridiniumAziridinium Ion(Reactive Intermediate)FNM->AziridiniumCyclization(pH > 7.0)Reversible_ComplexReversibleEncounter ComplexAziridinium->Reversible_ComplexBindingD2_ReceptorDopamine D2 Receptor(Nucleophilic Site)D2_Receptor->Reversible_ComplexCovalent_ComplexIrreversibleReceptor-FNM ComplexReversible_Complex->Covalent_ComplexAlkylationof Asp/Ser

Caption: FNM cyclizes to a reactive aziridinium ion which initially binds reversibly, then covalently alkylates the D2 receptor, permanently preventing subsequent ligand binding.

Materials & Safety

Critical Safety Warning: FNM is a nitrogen mustard and a potent alkylating agent. It is potentially mutagenic and cytotoxic. Handle in a fume hood with double nitrile gloves.

ComponentSpecificationNotes
Ligand (Irreversible) Fluphenazine-N-Mustard (FNM)Prepare fresh. Unstable in aqueous solution >30 mins.
Radioligand

-Spiperone or

-Raclopride
High affinity D2 antagonists for saturation binding.
Assay Buffer 50 mM Tris-HCl, pH 7.4Containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
Wash Buffer 50 mM Tris-HCl, pH 7.4Large volumes required for washout steps.
Tissue Source Rat Striatal Membranes or CHO-D2 cellsHomogenized and washed to remove endogenous dopamine.

Experimental Protocol

Phase 1: Preparation and Inactivation (The "Kill" Step)

The objective is to fractionally inactivate receptors. We typically use a range of FNM concentrations to generate a gradient of remaining receptor densities.

  • Membrane Preparation: Thaw striatal membranes and resuspend in Assay Buffer to a protein concentration of ~2 mg/mL.

  • FNM Activation: Dissolve FNM stock in 100% Ethanol or DMSO. Dilute into Assay Buffer immediately before use.

    • Note: The cyclization to the aziridinium ion is pH and time-dependent. Allow the diluted FNM solution to stand at room temperature for 15 minutes prior to adding to tissue to ensure formation of the reactive species.

  • Incubation:

    • Aliquot membranes into treatment tubes.

    • Add FNM to achieve final concentrations: 0 (Vehicle), 10 nM, 50 nM, 100 nM, 1

      
      M .
      
    • Incubate for 60 minutes at 25°C.

Phase 2: The Washout (Self-Validating Step)

Scientific Integrity Check: This is the most critical step. If FNM is not washed out, it behaves as a reversible competitive antagonist, shifting the


  • Dilution: Dilute the incubation mixture 20-fold with ice-cold Wash Buffer.

  • Centrifugation: Spin at 40,000 x g for 20 minutes at 4°C.

  • Resuspension: Discard supernatant. Resuspend pellet in fresh Wash Buffer.

  • Repeat: Perform this wash cycle a minimum of 3 times.

    • Validation: In the final resuspension, the "0 nM FNM" control membranes must show a

      
       for 
      
      
      -Spiperone identical to untreated historical controls. If the
      
      
      is elevated, the washout was insufficient.
Phase 3: Saturation Binding Assay

Quantify the remaining functional receptors.

  • Plate Setup: For each FNM treatment group (0, 10, 50, 100 nM), perform a saturation isotherm.

  • Radioligand: Add

    
    -Spiperone (0.05 nM – 2.0 nM) in duplicate.
    
  • Non-Specific Binding (NSB): Define using 10

    
    M (+)Butaclamol or Haloperidol.
    
  • Incubation: 90 minutes at 25°C.

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Count radioactivity.[1]

Data Analysis & Interpretation

Workflow Logic

The following diagram details the analytical logic required to process the raw counts into receptor reserve parameters.

Analysis_WorkflowRaw_DataRaw CPM Data(Control vs FNM Treated)ScatchardScatchard / Rosenthal Plot(Bound/Free vs Bound)Raw_Data->ScatchardCheck_KdValidation Check:Is Kd constant across groups?Scatchard->Check_KdValidValid Experiment:Irreversible Blockade ConfirmedCheck_Kd->ValidYesInvalidInvalid:Washout IncompleteCheck_Kd->InvalidNo (Kd increased)Bmax_CalcCalculate q values(q = Bmax_treated / Bmax_control)Valid->Bmax_CalcFurchgottFurchgott Analysis(1/[A] vs 1/q)Bmax_Calc->FurchgottOutputOutput:Agonist Kd and Receptor ReserveFurchgott->Output

Caption: Workflow for validating irreversible blockade and calculating pharmacodynamic parameters.

Quantitative Outputs

Upon plotting Bound vs. Free (or Scatchard transformation), you should observe the following trends:

ParameterControl (Vehicle)FNM Treated (Low Dose)FNM Treated (High Dose)Interpretation

100%~70%~30%Density of active receptors decreases.

~0.1 nM~0.1 nM~0.1 nMAffinity must remain constant.
The Furchgott Method (Calculation of )

To determine the dissociation constant (


Where:

  • 
     = Concentration of agonist giving a specific response in control  tissue.
    
  • 
     = Concentration of agonist giving the same response in FNM-treated  tissue.
    
  • 
     = Fraction of receptors remaining (
    
    
    ).

Plot



45

Troubleshooting & Critical Parameters

  • Instability of FNM: The aziridinium ion is unstable. If FNM is diluted into buffer and left for >60 minutes before adding to the tissue, it will hydrolyze to the inactive alcohol form. Rule: Dilute and use within 15-20 minutes.

  • Incomplete Washout: If the Scatchard plot shows a decrease in slope (increase in

    
    ) in the FNM group, you have residual free drug. Increase the wash volume or number of cycles.
    
  • Non-Specific Alkylation: High concentrations (>10

    
    M) of FNM may alkylate other proteins or membrane components. Always use the lowest effective concentration.
    

References

  • Grigoriadis, D., & Seeman, P. (1985). Complete conversion of brain D2 dopamine receptors from the high- to the low-affinity state for dopamine agonists, using the irreversible antagonist, fluphenazine-N-mustard. Journal of Neurochemistry, 44(6), 1925–1935. Link

  • Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. Link

  • Dumartin, B., et al. (1998). Internalization of D1 dopamine receptor in striatal neurons in vivo: morphological evidence and quantitative assessment using an immunogold-silver intensification technique. Neuroscience, 82(4), 1075-1088. (Demonstrates receptor turnover concepts). Link

  • Hess, E. J., et al. (1987). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses.[1] Psychopharmacology, 92(3), 285-291.[1] Link

Application Note: Utilizing Fluphenazine-N-2-chloroethane for Robust Induction of Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Potent Tool for Apoptosis Research

Fluphenazine-N-2-chloroethane, an alkylating derivative of the phenothiazine antipsychotic drug fluphenazine, has emerged as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its established role as an irreversible calmodulin antagonist, coupled with its ability to modulate critical signaling pathways, makes it a valuable chemical probe for studying programmed cell death.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fluphenazine-N-2-chloroethane in cell culture to investigate apoptotic mechanisms. We will delve into the underlying molecular pathways, provide detailed protocols for its application and the subsequent detection of apoptosis, and offer insights into experimental design and data interpretation.

Molecular Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

Fluphenazine-N-2-chloroethane induces apoptosis through a complex interplay of several cellular mechanisms. Understanding these pathways is crucial for designing and interpreting experiments.

1. Calmodulin Antagonism: Fluphenazine and its derivatives are potent inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, including cell survival and proliferation.[1][3] By irreversibly binding to and inhibiting calmodulin, Fluphenazine-N-2-chloroethane disrupts downstream signaling cascades that are essential for cell viability, thereby pushing the cell towards an apoptotic fate.[4]

2. Modulation of Key Signaling Pathways:

  • Akt Pathway Inhibition: Fluphenazine-N-2-chloroethane has been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that promotes cell survival.[1] Inhibition of Akt leads to a decrease in the expression of anti-apoptotic proteins, making the cells more susceptible to apoptotic stimuli.[1][5]

  • Wnt Signaling Pathway: The parent compound, fluphenazine, is known to regulate the Wnt signaling pathway, which is often dysregulated in cancer.[5][6] This modulation can contribute to the anti-proliferative and pro-apoptotic effects observed.

3. Induction of Oxidative Stress: Fluphenazine treatment can lead to the generation of reactive oxygen species (ROS).[1][7] Elevated levels of intracellular ROS can cause damage to cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.[8][9]

4. Caspase Activation: A key event in the execution of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Fluphenazine-N-2-chloroethane has been demonstrated to enhance the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1] This activation, in turn, can trigger the downstream executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10][11]

5. Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[12][13][14] Fluphenazine has been shown to influence the expression of these proteins, further tipping the scale towards apoptosis.[11]

A simplified diagram of the signaling pathways involved in Fluphenazine-N-2-chloroethane-induced apoptosis is presented below:

Fluphenazine-N-2-chloroethane Apoptosis Pathway FNCE Fluphenazine-N-2-chloroethane Calmodulin Calmodulin FNCE->Calmodulin Inhibits Akt Akt Signaling FNCE->Akt Inhibits ROS ROS Production FNCE->ROS Induces Caspase8 Caspase-8 FNCE->Caspase8 Activates Calmodulin->Akt Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Akt->Bcl2 Regulates ROS->Bcl2 Influences Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Bcl2->Caspase37 Regulates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Fluphenazine-N-2-chloroethane induced apoptosis pathways.

Experimental Protocols

Part 1: Preparation and Application of Fluphenazine-N-2-chloroethane

A. Reagent Preparation: Stock Solution

  • Solubility: Fluphenazine-N-2-chloroethane hydrochloride is soluble in organic solvents such as DMSO and ethanol.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.29 mg of Fluphenazine-N-2-chloroethane hydrochloride (MW: 528.89 g/mol ) in 1 mL of sterile DMSO.

    • Mix thoroughly by vortexing until completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

B. Determining Optimal Concentration: A Guideline

The optimal concentration of Fluphenazine-N-2-chloroethane for inducing apoptosis is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.

Cell Line TypeParent Compound (Fluphenazine) IC50 Range (µM)Reference
Leukemia (L1210)~6[1]
Breast Cancer (MCF-7)~20[1]
Glioblastoma (U87)~15-25
Lung Cancer (A549)~10-30

This table provides a starting point based on published data for the parent compound, fluphenazine. The IC50 for Fluphenazine-N-2-chloroethane may differ.

C. Protocol for Induction of Apoptosis

  • Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for flow cytometry or western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: On the day of the experiment, prepare serial dilutions of Fluphenazine-N-2-chloroethane from your stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Fluphenazine-N-2-chloroethane.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type and the specific apoptotic events being investigated.

Part 2: Detection and Quantification of Apoptosis

The choice of apoptosis detection assay depends on the specific stage of apoptosis you wish to investigate. A multi-parametric approach, using a combination of assays, is highly recommended for robust and reliable results.

A. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis (Flow Cytometry)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

  • Rationale for Use: This is a widely used and sensitive method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Protocol:

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells twice with cold 1x PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

B. TUNEL Assay for DNA Fragmentation (Late Apoptosis)

  • Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH ends with fluorescently labeled dUTPs.

  • Rationale for Use: The TUNEL assay is a specific marker for the biochemical hallmark of apoptosis and is particularly useful for visualizing apoptotic cells in situ in tissue sections or in cultured cells.[15][17][18]

Protocol:

  • Cell Preparation: Prepare cells on slides or in plates.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells again with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTPs).

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Washing and Counterstaining: Wash the cells with PBS. A nuclear counterstain like DAPI can be used to visualize all cell nuclei.

  • Analysis: Analyze the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

C. Caspase-3/7 Activity Assay (Executioner Caspase Activation)

  • Principle: Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.

  • Rationale for Use: This assay provides a direct measure of the activity of the key executioner caspases and is well-suited for high-throughput screening in a microplate format.[19][20][21][22]

Protocol (Luminescent Plate-Reader Assay):

  • Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate.

  • Treatment: Treat the cells with Fluphenazine-N-2-chloroethane as described above. Include a positive control (e.g., staurosporine) and a negative control (vehicle).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells. This reagent both lyses the cells and contains the caspase substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Workflow and Data Interpretation

The following diagram illustrates a typical experimental workflow for studying Fluphenazine-N-2-chloroethane-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with Fluphenazine-N-2-chloroethane (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest ApoptosisAssay Apoptosis Detection Assays Harvest->ApoptosisAssay AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV TUNEL TUNEL Assay (Fluorescence Microscopy) ApoptosisAssay->TUNEL Caspase Caspase-3/7 Activity (Plate Reader) ApoptosisAssay->Caspase Analysis Data Analysis & Interpretation AnnexinV->Analysis TUNEL->Analysis Caspase->Analysis

Caption: Experimental workflow for apoptosis studies.

Interpreting Your Results:

  • Annexin V/PI: A shift in the cell population from Annexin V-negative/PI-negative (viable) to Annexin V-positive/PI-negative (early apoptotic) and then to Annexin V-positive/PI-positive (late apoptotic/necrotic) will indicate the progression of apoptosis.

  • TUNEL: An increase in the number of TUNEL-positive cells will confirm DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase-3/7 Activity: An increase in the fluorescent or luminescent signal will directly correlate with the activation of executioner caspases.

By correlating the results from these different assays, you can gain a comprehensive understanding of the kinetics and mechanisms of Fluphenazine-N-2-chloroethane-induced apoptosis in your cell model.

References

  • Duarte, D., & Vale, N. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]

  • Hwang, M. K., Min, Y. K., & Kim, S. H. (2009). Fluphenazine-N-2-chloroethane sensitizes TRAIL-resistant human lung cancer H1299 cells to TRAIL-induced apoptosis through CHOP-mediated DR5 upregulation and inhibition of Akt.
  • Jaskot, E., & Jodłowska-Jastrząb, J. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 41(3), 353-365.
  • Riccardi, C., & Nicoletti, I. (2006). Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. Cytometry Part A, 69(5), 321-322.
  • Klutzny, S., Lesche, R., Keck, M., & Steigemann, P. (2017).
  • Manoharan, G. B., Okutachi, S., & Abankwa, D. (2022). Potential of Phenothiazines to Synergistically Block Calmodulin and Reactivate PP2A in Cancer Cells. PLoS ONE, 17(8), e0272221.
  • Whittemore, E. R., Loo, D. T., & Cotman, C. W. (1994). Rapid Communication: Oxidative Stress Induces Apoptosis in Embryonic Cortical Neurons. Journal of Neurochemistry, 63(3), 1159-1162.
  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47–59.
  • Görgülü, K., & Diestel, S. (2018). Invited Review: Fluphenazine Augments Retinal Oxidative Stress. Current eye research, 43(12), 1435–1440.
  • Chen, G. G., Lee, J. F., Wang, S. H., Chien, J. M., & Lai, P. B. (2007). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Bioscience, 12, 4337-4348.
  • Duarte, D., & Vale, N. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. ResearchGate. [Link]

  • Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of cellular and molecular medicine, 7(3), 249–257.
  • Ställvik, J., Nordfjäll, K., & Ståhl, F. (2007). Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II. BMC cell biology, 8, 43.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Wikipedia. (2024, January 26). Calmodulin. Retrieved from [Link]

  • Gawryluk, J. W., & Salgado-Pabón, W. (2017). Alterations in oxidative stress markers and its correlation with clinical findings in schizophrenic patients consuming perphenazine, clozapine and risperidone.
  • Popa-Wagner, A., Mitran, S., Sivanesan, S., Chang, E., & Buga, A. M. (2019). Oxidative Stress-Mediated Neuroinflammation in the Pathophysiology of Schizophrenia. Antioxidants, 8(10), 453.
  • Innoprot. (n.d.). Caspase 3-7 Activity Assay. Retrieved from [Link]

  • ResearchGate. (2017, June 21). What are the differences between using activated Caspas3, AnnexinV or Tunnel assay?. Retrieved from [Link]

  • Institut Pasteur. (2022, November 30). Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life. Retrieved from [Link]

  • Luminos. (n.d.). Caspase-Glo® 3/7 Assay. Retrieved from [Link]

  • Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of cellular and molecular medicine, 7(3), 249–257.
  • Li, X., Chen, Y., & Zhang, H. (2021). Pharmacological Inhibition of Caspase-8 Suppresses Inflammation-Induced Angiogenesis in the Cornea. International journal of molecular sciences, 22(16), 8886.
  • Chen, S. D., Wu, H. Y., & Lin, T. K. (2018). Calcium-/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition Induces Learning and Memory Impairment and Apoptosis.
  • BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • AK LECTURES. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]

  • Al-Oqail, M. M., Al-Sheddi, E. S., & Siddiqui, M. A. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. Tropical Journal of Pharmaceutical Research, 20(4), 741-748.
  • Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • Youle, R. J., & Strasser, A. (2008). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. ResearchGate. [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • O'Brien, M., & Bell, P. (1998). Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants. Plant physiology and biochemistry, 36(12), 965-973.

Sources

Application Note: Fluphenazine-N-2-chloroethane (FNCE) for Dissecting Multidrug Resistance Mechanisms

[1]

Executive Summary

Fluphenazine-N-2-chloroethane (FNCE) , also known as SKF-7171A or Fluphenazine Mustard, is a specialized nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine.[1] Unlike its parent compound, which acts as a reversible calmodulin (CaM) antagonist, FNCE possesses an alkylating moiety that allows it to bind covalently and irreversibly to calmodulin.[1]

This application note details the use of FNCE as a pharmacological probe to investigate the role of Calcium/Calmodulin signaling in cancer Multidrug Resistance (MDR).[1] By permanently inactivating CaM, researchers can distinguish between transient receptor blockade and sustained signaling disruption, specifically in the context of P-glycoprotein (P-gp/ABCB1) regulation and TRAIL-induced apoptosis sensitization.[1]

Scientific Background: The CaM-MDR Axis[1]

Multidrug Resistance (MDR) is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[1] P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutics like doxorubicin and paclitaxel.[1]

The Calmodulin Connection: Research indicates that P-gp function is regulated by the calcium-binding protein Calmodulin (CaM).[1] CaM may interact directly with P-gp or modulate its phosphorylation status via CaM-dependent kinases.[1]

  • Reversible Inhibitors (e.g., Fluphenazine, Trifluoperazine): These competitively inhibit CaM but wash out easily, making it difficult to pinpoint if the MDR reversal is due to CaM inhibition or off-target effects (e.g., membrane fluidization).[1]

  • Irreversible Inhibitor (FNCE): FNCE creates a covalent bond with CaM.[1] If MDR reversal persists after FNCE treatment and subsequent washout, it provides definitive evidence that the resistance mechanism is CaM-dependent.[1]

Mechanism of Action

FNCE retains the phenothiazine ring structure required for hydrophobic interaction with CaM but includes a reactive 2-chloroethyl group.[1] Upon binding, the chloroethyl group forms an aziridinium intermediate that alkylates nucleophilic residues on CaM, permanently locking it in an inactive state.[1]

FNCE_MechanismFNCEFluphenazine-N-2-chloroethane(FNCE)CaM_ActiveCalmodulin (CaM)(Active/Ca2+ Bound)FNCE->CaM_ActiveAlkylating AttackComplexCovalent CaM-FNCE Complex(Irreversibly Inactive)CaM_Active->ComplexIrreversible InhibitionPgpP-glycoprotein (P-gp)TransporterCaM_Active->PgpActivates/StabilizesComplex->PgpLoss of RegulationDrug_EffluxChemotherapy Efflux(Resistance)Pgp->Drug_EffluxPumps Drug OutDrug_AccumulationIntracellular DrugAccumulationPgp->Drug_AccumulationFunction BlockedApoptosisApoptosis / Cell DeathDrug_Accumulation->ApoptosisCytotoxicity Restored

Figure 1: Mechanism of Action.[1] FNCE covalently binds Calmodulin, preventing P-gp activation and restoring chemosensitivity.[1]

Compound Profile & Handling

PropertyDetail
Chemical Name Fluphenazine-N-2-chloroethane dihydrochloride
Synonyms SKF-7171A, Fluphenazine Mustard
Molecular Weight ~528.9 g/mol (dihydrochloride salt)
Solubility Soluble in DMSO (>10 mg/mL) and Ethanol.[1] Unstable in water.
Stability Solid state: Stable at -20°C. Solution: Hydrolyzes rapidly in aqueous buffers; prepare immediately before use.[1]
Safety Class Nitrogen Mustard / Alkylating Agent. Potent mutagen and blistering agent.[1]
Critical Safety Protocol
  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Containment: All weighing and solubilization must occur within a certified chemical fume hood.

  • Inactivation: Neutralize spills or waste with a solution of 10% sodium thiosulfate to quench the alkylating activity before disposal.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Objective: Prepare FNCE for cell treatment without hydrolytic degradation.

  • Reagents: FNCE powder, Anhydrous DMSO (Sigma-Aldrich).[1]

  • Calculate the mass required for a 10 mM stock .

  • Dissolve FNCE powder in anhydrous DMSO.[1] Vortex until clear.

    • Note: Do not use aqueous buffers or saline for the stock solution.

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: Dilute the DMSO stock into pre-warmed culture medium immediately (seconds) before adding to cells. The final DMSO concentration should be <0.5%.[1]

Protocol B: The "Washout" Assay for Irreversibility
  • Objective: To prove that MDR reversal is due to irreversible CaM inhibition and not reversible off-target effects.[1]

  • System: Doxorubicin-resistant breast cancer cells (MCF-7/DOX) vs. Parental (MCF-7).[1]

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-incubation (Pulse): Treat cells with 10 µM FNCE or 10 µM Fluphenazine (Parent) for 4 hours.[1]

  • Washout:

    • Group 1 (Continuous): Do not wash.[1] Add Doxorubicin directly.[1]

    • Group 2 (Washout): Aspirate medium.[1] Wash 3x with PBS to remove unbound drug.[1] Add fresh medium containing Doxorubicin (without modulator).[1]

  • Cytotoxicity Challenge: Add serial dilutions of Doxorubicin (0.01 - 100 µM). Incubate for 48-72 hours.

  • Readout: Assess viability using MTT or SRB assay.

Expected Results:

  • Fluphenazine (Reversible): Reverses resistance in Group 1 but loses effect in Group 2 (washout).[1]

  • FNCE (Irreversible): Maintains resistance reversal in both Group 1 and Group 2, confirming the target was covalently modified.[1]

Protocol C: Functional P-gp Efflux Assay (Flow Cytometry)
  • Objective: Quantify the inhibition of P-gp pump activity by measuring Rhodamine 123 (Rh123) retention.[1]

  • Cell Prep: Harvest 1 x 10^6 resistant cells. Resuspend in complete medium.

  • FNCE Treatment: Incubate cells with 5-10 µM FNCE for 2 hours at 37°C.

  • Dye Loading: Add Rhodamine 123 (final conc. 5 µg/mL). Incubate for 30 mins at 37°C.

  • Efflux Phase:

    • Centrifuge and remove medium containing dye/drug.[1]

    • Resuspend in dye-free medium (Optionally: maintain FNCE or wash it out as per Protocol B).[1]

    • Incubate for 60-90 mins to allow P-gp to pump out the dye.[1]

  • Analysis: Wash cells with ice-cold PBS. Analyze on a Flow Cytometer (FITC channel).

    • High Fluorescence = P-gp Inhibited (Dye trapped).[1]

    • Low Fluorescence = P-gp Active (Dye pumped out).[1]

Experimental Workflow Visualization

Workflowcluster_TreatmentModulator Treatment Phasecluster_WashThe Critical Washout StepStartStart: Resistant Cancer Cells(e.g., MCF-7/DOX)Treat_RevTreat with Fluphenazine(Reversible Control)Start->Treat_RevTreat_IrrTreat with FNCE(Irreversible Probe)Start->Treat_IrrWashWash cells 3x with PBS(Removes unbound drug)Treat_Rev->WashNoWashNo Wash(Continuous Exposure)Treat_Rev->NoWashTreat_Irr->WashTreat_Irr->NoWashAssayAdd Chemotherapy (Doxorubicin)& Incubate 72hWash->AssayNoWash->AssayReadoutMeasure IC50 (MTT Assay)Assay->Readout

Figure 2: Experimental design to distinguish reversible vs. irreversible MDR reversal.

Data Analysis & Interpretation

When analyzing the IC50 data, calculate the Reversal Index (RI) or Fold Reversal (FR) :

1

Interpretation Table:

Treatment ConditionReversal Index (RI)Interpretation
Fluphenazine (Continuous) High (>10)Effective inhibition of P-gp.[1]
Fluphenazine (Washout) Low (~1)Reversible binding; drug washed off CaM.[1]
FNCE (Continuous) High (>10)Effective inhibition of P-gp.[1]
FNCE (Washout) High (>10) Irreversible binding; CaM remains inactivated.

Note: If FNCE shows high toxicity alone (IC50 < 5 µM), reduce the concentration used in the combination assay to ensure the shift is due to sensitization, not additive toxicity.

References

  • Hait, W. N., Glazer, L., Kaiser, C., Cross, J., & Kennedy, K. A. (1987). Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist.[1] Molecular Pharmacology, 32(3), 404–409.[1][2] Link

  • Hwang, M. K., Min, Y. K., & Kim, S. H. (2009). Fluphenazine-N-2-chloroethane, a calmodulin antagonist, enhances TRAIL-induced apoptosis in human lung cancer H1299 cells.[1][3] Biochemistry and Cell Biology, 87(6), 919–926.[1][2] Link[1]

  • Zong, H., Yin, B., Zhou, H., Cai, D., Ma, B., & Xiang, Y. (2011). Synergistic reversal of multidrug resistance by fluphenazine and cisplatin in human lung cancer cells.[1] Cancer Chemotherapy and Pharmacology, 67(6), 1341–1350.[1] Link

  • Ford, J. M., & Hait, W. N. (1990). Pharmacology of drugs that alter multidrug resistance in cancer.[1] Pharmacological Reviews, 42(3), 155-199.[1] Link

Application Note: Fluphenazine-N-2-chloroethane (FNCE) in Radioligand Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

Fluphenazine-N-2-chloroethane (FNCE) , also known as Fluphenazine-N-mustard (FNM) or SKF-7171A , is a nitrogen mustard derivative of the antipsychotic fluphenazine. Unlike competitive antagonists that bind reversibly to receptors, FNCE acts as an irreversible alkylating agent .

In radioligand binding studies, FNCE is a critical tool for "chemical adrenalectomy" or "chemical knockout" of dopamine receptors (specifically D1 and D2 subtypes) at the protein level. By covalently bonding to the receptor, it permanently inactivates the binding site, allowing researchers to:

  • Determine Receptor Turnover: Calculate the rates of receptor synthesis (

    
    ) and degradation (
    
    
    
    ) by measuring the recovery of binding capacity over time.
  • Quantify Receptor Reserve: Differentiate between the total receptor population and the fraction required to elicit a maximal biological response (spare receptors).

  • Isolate Receptor Subtypes: Use "protection experiments" to selectively inactivate one receptor subtype while preserving another.

Mechanism of Action

FNCE is a pro-drug in the reaction vessel. In aqueous solution at neutral or physiological pH, the chloroethyl amine group undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This electrophilic intermediate attacks nucleophilic residues (e.g., sulfhydryl, amino, or hydroxyl groups) within the receptor's binding pocket, forming a stable covalent bond.

FNCE_Mechanism FNCE FNCE (Precursor) Inactive Aziridinium Aziridinium Ion (Reactive Intermediate) FNCE->Aziridinium Cyclization (pH > 7.0) Complex Covalent Receptor-Drug Complex (Irreversible) Aziridinium->Complex Nucleophilic Attack Receptor Dopamine Receptor (Nucleophilic Site) Receptor->Complex

Figure 1: Mechanism of irreversible inactivation. The formation of the aziridinium ion is the rate-limiting activation step.

Safety & Handling (Critical)

WARNING: FNCE is a nitrogen mustard and a potent alkylating agent. It is potentially mutagenic, carcinogenic, and a severe skin/eye irritant.

  • Containment: All weighing and solubilization must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Inactivation: Neutralize spills or excess solution with a 10% sodium thiosulfate solution (which acts as a scavenger for the alkylating species) before disposal.

Protocol: Preparation and Activation

FNCE is unstable in aqueous solution. It must be prepared immediately before use.

Reagents
  • FNCE Hydrochloride (solid, stored at -20°C).[1]

  • Vehicle: 10 mM HCl (for initial dissolution).

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Step-by-Step Preparation
  • Weighing: Weigh the required amount of FNCE.

  • Initial Dissolution: Dissolve FNCE in a minimal volume of 10 mM HCl or 100% Ethanol .

    • Note: The acidic environment prevents premature cyclization.

  • Activation: Immediately prior to the experiment, dilute the stock into the Incubation Buffer (pH 7.4) .

    • Reaction Kinetics: At pH 7.4, cyclization to the aziridinium ion occurs rapidly (

      
       10–20 mins). Use the solution within 5 minutes of dilution to ensure the active species is generated in the presence of the tissue/cells.
      

Protocol: In Vitro Irreversible Blockade & Washout

This protocol describes how to treat membranes to occlude receptors, followed by the critical washout step to remove non-covalently bound drug.

Experimental Workflow

Washout_Protocol Start Tissue Homogenate / Cell Membranes Incubation Incubate with FNCE (100 nM - 10 µM) 30-60 min @ 37°C Start->Incubation Wash1 Centrifuge (20,000 x g, 20 min) Discard Supernatant Incubation->Wash1 Remove Free Drug Resuspend1 Resuspend pellet in fresh Buffer Incubate 10 min @ 37°C Wash1->Resuspend1 Wash2 Centrifuge (20,000 x g, 20 min) Discard Supernatant Resuspend1->Wash2 Resuspend2 Resuspend pellet in fresh Buffer Incubate 10 min @ 37°C Wash2->Resuspend2 Wash3 Centrifuge (20,000 x g, 20 min) Discard Supernatant Resuspend2->Wash3 Final Final Resuspension Ready for Radioligand Binding Wash3->Final

Figure 2: The Washout Protocol. Multiple centrifugation/resuspension cycles are mandatory to distinguish irreversible blockade from competitive inhibition.

Detailed Steps
  • Incubation: Incubate tissue homogenates or cell membranes with FNCE (typical concentration range: 100 nM to 10 µM ) for 45–60 minutes at 37°C .

    • Control: Incubate a parallel set of tubes with vehicle only.

  • Wash 1: Add 10 volumes of ice-cold buffer. Centrifuge at 20,000

    
     for 20 minutes. Discard supernatant.
    
  • Wash 2 (Desorption): Resuspend the pellet in fresh buffer. Incubate at 37°C for 10 minutes .

    • Why? This step facilitates the dissociation of FNCE that is loosely (reversibly) bound to the receptor or lipid membrane but not covalently attached.

  • Wash 3: Centrifuge again (20,000

    
    , 20 min). Discard supernatant.
    
  • Final Resuspension: Resuspend in assay buffer for the radioligand binding assay (e.g., using [³H]-Spiperone for D2 or [³H]-SCH23390 for D1).

Validation of Irreversibility

To confirm the blockade is irreversible and not due to residual free drug:

  • Perform a Scatchard (or saturation) analysis.

  • Irreversible Antagonist:

    
     decreases, 
    
    
    
    remains unchanged.
  • Residual Competitive Antagonist:

    
     is unchanged, apparent 
    
    
    
    increases.

Protocol: Determination of Receptor Turnover

This method calculates the rate of receptor synthesis (


) and the rate constant of degradation (

).
Experimental Design (In Vivo Treatment)[2][3][4]
  • Day 0 (Treatment): Administer FNCE (e.g., 20 µmol/kg i.p. ) to the animal cohort. This dose typically blocks >80% of striatal dopamine receptors.

  • Recovery Period: Sacrifice groups of animals at defined intervals (e.g., 6h, 12h, 24h, 48h, 96h, 8 days).

  • Binding Assay: Prepare membranes from the tissue and perform saturation binding assays to determine

    
     at each time point.
    
Data Analysis & Calculation

The recovery of receptor density


 is described by the kinetic equation for turnover:


Where:

  • 
     = Receptor density (
    
    
    
    ) at time
    
    
    .
  • 
     = Production rate (fmol/mg protein/hour).
    
  • 
     = Degradation rate constant (hour
    
    
    
    ).
  • 
     = Residual receptor density immediately after FNCE treatment (at 
    
    
    
    ).
  • 
     = Steady-state receptor density (
    
    
    
    or control
    
    
    ).

Calculation Steps:

  • Plot

    
     (Y-axis) vs. Time (X-axis).
    
  • Use non-linear regression (e.g., GraphPad Prism) to fit the recovery curve to the equation above.

  • Half-life (

    
    ):  Calculate receptor half-life using 
    
    
    
    .

Typical Values (Rat Striatum D2 Receptors):

ParameterDefinitionTypical Range (Rat Striatum)

Degradation Rate Constant0.005 – 0.012 hr⁻¹

Receptor Half-Life60 – 140 hours

Synthesis Rate2 – 5 fmol/mg protein/hr

Advanced Application: Receptor Protection Assays

FNCE is non-selective between D1 and D2 subtypes. To inactivate only one subtype, use a "Protection Assay."

Objective: Selectively inactivate D2 receptors while preserving D1.

  • Pre-incubation: Incubate membranes with a saturating concentration of a selective D1 antagonist (e.g., 1 µM SCH-23390 ) for 15 minutes.

    • Mechanism:[2][3][4][5][6][7][8] SCH-23390 occupies the D1 binding pocket, physically shielding the nucleophilic sites from FNCE.

  • FNCE Treatment: Add FNCE (e.g., 1 µM) and incubate for 45 minutes.

    • Result: FNCE alkylates the exposed D2 receptors. D1 receptors are protected by SCH-23390.

  • Washout: Perform the extensive washout protocol (Section 4).

    • Result: The reversible SCH-23390 washes away, leaving functional D1 receptors. The covalent FNCE-D2 complex remains.

  • Assay: The resulting membrane preparation contains functional D1 receptors but practically zero functional D2 receptors.

References

  • Hamblin, M. W., & Creese, I. (1983). Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Life Sciences, 32(19), 2247–2255. (Note: Establishes the foundational methodology for irreversible blockade analysis).

  • Leff, S. E., Gariano, R., & Creese, I. (1984). Dopamine D-1 receptor binding in the rat striatum: modification by D-1 and D-2 antagonists and irreversible inactivation. Neuropharmacology, 23(5), 595-597.

  • Niznik, H. B., et al. (1986). Photoaffinity labeling of dopamine D1 receptors. Biochemistry, 25(26), 8237-8244. (Contextualizes covalent labeling techniques).

  • Nowak, G. (1990). Measurement of the receptor turnover using an irreversible inactivating method.[9] Theoretical assumptions, limitations and practical realization.[1][9] Polish Journal of Pharmacology and Pharmacy, 42(5), 433-40.[9]

  • Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information. Cayman Chemical Product Data Sheet.

Sources

Troubleshooting & Optimization

Long-term stability of Fluphenazine-N-2-chloroethane stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Fluphenazine-N-2-chloroethane (FN2CE) , also known as Fluphenazine Mustard (FNM) or SKF-7171A .

Topic: Long-term Stability, Storage, and Experimental Protocols Document ID: FNM-TECH-001 Status: Active / Verified

Part 1: Critical Alerts & Stability Profile

🚨 Read Before Opening Vial

FN2CE is not a standard pharmacological inhibitor. It is a nitrogen mustard derivative designed to be an irreversible alkylating agent . Its efficacy depends entirely on the formation of a transient, unstable intermediate (the aziridinium ion).

Three deviations will destroy your experiment:

  • Aqueous Storage: Never store FN2CE in aqueous buffers (PBS, water, media). The active chloride moiety hydrolyzes rapidly (t½ < 30 mins at pH 7.4), rendering the molecule inert.

  • Alkaline Solvents: Do not dissolve the stock powder in neutral or basic solvents. High pH triggers premature cyclization and subsequent degradation.

  • Light Exposure: Like its parent compound fluphenazine, FN2CE is phenothiazine-based and highly susceptible to photo-oxidation.

Part 2: Preparation & Storage Protocols[1]

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable stock solution that preserves the chloroethyl tail in its linear, inactive precursor form.

ParameterSpecification
Recommended Solvent Anhydrous DMSO (Dimethyl Sulfoxide) or Acidified Ethanol (0.1% HCl in EtOH)
Concentration 10 mM - 50 mM (High concentration minimizes relative hydrolysis risk)
Storage Temperature -20°C (Standard) or -80°C (Long-term > 6 months)
Container Amber glass vials with Teflon-lined caps (Avoid plastics that may leach)
Headspace Purge with Argon or Nitrogen gas before sealing to prevent oxidation.

Protocol:

  • Equilibrate the vial of solid FN2CE dihydrochloride to room temperature in a desiccator (prevents condensation).

  • Weigh the required amount rapidly; the salt is hygroscopic.

  • Dissolve in Anhydrous DMSO .

    • Note: If using Ethanol, ensure it is anhydrous. Adding 0.01 N HCl to the ethanol helps stabilize the linear form by protonating the amine, preventing premature cyclization [1].

  • Aliquot immediately into single-use amber vials (e.g., 10-50 µL per vial). Do not freeze-thaw.

  • Store at -80°C.

SOP: Working Solution & Activation

Objective: Trigger the formation of the active aziridinium ion immediately prior to receptor binding.

  • Thaw one aliquot of stock solution in the dark.

  • Dilute the stock 1:1000 (or as required) into the physiological buffer (pH 7.4) immediately before application.

  • The "Activation" Window:

    • Upon dilution into pH 7.4, the amine deprotonates and attacks the chloroethyl group, forming the Aziridinium Ion .

    • Application Rule: Apply to tissue/cells within 5 minutes of dilution.

    • Reasoning: If you wait too long (e.g., >30 mins), the aziridinium ion reacts with water (hydrolysis) and becomes the inactive alcohol form [2].

Part 3: Mechanism & Kinetics (The "Why")

To troubleshoot effectively, you must visualize the "Race Against Time" occurring in your test tube. The molecule has two fates: Alkylation (Success) or Hydrolysis (Failure).

Diagram 1: The Activation vs. Degradation Pathway

This diagram illustrates the kinetic competition. You want the "Receptor Alkylation" path, but water competes for the reactive ion.

FN2CE_Pathway Precursor FN2CE Precursor (Linear Form) Stable in Acid/DMSO Aziridinium Aziridinium Ion (ACTIVE SPECIES) Highly Unstable Precursor->Aziridinium pH > 7.0 Cyclization (Fast) Alkylated Irreversibly Blocked Receptor (Experimental Goal) Aziridinium->Alkylated Covalent Bond (Nucleophilic Attack) Hydrolyzed Hydroxy-Metabolite (Inactive Alcohol) (Experimental Failure) Aziridinium->Hydrolyzed H2O Attack (Hydrolysis) Receptor Dopamine Receptor (D1/D2) Receptor->Alkylated

Caption: The kinetic pathway of FN2CE. The precursor must cyclize to the Aziridinium ion to be active. Once formed, this ion is a "ticking clock"—it will either bind the receptor or be destroyed by water.

Part 4: Troubleshooting & FAQs

Q1: My solution turned pink/brown. Is it still good?

Verdict: Discard immediately.

  • Cause: This indicates oxidation of the phenothiazine ring system (formation of sulfoxides or N-oxides) or photodegradation.

  • Prevention: Phenothiazines are extremely light-sensitive. Always handle stock solutions under low light and use amber vials. If your DMSO stock is pink, the molecule has chemically altered and will not bind D2 receptors with the expected affinity [3].

Q2: I treated my cells, but the effect washed out. I thought this was irreversible?

Verdict: You likely applied the hydrolyzed (inactive) form.

  • Troubleshooting:

    • Check the Clock: Did you dilute the drug and let it sit on the bench for >30 minutes before adding it to the cells? If so, it hydrolyzed.[1][2]

    • Check the pH: If your buffer was acidic (pH < 6.5), the cyclization to the active aziridinium ion is extremely slow. The drug washed out because it never formed the covalent bond.

    • Check the Stock: If the stock contained water (hydrated DMSO), the stock itself may be hydrolyzed.

Q3: Can I use Ethanol instead of DMSO?

Verdict: Yes, but with a caveat.

  • Nuance: Ethanol is protic. While FN2CE is soluble, the nucleophilicity of ethanol can theoretically lead to solvolysis (ethanolysis) over long periods.

  • Recommendation: If using ethanol, it must be acidified (e.g., 0.01 M HCl in absolute EtOH). The protons keep the nitrogen protonated (

    
    ), which prevents the lone pair from attacking the chloride tail, effectively "freezing" the molecule in its linear precursor state [4].
    
Q4: How do I verify the concentration of my stock?

Verdict: Use UV-Vis Spectroscopy.

  • Method: Dilute an aliquot into 0.1 N HCl (to prevent reaction during measurement).

  • Target: Phenothiazines have a characteristic UV absorption spectrum.

    • 
       and 
      
      
      
      .
    • Use the extinction coefficient (

      
      ) of Fluphenazine dihydrochloride as a proxy if specific FN2CE data is unavailable (
      
      
      
      ) [5].

Part 5: Experimental Workflow Diagram

Workflow Start Solid FN2CE-2HCl (-20°C Desiccated) Dissolve Dissolve rapidly (Minimize light/air exposure) Start->Dissolve Solvent Anhydrous DMSO (Dry) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single use volumes) Dissolve->Aliquot Freeze Freeze at -80°C (Stable for months) Aliquot->Freeze Thaw Thaw 1 Aliquot (Do not refreeze) Freeze->Thaw Exp Day Dilute Dilute into Buffer (pH 7.4) (Starts Activation Clock!) Thaw->Dilute Apply Apply to Cells < 5 mins Dilute->Apply

Caption: Step-by-step workflow emphasizing the critical transition from stable storage to the "Activation Clock" upon dilution.

References

  • Cayman Chemical. (2022).[3] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information Sheet. Link

  • O'Callaghan, J. P., Dunn, L. A., & Lovenberg, W. (1980).[3] Calcium-regulated phosphorylation in synaptosomal cytosol: Dependence on calmodulin. Proceedings of the National Academy of Sciences, 77(10), 5812–5816. (Describes use of FNM as irreversible calmodulin antagonist). Link

  • BenchChem. (2025).[4] Stability of Fluphenazine Dimaleate under different storage conditions. (General phenothiazine stability data). Link

  • Ross, W. C. J. (1950). The Reactions of Certain Epoxides in Aqueous Solutions. Journal of the Chemical Society, 2257-2272. (Foundational chemistry of nitrogen mustard cyclization kinetics). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3372, Fluphenazine. Link

Sources

Method refinement for detecting Fluphenazine-N-2-chloroethane metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Detection of Fluphenazine-N-2-chloroethane & Related Alkyl Halides

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Genotoxic Impurity / Stability Risk)

Executive Summary: The "Aziridinium" Challenge

You are likely encountering difficulties detecting Fluphenazine-N-2-chloroethane due to its inherent chemical instability, not a failure of your mass spectrometer.

This compound belongs to the class of nitrogen mustards .[1][2] Structurally, the N-2-chloroethyl moiety is a potent alkylating agent. In aqueous or protic solvents, it spontaneously cyclizes to form a highly reactive aziridinium ion intermediate. This intermediate rapidly hydrolyzes to the stable (and less toxic) hydroxyethyl analog (Parent Fluphenazine or related metabolite), causing the "disappearance" of your target analyte during sample preparation.

To successfully detect this metabolite, you must arrest this cyclization mechanism. This guide details two validated workflows: Chemical Trapping (Derivatization) for maximum stability, and Direct HILIC-MS for rapid screening.

Module 1: The Degradation Mechanism (Why Your Peaks Disappear)

Understanding the kinetics of the 2-chloroethyl group is non-negotiable for method development.

G Figure 1: The instability mechanism of N-2-chloroethyl amines and the stabilization strategy. Start Fluphenazine-N-2-chloroethane (Target Analyte) Inter Aziridinium Ion (Reactive Intermediate) Start->Inter Spontaneous Cyclization (Fast in H2O/MeOH) End Fluphenazine (Hydroxyethyl) (Hydrolysis Product) Inter->End Hydrolysis (+H2O) Trap Stable Adduct (Trapped Analyte) Inter->Trap + Nucleophile (DDTC) (Stabilization Pathway)

Module 2: Validated Experimental Protocols
Protocol A: The "Trapping" Method (Recommended)

Best for: Quantitative accuracy, stability studies, and complex matrices (plasma/microsomes). Principle: Use Diethyldithiocarbamate (DDTC) as a "soft" nucleophile to react with the chloroethyl group faster than water can, forming a stable dithiocarbamate adduct.

Reagents:

  • Sodium diethyldithiocarbamate (NaDDTC)

  • Acetonitrile (ACN), chilled to 4°C.

Workflow:

  • Quench: Immediately quench your metabolic incubation (or dissolve your API) using ice-cold Acetonitrile containing 10 mM NaDDTC .

    • Note: Do NOT use acid to quench; low pH can accelerate the leaving group potential of the chloride, paradoxically speeding up degradation in some buffers.

  • Incubate: Allow the mixture to stand at room temperature for 10–15 minutes. The DDTC will displace the chloride (or open the aziridinium ring).

  • Extract: Perform protein precipitation (PPT) or Liquid-Liquid Extraction (LLE) using ethyl acetate.

  • Analyze: The resulting adduct is stable and hydrophobic, easily retained on standard C18 columns.

Protocol B: Direct Analysis (HILIC Mode)

Best for: Rapid screening of API purity or synthetic intermediates. Principle: Analyze the polar amine directly without water to prevent hydrolysis.

Chromatographic Conditions:

Parameter Setting Rationale
Column HILIC (e.g., bare silica or zwitterionic) Retains polar amines; allows high organic mobile phase (low water = low hydrolysis).
Mobile Phase A 10 mM Ammonium Formate (pH 3.[3][4]0) in 95% ACN High organic content stabilizes the analyte.
Mobile Phase B 10 mM Ammonium Formate (pH 3.[3][4]0) in 50% ACN Provides elution strength.
Temperature 5°C (Column Oven) CRITICAL. Heat accelerates cyclization. Keep the column cold.

| Run Time | < 5 minutes | Minimize on-column residence time.[5] |

Module 3: Mass Spectrometry Refinement

Target Identification Strategy: The "N-2-chloroethane" moiety provides a distinct spectral fingerprint.

  • Isotope Pattern: Look for the Chlorine signature.

    • The parent ion

      
       should show a natural isotope abundance of 
      
      
      
      .
    • Troubleshooting: If you see a 1:1 ratio, you may have double chlorination or interference. If you see no isotope pattern, you have likely hydrolyzed to the hydroxy form.

  • In-Source Fragmentation (ISF):

    • Reactive alkyl halides often lose

      
       (mass shift of -36 Da) in the ion source.
      
    • Fix: Lower your Desolvation Temperature (<350°C) and Cone Voltage . Monitor the "loss of HCl" peak to confirm if ISF is occurring.

MRM Transitions (Example for Fluphenazine-Cl analog):

  • Precursor: Calculate based on Parent MW + 18 Da (Cl vs OH difference).

  • Quantifier: Fragment retaining the phenothiazine ring (stable).

  • Qualifier: Fragment retaining the chloro-ethyl side chain (if possible) or the specific loss of Cl.

Module 4: Troubleshooting & FAQs

DecisionTree Figure 2: Rapid Troubleshooting Decision Tree Q1 Issue: Analyte Signal is Low/Absent Q2 Is the Cl isotope pattern (3:1) visible? Q1->Q2 Res1 Analyte has Hydrolyzed. Switch to Protocol A (DDTC Trapping). Q2->Res1 No (Only OH mass found) Q3 Is the peak broad or tailing? Q2->Q3 Yes (Mass is correct) Res2 Check Ionization/Matrix Effects. Res3 Interaction with Silanols. Add 10mM Ammonium Formate or switch to Phenyl-Hexyl column. Q3->Res3 Yes Res4 Check Solubility/Precipitation. Q3->Res4 No

Q: I see a peak at the correct mass, but it splits into two peaks over time. Why? A: You are likely observing the equilibrium between the open-chain chloroethylamine and the cyclic aziridinium ion . In LC-MS, these can sometimes separate chromatographically.[5] The aziridinium ion is positively charged and highly polar; it will elute earlier on C18 but later on HILIC/Cation Exchange. Solution: Use Protocol A to trap them into a single, stable species.

Q: Can I use standard Reverse Phase (C18) without derivatization? A: Only if you use acidic mobile phases (pH < 3.0) and keep the column temperature low (<10°C). At low pH, the amine is protonated (


), which reduces the nucleophilicity of the nitrogen, slowing down the cyclization to the aziridinium ion. However, on-column degradation is still a high risk.

Q: My calibration curve is non-linear. A: This is a hallmark of "adsorptive loss." Reactive alkyl halides bind irreversibly to active sites on glass vials and metallic LC tubing.

  • Fix: Use polypropylene (PP) vials .

  • Fix: Add 0.1% EDTA to your autosampler wash to passivate metal surfaces.

References
  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Dousa, M., et al. (2015). "HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process." Journal of Chromatographic Science. Link

  • Otsuka, M., et al. (2020).[6] "Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • Szekely, G., et al. (2015). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews. Link

Sources

Best practices for handling hazardous Fluphenazine-N-2-chloroethane powder

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Stability, and Experimental Protocols for Irreversible D2 Antagonism[1]

Introduction: The Nature of the Reagent

What is Fluphenazine-N-2-chloroethane? Fluphenazine-N-2-chloroethane (FNM) is a pharmacological hybrid.[1][2][3][4] It combines the high-affinity dopamine D2 receptor recognition of fluphenazine with a highly reactive nitrogen mustard (2-chloroethyl) moiety.[1]

Why is it hazardous? Unlike standard fluphenazine, FNM is an alkylating agent . Upon solvation, the chloroethyl tail cyclizes into a highly electrophilic aziridinium ion . This species covalently bonds to nucleophilic residues (e.g., cysteine, histidine) on the receptor.

  • Operational Hazard: It is a potent vesicant (blistering agent) and potential carcinogen.[1]

  • Experimental Hazard: It is chemically unstable in aqueous solution; improper handling leads to rapid hydrolysis and experimental failure.[1]

Module 1: Critical Safety & Containment

Directives for preventing exposure to vesicant powders.

Q: Standard nitrile gloves are sufficient for laboratory powders.[1] Why are they banned for FNM?

A: Nitrogen mustards (including FNM) possess high lipophilicity and small molecular size, allowing them to permeate standard disposable nitrile gloves in minutes.

  • The Protocol: You must use a Laminate Film (Silver Shield/4H) glove liner under a standard nitrile outer glove.

  • Respiratory Protection: Handling the dry powder must occur within a certified Chemical Fume Hood or Glovebox.[1] If working outside containment (e.g., spill cleanup), a full-face respirator with organic vapor cartridges is required.

Q: What is the immediate First Aid for skin contact?

A: Speed is critical. The alkylation reaction begins immediately upon contact with skin moisture.[1]

  • Dry Wipe: If powder, gently brush off.[1]

  • Wash: Flush with copious water for 15+ minutes.

  • Neutralize (Contraindicated on Skin): Do NOT apply thiosulfate solutions to broken skin, as this may increase systemic absorption.[1] Stick to water/soap.[1][5][6]

Visualization: Hierarchy of Containment

SafetyHierarchy cluster_0 Primary Containment (Engineering Controls) cluster_1 Personal Protective Equipment (PPE) Hood Chemical Fume Hood (Class II Type B) Gloves Double Gloving: Inner: Silver Shield (Laminate) Outer: Long-cuff Nitrile Hood->Gloves Mandatory Interface Glovebox Glovebox (Negative Pressure) Glovebox->Gloves Secondary Barrier Body Tyvek Lab Coat (Impermeable to particles) Hazard FNM Powder (Vesicant/Alkylator) Hazard->Hood Storage & Weighing Hazard->Glovebox High Qty Handling

Caption: The "Swiss Cheese" model of defense. Engineering controls (Blue/Green) are the primary barrier; specialized PPE (Red/Yellow) is the fail-safe.

Module 2: Stability & Reconstitution

Preventing the "Silent Failure" of hydrolysis.

Q: My FNM solution turned cloudy/yellow after 2 hours. Is it still usable?

A: No. The cloudiness or yellowing often indicates the polymerization of the aziridinium species or hydrolysis to the alcohol form (Fluphenazine-OH), which is an inactive alkylator.

  • Half-Life: The reactive aziridinium ion has a short half-life in aqueous solution (approx. 20–60 minutes at pH 7.4).[1]

  • The Fix: Prepare solutions immediately before use. Do not store stock solutions.

Q: How do I solubilize FNM without triggering premature cyclization?

A: The cyclization is pH-dependent.[1] It requires a neutral-to-basic pH to proceed rapidly.[1] In acidic conditions, the amine is protonated and cannot attack the carbon-chlorine bond.

  • Storage Stock: Dissolve FNM powder in 100% DMSO or Acidified Ethanol . In this non-aqueous or acidic state, the aziridinium formation is stalled.

  • Activation: Dilute into the assay buffer (pH 7.4) only when ready to add to the tissue/cells. This triggers the "ticking clock" of activation.

Module 3: Experimental Troubleshooting

Optimizing Irreversible Binding Assays.

Q: I treated my cells, but the receptor blockade was reversible (washout restored binding). Why?

A: This is the most common failure mode.[1] It suggests the alkylation step never occurred.[1]

  • Cause 1 (pH too low): If your assay buffer was pH < 7.0, the amine remained protonated, preventing aziridinium formation.

  • Cause 2 (Hydrolysis competition): If you pre-incubated the drug in buffer for >30 mins before adding to cells, the drug hydrolyzed to the inactive alcohol.

  • Cause 3 (Scavengers): Presence of high thiols (e.g., DTT, Glutathione) in the buffer will scavenge the drug before it hits the receptor.

Protocol: The "Washout" Validation

To prove irreversibility, you must perform the following sequence:

StepActionCritical Parameter
1 Incubation Treat tissue/cells with FNM (e.g., 100 nM) for 60 minutes at 37°C.
2 Wash 1 Centrifuge/Aspirate. Resuspend in large volume drug-free buffer.
3 Wash 2-3 Repeat wash at least 3 times.[1] Crucial: Allow 10-15 min soak between spins to allow dissociation of reversibly bound drug.
4 Challenge Apply a radioligand (e.g., [³H]-Spiroperidol).[1][3]
5 Result If Bmax is reduced but Kd of remaining receptors is normal = Irreversible Blockade .
Visualization: Mechanism of Action & Failure Modes

Mechanism cluster_fail Failure Mode FNM Fluphenazine-Cl (Inactive Precursor) Azir Aziridinium Ion (Highly Reactive) FNM->Azir Cyclization (pH > 7.0) Inactive Fluphenazine-OH (Inactive Alcohol) Azir->Inactive Hydrolysis (H2O, Time) Receptor D2 Receptor (Nucleophile) Azir->Receptor Binding Complex Covalent Complex (Irreversible Block) Receptor->Complex Alkylation

Caption: The race between receptor alkylation (Green path) and hydrolysis (Red dashed path). Success depends on pH and timing.

Module 4: Decontamination & Waste

The "Thiosulfate" Standard.

Q: How do I clean up a spill or decontaminate glassware?

A: Water alone is dangerous (creates a toxic slurry).[1] You must use a nucleophilic scavenger to chemically break the mustard ring.[1]

  • The Decon Cocktail: 10% Sodium Thiosulfate in water (mixed 1:1 with ethanol if the spill is on a surface that repels water).

  • Mechanism: The thiosulfate ion (

    
    ) is a soft nucleophile that reacts rapidly with the aziridinium ion, opening the ring to form a non-toxic thiosulfate ester.
    
Decontamination Protocol
  • Isolate: Cordon off the area.

  • Soak: Cover the spill with paper towels soaked in the Decon Cocktail .

  • Wait: Allow 30 minutes contact time.

  • Clean: Wipe up (now treated as standard chemical waste, not acute hazmat).[1] Wash surface with soap and water.[1][5][6][7][8]

References

  • Centers for Disease Control and Prevention (CDC). (2013).[1] Nitrogen Mustards: Medical Management Guidelines.[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] 2-Chloroethylamine (Compound Summary).[1][9] Retrieved from [Link]

  • Grigoriadis, D., & Seeman, P. (1985). Complete conversion of dopamine D2 receptors from the high- to the low-affinity state for dopamine.[1] (Discusses use of nitrogen mustards in receptor binding). Journal of Neurochemistry. Retrieved from [Link]

  • McKinley, M. D., et al. (1982).[1] Thiosulfate as an Antidote to Mustard Poisoning.[1][10][11][12] Letterman Army Institute of Research.[1][10] Retrieved from [Link]

Sources

Technical Support Center: Signal-to-Noise Optimization in Frequency-Modulated Mass Spectrometry (FTMS/FNM)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center Resource for high-resolution mass spectrometry.

Note on Terminology: In the context of this guide, FNM is interpreted as Frequency Noise Modulation (and associated F ourier N ull M ethods) within the broader category of Fourier Transform Mass Spectrometry (FTMS) (e.g., Orbitrap, FT-ICR). These systems rely on frequency detection where signal-to-noise (S/N) is governed by the stability of the frequency domain rather than simple ion counting.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Audience: Bio-analytical Researchers, Drug Discovery Leads System Scope: High-Resolution FTMS (Orbitrap, ICR), NEMS-MS

Core Diagnostic: The S/N Landscape

Before adjusting parameters, you must identify the type of noise limiting your sensitivity. In Frequency-Modulated MS, noise is not just "static"; it is dynamic and phase-dependent.

Quick Diagnostic Matrix
SymptomProbable Noise SourcePrimary Fix
Baseline is "grassy" but peaks are sharp Thermal (Johnson) NoiseIncrease Preamplifier Gain; Cool the detector (if ICR).
Peaks are broad/split; S/N drops at high intensity Space Charge (Coulombic Repulsion)Reduce Ion Target (AGC); Shorten Injection Time.
S/N does not improve with averaging Coherent/Chemical NoiseCheck solvent purity; Verify isolation window; Inspect for electronic interference (50/60Hz).
Frequency shift/jitter (Phase Noise) Power Supply Instability / Magnet DriftCheck temperature stability of the lab; Run mass calibration.

Troubleshooting Guides & FAQs

Module A: Acquisition Parameters & Time Domain

Q: I am increasing my transient length (T_acq), but my S/N is not improving as expected. Why?

A: This is a common misconception in FTMS. While increasing the transient length (


) linearly increases resolution  (

), the effect on S/N is more complex.
  • The Mechanism: In Fourier Transform spectrometry, the signal decays over time (Free Induction Decay - FID) due to ion collisions and magnet/field inhomogeneities. If you acquire data after the signal has decayed into the noise floor, you are essentially "averaging in" pure noise.

  • The Rule: S/N improves with

    
    only if the ion signal persists throughout the entire transient.
    
  • Action Plan:

    • Check the Vacuum Gauge . High pressure (poor vacuum) causes rapid FID decay.

    • Optimize Collision Energy in the C-trap/Ion routing multipole. Ions must be "cooled" effectively before injection to maintain coherence.

    • Protocol: If your FID duration is 500ms, setting a 1000ms transient will degrade S/N per unit time. Match

      
       to the observed FID lifetime.
      

Q: How do I use "Microscans" (Averaging) effectively without killing throughput?

A: Signal averaging follows the


 rule, where 

is the number of scans (microscans). To double your S/N, you must quadruple your scan time.
  • Strategic Averaging: Instead of globally increasing microscans, use Spectrum Averaging in the frequency domain (post-FFT) rather than Time Domain averaging if frequency drift is suspected.

  • Action Plan:

    • For Top-Down Proteomics (large proteins, low signal): Set Microscans = 3–5.

    • For Small Molecule Screening (high throughput): Set Microscans = 1, but maximize Ion Injection Time (fill the trap).

Module B: Signal Processing & Apodization

Q: Can I use window functions (Apodization) to "rescue" a low S/N spectrum?

A: Yes, but it is a trade-off. Apodization functions multiply the time-domain signal (FID) to smooth out the abrupt start/stop edges (which cause "ringing" or Gibbs phenomenon).

  • The Trade-off: "Hard" windows maximize resolution but leave noise. "Soft" windows suppress noise but broaden peaks (lower resolution).

  • Recommendation:

    • For Maximum S/N: Use a Hanning or Blackman window. These taper the noisy end of the transient to zero, suppressing high-frequency noise.

    • For Maximum Resolution: Use a Boxcar (no apodization) or Kaiser-Bessel window.

Module C: Space Charge & Frequency Noise (FNM)

Q: My high-abundance peaks have excellent S/N, but low-abundance species nearby disappear. Is this dynamic range or noise?

A: This is likely Space Charge Saturation , a form of Frequency Noise Modulation.

  • The Physics: In FTMS, ions are detected by their image current. If too many ions are packed into the trap (Orbitrap or ICR cell), their mutual Coulombic repulsion alters their oscillation frequency. This "smears" the signal phase, causing peak coalescence or suppression of weak signals by strong ones (Frequency Locking).

  • The Fix:

    • Lower the AGC Target: Reduce the number of ions from

      
       to 
      
      
      
      or
      
      
      .
    • Boxcar Acquisition: If looking for a low-level peptide in a complex matrix, use a narrow isolation window (SIM-like) to fill the trap only with the mass range of interest.

Visualizing the Signal Pathway

The following diagram illustrates the critical checkpoints where Signal-to-Noise is either generated or lost in a Frequency-Modulated MS workflow.

FTMS_Signal_Path cluster_optimization Critical S/N Optimization Zone IonSource Ion Source (Electrospray) IonOptics Ion Optics/Trapping (Cooling & Bunching) IonSource->IonOptics Ion Flux Analyzer Frequency Analyzer (Orbitrap/ICR Cell) IonOptics->Analyzer Ion Packet Injection PreAmp Pre-Amplifier (Analog Gain) Analyzer->PreAmp Image Current (f) ADC ADC (Digitization) PreAmp->ADC Voltage (V) DSP DSP / FFT (Frequency Transform) ADC->DSP Time Domain (Transient) Spectrum Mass Spectrum (m/z vs Intensity) DSP->Spectrum Frequency Domain Noise_Chem Chemical Noise (Solvents/Contaminants) Noise_Chem->IonSource Noise_SC Space Charge (Freq. Shift/Coalescence) Noise_SC->Analyzer Noise_Therm Thermal/Johnson Noise (Electronic Floor) Noise_Therm->PreAmp

Caption: The FTMS Signal Chain. Note that Space Charge (Yellow) and Thermal Noise (Green) enter at different stages, requiring different mitigation strategies.

Advanced Protocol: The "Noise Floor" Characterization Experiment

To scientifically validate your instrument's performance, perform this self-validating protocol.

Objective: Determine if your S/N limit is Ion-Limited (Shot Noise) or Electronic-Limited (Johnson Noise).

Step-by-Step Methodology:

  • Setup: Infuse a stable standard (e.g., Caffeine or MRFA) at a steady flow rate (5 µL/min).

  • Baseline Scan: Acquire a spectrum with 1 Microscan (No averaging). Record the S/N of the base peak.

  • Averaging Ramp: Acquire spectra with 2, 4, 8, 16, and 32 microscans.

  • Data Plotting: Plot S/N (y-axis) vs. Square Root of Scans (

    
    ) (x-axis).
    
  • Analysis:

    • Linear Fit (

      
      ):  Your system is operating correctly (Shot Noise limited). To improve S/N, you simply need more time or more ions.
      
    • Plateau/Non-Linear: You have Coherent Noise (chemical background or electronic interference). Increasing scan time will not help. You must purify samples or check instrument grounding.

Reference Data: S/N vs. Resolution Settings

Use this table to balance your experimental needs. (Data based on typical Orbitrap performance).

Resolution Setting (at m/z 200)Transient Length (ms)Relative S/N (Theoretical)Recommended Application
17,500 641.0 (Reference)UHPLC Screening (Fast peaks)
35,000 1281.4xGeneral Proteomics
70,000 2562.0xIsobaric Tagging / Lipidomics
140,000 5122.8x*Fine Isotope Structure
280,000+ 1024+< 2.8x (Diminishing Returns)Top-Down / Intact Protein

*Note: S/N gain at high transients assumes the ion signal does not decay (High Vacuum required).

References

  • Marshall, A. G., & Chen, T. (2015).[1] 40 years of Fourier transform ion cyclotron resonance mass spectrometry. International Journal of Mass Spectrometry. (Discusses the fundamental relationship between frequency detection, transient length, and S/N).

  • Beger, R. D., et al. (2019).[2] Towards quality assurance and quality control in untargeted metabolomics studies. Metabolomics. (Addresses S/N thresholds and outlier detection in high-res MS).

  • Zou, X., & Seshia, A. A. (2017). Non-Linear Frequency Noise Modulation in a Resonant MEMS Accelerometer. IEEE Sensors Journal.[3][4] (Provides the physical basis for Frequency Noise Modulation in resonant sensors, applicable to NEMS-MS).

Sources

Technical Support: Optimizing pH for Fluphenazine-N-2-chloroethane (FN2CE) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH-Dependent Activation and Stability of Fluphenazine-N-2-chloroethane Ticket ID: FN2CE-TECH-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

Executive Summary

Fluphenazine-N-2-chloroethane (FN2CE) is a nitrogen mustard derivative of fluphenazine used as an irreversible antagonist for dopamine receptors (D1, D2) and calmodulin.[1] Unlike competitive antagonists, FN2CE forms a covalent bond with the receptor, permanently reducing receptor density (


) without initially altering affinity (

) of remaining receptors.

The Critical Variable is pH. The transition from a stable storage form to a reactive alkylating agent is entirely pH-dependent. This guide details how to manipulate pH to control the "on-switch" for this compound, ensuring maximal receptor inactivation and minimal hydrolytic degradation.

Module 1: The Mechanism (Why pH Matters)

To use FN2CE effectively, you must understand the Aziridinium Cycle . The compound exists in three distinct states depending on the pH of your solution.

  • The Dormant State (pH < 5.0): In acidic conditions (or organic solvents), the nitrogen atom on the chloroethylamine tail is protonated. It cannot attack the adjacent carbon. The molecule is stable but inactive .

  • The Active State (pH 7.0 – 8.0): At physiological pH, the amine deprotonates. The nitrogen lone pair attacks the

    
    -carbon, displacing the chloride ion. This forms a highly reactive, positively charged Aziridinium Ion . This ion is the electrophile that attacks nucleophilic residues (e.g., cysteine, histidine) on the receptor.
    
  • The Degraded State (Hydrolysis): If the aziridinium ion does not find a receptor target, water molecules will eventually attack it, opening the ring to form an alcohol. This product is inactive and will not block receptors irreversibly.

Visualizing the Reaction Pathway

FN2CE_Mechanism Protonated Protonated FN2CE (Stable Storage Form) Acidic pH Aziridinium Aziridinium Ion (Reactive Intermediate) pH 7.2 - 7.6 Protonated->Aziridinium Deprotonation & Cyclization (Fast) ReceptorBound Covalently Bound Receptor (Irreversible Blockade) Aziridinium->ReceptorBound Nucleophilic Attack (Target) Hydrolyzed Hydrolyzed Alcohol (Inactive Waste) Aziridinium->Hydrolyzed Hydrolysis (H2O) (Competes with Target)

Figure 1: The pH-dependent activation pathway of FN2CE. Note that hydrolysis competes with receptor binding once the compound is activated.

Module 2: Experimental Protocol

Scientist’s Note: Do not attempt to "pre-activate" FN2CE in neutral buffer for long periods before adding it to your tissue. The half-life of the aziridinium ion in water is finite. Activation should occur in situ or immediately prior to incubation.

Step 1: Preparation of Stable Stock
  • Solvent: 100% Ethanol or DMSO.

  • Acidification (Optional but Recommended): If using Ethanol, adding a trace amount of HCl (e.g., 0.01 N final concentration in the stock) ensures the amine remains protonated and linear.

  • Storage: -20°C, desiccated.

  • Stability: Months to years if kept dry and acidic.

Step 2: The Activation (Working Solution)
  • Trigger: Dilution into aqueous buffer at neutral pH.

  • Buffer Choice: Tris-HCl or Phosphate Buffered Saline (PBS), pH 7.4.

  • Timing: Prepare this dilution immediately before adding to your tissue/cells.

    • Why? Once diluted, the "clock starts" on hydrolysis.

Step 3: Incubation & Quenching
  • Incubation: Incubate tissue/cells with FN2CE (typically 10 - 100 nM for D2 receptors) for 1 to 4 hours at 37°C.

    • Mechanism:[2][3] The physiological pH (7.4) and temperature (37°C) drive the cyclization to the aziridinium ion during the incubation, allowing it to bind receptors as it forms.

  • Quenching (The Wash):

    • The reaction is stopped by removing the source of the alkylating agent.

    • Protocol: Perform at least 3 to 4 aggressive washes with large volumes of fresh buffer (pH 7.4).

    • Tip: Some protocols suggest a final wash containing thiosulfate (which scavenges remaining alkylating agents), but for receptor binding, extensive buffer washing is usually sufficient to remove unbound drug.

Module 3: Troubleshooting & FAQs
Q1: I treated my cells, but the receptor density (

) didn't decrease. What happened?

Diagnosis: The alkylating agent likely hydrolyzed before it could bind the receptor.

  • Check 1 (pH drift): Did your working buffer maintain pH 7.4? If the pH dropped (acidic), cyclization won't happen.

  • Check 2 (Timing): Did you dilute the drug and let it sit on the bench for 30+ minutes before adding it to the cells? If so, it turned into the inactive alcohol form.

  • Check 3 (Solubility): FN2CE is sparingly soluble in water.[1] If you diluted a high-concentration stock directly into saline without intermediate steps or vortexing, it might have precipitated.

Q2: Can I store the diluted working solution at 4°C for use the next day?

Answer: Absolutely not. In aqueous solution at pH > 6, the aziridinium ion forms and then hydrolyzes. By the next day, your solution will contain mostly the inactive alcohol derivative and free chloride ions. Always prepare fresh.

Q3: Why do I see high non-specific binding or toxicity?

Answer: Nitrogen mustards are "promiscuous" electrophiles.

  • Cause: At very high concentrations (>10

    
    M) or very high pH (>8.5), FN2CE may alkylate other proteins (like calmodulin) or membrane components.
    
  • Solution: Titrate your concentration. For D2 receptors, specificity is usually maintained in the nanomolar range (10-100 nM).

Q4: How do I dispose of the waste?

Answer: Treat all FN2CE waste as hazardous chemical waste (alkylating agent).

  • Neutralization: React waste solutions with an excess of nucleophile (e.g., Sodium Thiosulfate solution) for 24 hours to ensure all reactive aziridinium ions are quenched before disposal according to institutional safety guidelines.

Module 4: Data Summary & Kinetics
ParameterValue / ConditionImpact on Experiment
Stock Solvent DMSO or Acidified EthanolMaintains stability (prevents cyclization).
Activation pH 7.2 – 7.6 Optimal for Aziridinium formation.
Inactivation pH < 5.0Prevents reaction (keeps drug linear).
Hydrolysis Risk High in aqueous solutionDo not store diluted samples.[1]
Target Incubation 1 - 4 Hours @ 37°CAllows time for in situ activation and binding.
Experimental Workflow Diagram

Workflow Start Start: Solid FN2CE (-20°C Storage) Stock Dissolve in DMSO/EtOH (Keep Anhydrous/Acidic) Start->Stock Dilute Dilute into Buffer (pH 7.4) (Start Timer Immediately!) Stock->Dilute 1:1000 Dilution Incubate Incubate with Tissue 1-4 Hours @ 37°C Dilute->Incubate Add to cells < 5 mins Wash Wash 3x with Buffer (Remove Unbound Drug) Incubate->Wash Assay Perform Radioligand Binding (Measure Bmax reduction) Wash->Assay

Figure 2: Optimal workflow for FN2CE treatment. Speed is critical between the Dilution and Incubation steps.

References
  • Cayman Chemical. (2022). Product Information: Fluphenazine-N-2-chloroethane (hydrochloride).[1]

  • Seeman, P. (2002).[1][4] Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry, 47(1), 27-38.[1]

  • O'Callaghan, J.P., Dunn, L.A., & Lovenberg, W. (1980).[1] Calcium-regulated phosphorylation in synaptosomal cytosol: Dependence on calmodulin. Proceedings of the National Academy of Sciences USA, 77(10), 5812-5816.[1]

  • Hait, W.N., Glazer, L., Kaiser, C., et al. (1987).[1] Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist.[1] Molecular Pharmacology, 32(3), 404-409.[1]

  • Thermos, K., Winkler, J.D., & Weiss, B. (1987).[1] Inhibition of dopamine-stimulated adenylate cyclase activity in rat striatum by an irreversible dopamine receptor antagonist, fluphenazine-N-mustard. Neuropharmacology, 26(10), 1473-1480.[1]

Sources

Issues with Fluphenazine-N-2-chloroethane batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Status: Operational | Senior Scientist: Dr. A. Vance | Version: 2.4

Introduction: The "Race Against Time" Chemistry

Welcome to the technical support hub for Fluphenazine-N-2-chloroethane (FNM) . This is not a standard drug; it is a nitrogen mustard tool compound designed for specific mechanistic studies—primarily determining dopamine receptor turnover rates and "spare" receptor reserves.

The Core Challenge: FNM is an irreversible alkylating agent. Its efficacy relies entirely on the in situ formation of a reactive aziridinium ion . This intermediate is unstable.[1]

  • If you inject too early: The aziridinium ring hasn't formed; no alkylation occurs.

  • If you inject too late: The ring has hydrolyzed into an inactive alcohol; the compound becomes a reversible antagonist (acting like standard Fluphenazine).

Batch-to-batch variability often stems not from the synthesis itself, but from moisture ingress during storage or inconsistent activation protocols in the lab. This guide standardizes your workflow to eliminate these variables.

Module 1: Chemical Integrity & Storage (The "Dead Batch" Diagnosis)

User Issue: "My latest batch shows reversible binding kinetics or significantly higher IC50 values than the previous lot."

Root Cause Analysis: Hydrolysis

The chloroethyl group on FNM is highly susceptible to hydrolysis. If the lyophilized powder is exposed to moisture (even humidity in the air) during storage, the chlorine atom is replaced by a hydroxyl group.

  • Active: Fluphenazine-N-CH2-CH2-Cl (Alkylating)

  • Inactive: Fluphenazine-N-CH2-CH2-OH (Reversible only)

Diagnostic Protocol: The "+18" Mass Check

Before starting a major in vivo study, validate your batch integrity using LC-MS.

ParameterActive CompoundHydrolyzed (Degraded)
Target Mass [M+H]+ (Calculated based on Cl isotope)[M+H]+ + 18 Da (approx.)
Cl Isotope Pattern Distinct 3:1 ratio (³⁵Cl / ³⁷Cl)Lost (Oxygen has no significant isotope split)
Solubility High in DMSO; Low in WaterIncreased water solubility

Corrective Action:

  • Desiccation: Store strictly at -20°C in a sealed container with active desiccant.

  • Inert Gas: Purge vials with Argon or Nitrogen after every opening.

  • Discard Rule: If LC-MS shows >10% hydrolysis product, discard the batch. It will act as a competitive antagonist, confounding your "irreversible" blockade data.

Module 2: Solubilization & Activation (The "Sweet Spot" Protocol)

User Issue: "The compound precipitated upon dilution," or "I see no reduction in Bmax."

The Mechanism of Failure

FNM is supplied as a hydrochloride salt. To become active, it must cyclize into the aziridinium ion. This reaction is pH and temperature dependent .

  • Acidic pH (< 5.0): Stable but inactive (does not cyclize).

  • Neutral/Basic pH (> 7.0): Rapid cyclization, followed by rapid hydrolysis.

Standardized Activation Workflow

Do not store aqueous stock solutions. Prepare fresh immediately before use.

Step 1: Primary Solubilization (The "Stock") Dissolve FNM in 100% DMSO or Ethanol .

  • Solubility Limit: ~10 mg/mL (DMSO/DMF), ~1 mg/mL (Ethanol).[2]

  • Stability:[1][2][3][4] Stable for weeks at -20°C if anhydrous.

Step 2: Activation (The "Clock Starts") Dilute the organic stock into your experimental buffer (PBS or Saline, pH 7.4).

  • Ratio: Ensure final organic solvent concentration is < 1% (to avoid solvent effects).

  • Timing: Allow the solution to sit at room temperature for 15–30 minutes before application. This allows the aziridinium ring to form.[5]

  • Expiration:Use within 60 minutes. After 1 hour, the rate of hydrolysis exceeds the rate of alkylation.

Visualizing the Pathway

FNM_Pathway Precursor FNM Precursor (N-2-chloroethane) Aziridinium Aziridinium Ion (REACTIVE SPECIES) Precursor->Aziridinium  Dissolution in Buffer (pH > 7.0, 15-30 mins)   Covalent Irreversible Complex (Receptor Inactivated) Aziridinium->Covalent  Binding   Hydrolyzed Hydrolyzed Product (Inactive Alcohol) Aziridinium->Hydrolyzed  Time > 60 mins (Hydrolysis)   Receptor Dopamine Receptor (D1/D2) Receptor->Covalent

Caption: The "Activation Window." You must apply the compound while the Aziridinium Ion is dominant, before it hydrolyzes into the inactive alcohol form.

Module 3: Biological Validation (Self-Validating the Experiment)

User Issue: "How do I know the batch worked if I can't run LC-MS?"

The "Washout" Validation

In receptor binding assays (radioligand binding), you must distinguish between affinity (reversible) and alkylation (irreversible).

Protocol:

  • Incubate: Tissue/cells with FNM (activated) for 30-60 mins.

  • The Critical Wash: Perform at least 3 extensive washes with fresh buffer.

    • Why? This removes any reversible fluphenazine (hydrolyzed contaminants) or unreacted precursor.

  • Challenge: Apply the radioligand (e.g., [³H]-Spiperone).

  • Result Interpretation:

    • Success:

      
       is significantly reduced compared to control; 
      
      
      
      remains unchanged.
    • Failure (Batch Issue):

      
       is normal, but 
      
      
      
      increases (indicating competitive, reversible inhibition remains).

Frequently Asked Questions (FAQ)

Q: Can I freeze the aqueous solution for tomorrow? A: Absolutely not. Once water touches the compound, the countdown to hydrolysis begins. Freezing slows it but does not stop it, and the freeze-thaw cycle will degrade the aziridinium ion. Always prepare fresh from DMSO/Ethanol stock.

Q: Why does the certificate of analysis say "Hydrochloride" if it's a mustard? A: Stability. The hydrochloride salt form stabilizes the amine, preventing it from attacking the chloroethyl group prematurely. The salt must be neutralized (by the buffering capacity of your saline/PBS) to trigger the cyclization.

Q: My in vivo effect disappeared after 24 hours. Is this normal? A: It depends on the turnover rate. FNM causes irreversible inactivation, but the cell immediately begins synthesizing new receptors. Recovery of behavior/binding usually tracks with protein synthesis (turnover), which can take 3–7 days for dopamine receptors. If recovery happens in <24 hours, your batch likely acted as a reversible antagonist (failed alkylation).

References

  • Cayman Chemical. Product Information: Fluphenazine-N-2-chloroethane (hydrochloride).[2]

  • Hait, W.N., et al. (1987).[2] "Alterations in the sensitivity of calmodulin to trifluoperazine and fluphenazine-N-mustard." Molecular Pharmacology, 32(3), 404-409.[2]

  • Winkler, J.D., Thermos, K., & Weiss, B. (1987).[2] "Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopamine receptors." Psychopharmacology, 92(3), 285-291.[2]

  • O'Callaghan, J.P., Dunn, L.A., & Lovenberg, W. (1980).[2] "Calcium-regulated phosphorylation in synaptosomal cytosol: Dependence on calmodulin." Proceedings of the National Academy of Sciences, 77(10), 5812-5816.[2]

  • Seeman, P. (2002).[2] "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry, 47(1), 27-38.[2]

Sources

Validation & Comparative

Technical Guide: Fluphenazine vs. Fluphenazine-N-2-chloroethane (FNCE) in Dopamine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The distinction between Fluphenazine (FPZ) and its nitrogen mustard derivative, Fluphenazine-N-2-chloroethane (FNCE), represents the fundamental pharmacological difference between competitive reversible antagonism and affinity-based irreversible inactivation .

  • Fluphenazine (FPZ): A high-potency, reversible D2/D1 antagonist. Used to determine equilibrium dissociation constants (

    
    ) and competitive inhibition (
    
    
    
    ).
  • Fluphenazine-N-2-chloroethane (FNCE): A synthetic tool compound that covalently alkylates the receptor. It is not used for standard affinity screening but is the "Gold Standard" method for determining receptor reserve (spare receptors) and receptor turnover rates (synthesis/degradation).

Part 1: Mechanistic Comparison

The functional divergence lies in the chemical stability of the ligand-receptor complex. While both molecules initially recognize the dopamine binding pocket with high affinity, FNCE undergoes a secondary chemical transformation that locks it in place.

The Aziridinium Transformation

FNCE is a nitrogen mustard. In aqueous physiological buffers (pH 7.4), the chloroethyl group cyclizes to form a highly reactive aziridinium ion intermediate. This electrophile attacks nucleophilic residues (likely aspartate or serine) within the receptor's orthosteric binding site, forming a covalent bond.

Pathway Visualization

The following diagram illustrates the kinetic divergence between the two compounds.

Mechanism FPZ Fluphenazine (FPZ) Comp_Rev Reversible Complex (R-L) FPZ->Comp_Rev  Binding (k_on)   FNCE Fluphenazine-N-mustard (FNCE) Azir Aziridinium Ion (Reactive Intermediate) FNCE->Azir  Cyclization (pH 7.4)   Comp_Cov Covalent Complex (R-L*) Azir->Comp_Cov  Nucleophilic Attack   Rec Dopamine Receptor (D2) Rec->Comp_Cov  Irreversible   Comp_Rev->Rec  Dissociation (k_off)  

Figure 1: Kinetic pathway comparison. FPZ maintains equilibrium; FNCE forms a reactive intermediate leading to permanent receptor inactivation.

Part 2: Experimental Protocols

As a Senior Application Scientist, I must emphasize that safety and timing are the critical variables when handling FNCE. Unlike FPZ, FNCE is a cytotoxic alkylating agent.

Safety & Handling
  • Hazard: FNCE is a blistering agent and potential mutagen. Handle only in a fume hood.

  • Stability: The aziridinium ion is unstable. FNCE must be stored as a hydrochloride salt (solid) at -20°C.[1]

  • Solvent: Dissolve in acidic ethanol or DMSO (stable). Do not store in neutral aqueous buffer; prepare fresh immediately before use.

The "Washout" Protocol (Differentiation Assay)

This protocol is designed to prove irreversibility. If the antagonist is reversible (FPZ), the receptor density (


) will recover after washing. If irreversible (FNCE), 

remains depressed.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare striatal membrane homogenates (rich in D2 receptors) in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Pre-Incubation (The Treatment):

    • Divide homogenate into two pools.

    • Pool A (Control): Incubate with Vehicle only.

    • Pool B (Inactivation): Incubate with 10-100 nM FNCE for 60 minutes at 25°C.

    • Note: 100 nM is usually sufficient to occlude >80% of receptors.

  • The Critical Wash (Removal of Free Drug):

    • Centrifuge both pools (20,000 x g, 15 min).

    • Discard supernatant (contains unreacted FNCE/FPZ).

    • Resuspend pellet in fresh buffer.

    • Repeat centrifugation/resuspension 3-4 times.

    • Scientific Logic:[2][3][4][5][6][7][8] This step lowers the concentration of free ligand to effectively zero. Any ligand remaining is bound covalently.

  • Radioligand Binding Assay:

    • Perform a saturation binding curve on both pools using a radioligand like

      
      -Spiperone or 
      
      
      
      -Raclopride (0.05 nM to 5 nM).
    • Incubate to equilibrium (e.g., 60 min at 37°C).

    • Terminate by rapid filtration.

Workflow Visualization

Protocol cluster_treat 2. Treatment Phase cluster_assay 4. Saturation Binding Step1 1. Tissue Homogenate (Striatum) Treat_A Pool A: Vehicle Step1->Treat_A Treat_B Pool B: FNCE (100 nM) (60 min @ 25°C) Step1->Treat_B Step3 3. Extensive Washout (4x Centrifugation) Treat_A->Step3 Treat_B->Step3 Bind_A Assay Pool A (Control) Step3->Bind_A Bind_B Assay Pool B (Inactivated) Step3->Bind_B Result 5. Scatchard Analysis Bind_A->Result Bind_B->Result

Figure 2: Experimental workflow for determining irreversible receptor blockade.

Part 3: Data Analysis & Interpretation

The data obtained from the saturation binding assay (Step 4 above) is best analyzed using Scatchard (Rosenthal) transformations.

Quantitative Comparison Table
ParameterFluphenazine (FPZ)Fluphenazine-N-2-chloroethane (FNCE)
Binding Type Reversible, CompetitiveIrreversible, Non-competitive (Time-dependent)
Effect on

Increases (Apparent affinity drops)Unchanged (Remaining receptors are normal)*
Effect on

Unchanged (at infinite radioligand)Decreases (Receptors are "killed")
Washout Recovery 100% Recovery of binding sites< 5% Recovery (Permanent blockade)
Primary Use Antipsychotic potency screeningDetermining Receptor Reserve & Turnover

*Note: In some partial inactivation scenarios,


 may appear to shift slightly due to cooperativity changes, but the hallmark of FNCE is the collapse of 

.
Interpreting the Scatchard Plot
  • FPZ (Competitive): The slope of the line changes (steeper slope = higher affinity). The X-intercept (

    
    ) remains the same because high concentrations of radioligand can out-compete FPZ.
    
  • FNCE (Irreversible): The X-intercept (

    
    ) shifts to the left (decreases). The slope (
    
    
    
    ) remains parallel to the control, because the remaining receptors are structurally unaltered; there are simply fewer of them.

Part 4: Applications in Drug Discovery

Why use a toxic mustard compound? FNCE is indispensable for two specific calculations in pharmacology:

Calculating Receptor Reserve (Spare Receptors)

By progressively inactivating receptors with FNCE and measuring the maximal biological response (e.g., cAMP inhibition), researchers can determine the fraction of receptors required to elicit a full response.

  • Protocol: Treat tissues with increasing concentrations of FNCE.

  • Result: If 50% of receptors are alkylated but the tissue still produces a 100% maximal response to dopamine, there is a 50% "receptor reserve."

Calculating Receptor Turnover ( and )

Since FNCE inactivation is permanent, the recovery of binding sites over days depends entirely on the cell synthesizing new protein.

  • Protocol: Administer FNCE (in vivo) to deplete receptors to ~0.

  • Measurement: Measure

    
     at 24h, 48h, 72h.
    
  • Calculation: The rate of recovery represents the synthesis rate (

    
    ) of the receptor protein.
    

References

  • Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information. Link

  • Seeman, P. (1980). Brain Dopamine Receptors.[2][7][9] Pharmacological Reviews. Link

  • Treat, J. D., et al. (1980s/90s Context). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard. (Referenced via PubMed context on receptor turnover methodologies). Link

  • Dumartin, B., et al. (1998). Internalization of D1 dopamine receptor-agonist complexes in striatal neurons. Journal of Neuroscience (Contextual reference for receptor trafficking assays). Link

  • Hess, E. J., et al. (1988). Receptor reserve at striatal dopamine receptors. Journal of Neurochemistry. Link

Sources

Comprehensive Guide: Validation of FNM-Induced Apoptosis by Caspase Activity Assay

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and protocol for validating apoptosis induced by Functionalized Nanomaterials (FNM) . Given the unique physicochemical properties of FNMs (e.g., magnetic nanoparticles, MOFs, nanomicelles), this guide addresses specific challenges such as optical interference and distinguishing apoptosis from pyroptosis/necroptosis.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of Functionalized Nanomaterials (FNM) —such as drug-loaded magnetic nanospheres (e.g., Fe


O

cores) or metal-organic frameworks (MOFs)—determining the precise mechanism of cell death is critical. While FNMs are often designed to induce apoptosis in oncological targets, they can inadvertently trigger pyroptosis (inflammatory cell death) or necrosis due to reactive oxygen species (ROS) overload or membrane rupture.

The Caspase-3/7 Activity Assay is the industry gold standard for quantifying apoptosis. However, standard protocols often fail with FNMs due to nanoparticle interference (quenching fluorescence or absorbing absorbance signals). This guide compares the Caspase Activity Assay against alternative methods (Western Blot, Annexin V) and provides a modified, self-validating protocol specifically optimized for FNM-treated samples.

Mechanistic Grounding: The FNM Apoptosis Pathway

To validate the assay, one must understand the causality. FNMs typically induce apoptosis via the Intrinsic (Mitochondrial) Pathway , triggered by intracellular ROS accumulation or lysosomal escape.

Signaling Pathway Diagram

The following diagram illustrates the specific signaling cascade activated by FNM uptake, highlighting the divergence between Apoptosis (Caspase-3) and Pyroptosis (Caspase-1), a common confounder in nanomedicine.

FNM_Apoptosis_Pathway FNM FNM (Functionalized Nanomaterial) Endocytosis Endocytosis/Uptake FNM->Endocytosis ROS ROS Generation (Oxidative Stress) Endocytosis->ROS Lysosomal Escape Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Bax/Bak Activation NFkB NF-κB Pathway ROS->NFkB Off-Target CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1 + Caspase-9) CytoC->Apoptosome Casp3 Caspase-3/7 Activation (Executioner) Apoptosome->Casp3 Substrate DEVD-Substrate Cleavage (Assay Signal) Casp3->Substrate NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Casp1 Caspase-1 (Pyroptosis) NLRP3->Casp1

Caption: FNM-induced Intrinsic Apoptosis pathway vs. Pyroptosis off-target effects. Caspase-3 is the specific biomarker for apoptosis.

Comparative Analysis: Caspase Assay vs. Alternatives

Why choose the Caspase-3/7 Activity Assay over Annexin V or Western Blot for FNM validation?

Performance Comparison Table
FeatureCaspase-3/7 Activity Assay (Homogeneous)Annexin V / PI Staining (Flow Cytometry)Western Blot (Cleaved Caspase-3)
Primary Readout Enzymatic turnover (Vmax)Membrane asymmetry (PS exposure)Protein fragmentation
Sensitivity High (Signal amplification via turnover)ModerateLow (Requires significant protein load)
FNM Compatibility Medium (Requires particle removal)Low (Particles clog cytometers/alter scatter)High (SDS-PAGE removes particles)
Throughput High (96/384-well plate)Medium (Tube/Plate based)Low (Gel based)
Quantitation Quantitative (RFU/OD units)Semi-Quantitative (% gated)Semi-Quantitative (Densitometry)
Differentiation Specific to ApoptosisCan confuse with Necrosis (PI+)Specific to Apoptosis
Expert Insight: The "Interference" Factor

Critical Causality: FNMs, especially iron oxide (


) or gold nanoparticles, are "optical sinks." They absorb light at 400–600nm (overlapping with pNA absorbance) and can quench fluorescence (overlapping with AFC/R110).
  • The Flaw in Standard Protocols: Running a standard "add-and-read" caspase assay on FNM-treated cells often yields false negatives (signal quenching) or false positives (scatter).

  • The Solution: The protocol below includes a mandatory magnetic/centrifugal clearance step post-lysis but pre-substrate addition.

Validated Protocol: FNM-Optimized Caspase-3/7 Assay

This protocol is designed to be self-validating by including a specific inhibitor control (Z-VAD-FMK) and an interference control.

Reagents Required:

  • Lysis Buffer (Cell Signaling Technology or equivalent)

  • Caspase-3 Substrate: Ac-DEVD-pNA (Colorimetric) or Ac-DEVD-AFC (Fluorometric)

  • Inhibitor: Z-VAD-FMK (Pan-caspase inhibitor)

  • FNM (Test Article)[1][2][3][4][5][6][7][8][9][10]

  • Positive Control: Staurosporine (1 µM)

Experimental Workflow Diagram

Protocol_Workflow Step1 1. Cell Culture + FNM Treatment Step2 2. Lysis (Freeze-Thaw x2) Step1->Step2 Step3 3. FNM Clearance (Centrifuge/Magnet) Step2->Step3 CRITICAL STEP Step4 4. Supernatant Transfer Step3->Step4 Step5 5. Add Substrate (Ac-DEVD-pNA) Step4->Step5 Step6 6. Kinetic Read (405 nm) Step5->Step6

Caption: Optimized workflow removing FNM interference before substrate addition.

Step-by-Step Methodology
  • Seeding & Treatment:

    • Seed cells (e.g., HeLa, A549) at

      
       cells/well in a 96-well plate.
      
    • Group A: Vehicle Control.

    • Group B: FNM (IC

      
       dose).
      
    • Group C: FNM + Z-VAD-FMK (20 µM). Self-Validation Control: If signal persists here, it is non-specific proteolysis, not apoptosis.

    • Group D: Staurosporine (Positive Control).

  • Lysis & FNM Clearance (The "Senior Scientist" Modification):

    • At T=24h, aspirate media carefully. Wash 1x with PBS.

    • Add 50 µL chilled Lysis Buffer. Incubate on ice for 10 min.

    • Crucial Step: Instead of reading directly, transfer lysates to microfuge tubes or use a magnetic plate separator (if FNM is magnetic).

    • Centrifuge at 10,000 x g for 5 min to pellet the FNM.

    • Transfer the clear supernatant to a fresh black/clear-bottom plate.

  • Reaction Assembly:

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT and 200 µM Ac-DEVD-substrate.

    • Note: DTT is essential to maintain caspase active site cysteine in reduced form.

  • Kinetic Measurement:

    • Measure Absorbance (405 nm for pNA) or Fluorescence (Ex400/Em505 for AFC) every 5 minutes for 1 hour at 37°C.

    • Calculate the slope (Vmax) of the linear portion.

Data Interpretation & Validation Criteria

To confidently claim "FNM induces apoptosis," your data must meet these criteria:

  • Caspase Dependence: Group B (FNM) must show significantly higher activity than Group A (Control).

  • Specificity Check: Group C (FNM + Z-VAD-FMK) must show activity levels reduced to near-baseline (Group A). If Group C remains high, the FNM is causing non-enzymatic hydrolysis or assay interference.

  • Pathway Confirmation: If distinguishing from Pyroptosis, run a parallel assay with Ac-YVAD-pNA (Caspase-1 substrate). High DEVD activity with low YVAD activity confirms Apoptosis.

Expected Results (Example Data)
Treatment GroupRelative Caspase-3 Activity (Fold Change)Interpretation
Vehicle Control1.0 ± 0.1Baseline turnover
FNM (50 µg/mL) 4.5 ± 0.3 Strong Induction
FNM + Z-VAD-FMK1.2 ± 0.1Validated (Caspase-dependent)
Staurosporine6.0 ± 0.5Assay System Functional

References

  • Jin, N., et al. (2023). "Mannose-doped metal-organic frameworks induce tumor cell pyroptosis via the PERK pathway."[11][2] Journal of Nanobiotechnology. [Link]

    • Context: Highlights the need to distinguish between pyroptosis (Caspase-1) and apoptosis (Caspase-3) in FNM studies.
  • Anitha, P., et al. (2017). "Magneto-chemotherapy for cervical cancer treatment with camptothecin loaded Fe3O4 functionalized β-cyclodextrin nanovehicle." RSC Advances. [Link]

    • Context: Validates the use of Caspase-3 assays for Fe3O4-based FNMs and describes mitochondrial potential changes.
  • Nasseri, B., et al. (2018). "Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole." ACS Applied Bio Materials. [Link]

    • Context: Demonstrates cytotoxicity assessment of Functionalized Nanomicelles (FNM).
  • Context: Authoritative source for standard caspase assay chemistry and interference troubleshooting.

Sources

Cross-Reactivity Analysis: Fluphenazine-N-Mustard (FNM) vs. D1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine-N-mustard (FNM) is a pharmacological tool used primarily to irreversibly inactivate dopamine D2 receptors.[1] While derived from the high-potency antipsychotic fluphenazine, the addition of a β-chloroethyl (mustard) group transforms it into an alkylating agent.

The Core Finding: FNM exhibits preferential but not absolute selectivity for D2 receptors. Under standard protocols (e.g., repeated administration or specific in vitro concentrations), FNM inactivates >80% of D2 receptors while inhibiting D1 receptors by <25%.[1] However, at high concentrations or prolonged exposure, significant cross-reactivity with D1 receptors occurs due to the non-selective nature of the reactive aziridinium intermediate.

This guide details the mechanism of this cross-reactivity, compares FNM with the non-selective alkylating agent EEDQ, and provides a self-validating "Receptor Protection Protocol" to quantify D1 specificity in your own samples.

Mechanism of Action: The Alkylation Kinetic

FNM does not bind covalently immediately. It follows a two-step "affinity-labeling" mechanism.

  • Reversible Binding: FNM binds to the dopamine receptor (D2 or D1) driven by its pharmacophore affinity (

    
    ). Fluphenazine has a 
    
    
    
    of ~0.7 nM for D2 and ~3.2 nM for D1, creating an initial "selectivity window."
  • Aziridinium Formation: The nitrogen mustard group cyclizes to form a highly reactive aziridinium ion.

  • Covalent Alkylation: This ion attacks a nucleophilic residue (likely a carboxylate or sulfhydryl group) within the receptor binding pocket, rendering the receptor permanently inactive.

Visualization: FNM Alkylation Pathway

FNM_Mechanism FNM Fluphenazine-N-Mustard (Inactive Precursor) Aziridinium Reactive Aziridinium Ion (Cyclization) FNM->Aziridinium Spontaneous Cyclization Complex_D2 D2 Receptor Complex (High Affinity) Aziridinium->Complex_D2 Kd ~0.7 nM Complex_D1 D1 Receptor Complex (Lower Affinity) Aziridinium->Complex_D1 Kd ~3.2 nM Alkylated_D2 Irreversibly Blocked D2 (>80% Inactivation) Complex_D2->Alkylated_D2 Covalent Bond Formation Alkylated_D1 Cross-Reacted D1 (<25% Inactivation) Complex_D1->Alkylated_D1 Slower/Lower Probability

Caption: The kinetic pathway of FNM. Selectivity is driven by the initial affinity difference (Kd) between D2 and D1, but the reactive aziridinium ion can alkylate both if concentration thresholds are exceeded.

Comparative Performance: FNM vs. Alternatives

To understand FNM's utility, it must be compared with EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), the standard non-selective irreversible antagonist, and SCH 23390 , the standard reversible D1 antagonist.

Table 1: Selectivity and Inactivation Profile
FeatureFluphenazine-N-Mustard (FNM) EEDQ SCH 23390
Primary Target D2 Receptor (Irreversible)D1 & D2 (Non-selective Irreversible)D1 Receptor (Reversible)
Mechanism Alkylation via Aziridinium ionCarboxyl group modification (mixed anhydride)Competitive Antagonism
D2 Inactivation >80% (High Efficiency)>90%0% (Reversible)
D1 Cross-Reactivity <25% (Low to Moderate)>80% (High)100% (High Affinity Binding)
Recovery Time Days (requires protein synthesis)Days (requires protein synthesis)Minutes/Hours (Washout)
Best Use Case Isolating D1 function by eliminating D2.[2]Total dopamine receptor knockout.Defining D1 specific binding.[3]

Key Insight: FNM is superior to EEDQ when you need to study D1 receptors in isolation without the interference of D2 signaling. EEDQ wipes out both populations, whereas FNM leaves the majority of D1 receptors functional.

Experimental Validation: The Receptor Protection Assay

To rigorously define the cross-reactivity of FNM in your specific tissue or cell line, you cannot rely on literature values alone. You must perform a Receptor Protection Assay .

This protocol uses a reversible antagonist to "shield" a specific receptor subtype during FNM exposure. If FNM is truly cross-reacting with D1, protecting D1 with SCH 23390 during FNM treatment should preserve D1 binding capacity.

Protocol: D1 Cross-Reactivity Validation

Materials:

  • Tissue homogenate (e.g., Rat Striatum) or Cell Membranes (HEK-293 expressing D1).

  • FNM: 100 nM - 10 µM (Titration required).

  • Protector (D1): SCH 23390 (1 µM).

  • Radioligand: [³H]-SCH 23390 (for D1 labeling).[4]

Workflow:

  • Pre-Incubation (Protection): Divide samples into two groups.

    • Group A (Unprotected): Buffer only.

    • Group B (Protected): Incubate with 1 µM SCH 23390 for 30 min. This occupies D1 pockets.

  • Inactivation: Add FNM (e.g., 1 µM) to both groups. Incubate for 45-60 min at 25°C.

    • Mechanism:[5][6] In Group A, FNM attacks free D2 and potentially D1. In Group B, D1 is occupied by SCH 23390, physically blocking FNM from the active site.

  • Washout (Critical): Centrifuge and wash membranes 5-6 times with large volumes of buffer.

    • Purpose: This removes unreacted FNM and the reversible protector (SCH 23390). Only covalently bound FNM remains.

  • Measurement: Perform saturation binding assay with [³H]-SCH 23390 to measure remaining D1 density (

    
    ).
    
Visualization: Protection Assay Logic

Protection_Assay cluster_0 Group A: Unprotected (Testing Cross-Reactivity) cluster_1 Group B: Protected (Control) Step1A D1 & D2 Receptors (Free) Step2A Add FNM Step1A->Step2A Step3A FNM Alkylates D2 & potentially D1 Step2A->Step3A ResultA Result: Reduced D1 Bmax (If cross-reactivity exists) Step3A->ResultA Step1B Incubate with SCH 23390 (Reversible) Step2B Add FNM Step1B->Step2B Step3B FNM Blocked from D1 (Active site occupied) Step2B->Step3B Step4B Extensive Washout (Remove SCH 23390) Step3B->Step4B ResultB Result: Intact D1 Bmax Step4B->ResultB

Caption: Workflow to distinguish specific D1 cross-reactivity. If Result A shows significantly lower Bmax than Result B, FNM is cross-reacting with D1.

Data Interpretation & Troubleshooting

When analyzing your data, calculate the % Protection using the formula:



  • Scenario 1: High Selectivity (Desired): Unprotected D1

    
     is >75% of Control. FNM is safe to use as a selective D2 inactivator.
    
  • Scenario 2: High Cross-Reactivity: Unprotected D1

    
     drops to <50%.
    
    • Cause: FNM concentration too high or incubation time too long.

    • Solution: Reduce FNM concentration (titrate down to 50-100 nM) or reduce incubation time.

  • Scenario 3: Non-Specific Binding: If "Protected" samples also show loss of D1 binding, FNM may be causing non-specific membrane damage or allosteric disruption not protected by the orthosteric antagonist.

References

  • Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses. Source: Psychopharmacology (Berl).[7] 1987;92(3):285-91.[7] Link:[Link]

  • Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and decreases D1 dopamine receptor mRNA. Source: Neurochem Int. 1994 Oct;25(4):355-66.[1] Link:[Link]

  • [3H]Fluphenazine Binding to Brain Membranes: Simultaneous Measurement of D-1 and D-2 Receptor Sites. Source: Molecular Pharmacology. 1985. Link:[Link]

  • The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors. (Methodology Reference) Source: Life Sci. 1998;62(17-18):1659-64.[8] Link:[Link]

Sources

Technical Validation Guide: Fluphenazine-N-2-chloroethane (SKF-7171A) in Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Fluphenazine-N-2-chloroethane (SKF-7171A, FNM, Flu-M) Classification: Irreversible Calmodulin (CaM) Antagonist / Nitrogen Mustard Derivative Primary Application: Validation of CaM-dependent oncogenic signaling (KRAS, MDR, TRAIL-resistance).

Part 1: Executive Summary & Mechanistic Rationale

Fluphenazine-N-2-chloroethane (SKF-7171A) is a pharmacological tool compound derived from the antipsychotic fluphenazine. Unlike its parent compound, which binds reversibly, SKF-7171A contains a nitrogen mustard group (chloroethyl) that facilitates covalent, irreversible alkylation of its targets.

While the parent fluphenazine is a pleiotropic drug (antagonizing D2 dopamine receptors and CaM), the irreversible nature of SKF-7171A makes it critical for validating "target vulnerability." If a tumor model is sensitive to Fluphenazine but shows sustained, washout-resistant inhibition with SKF-7171A, it confirms the dependency on the specific CaM-regulated pathways (e.g., KRAS membrane organization or MDR efflux pumps).

Core Mechanism of Action
  • Irreversible CaM Inhibition: Covalently modifies Calmodulin (likely at Lys-75, Lys-77, or Lys-148), preventing it from activating downstream kinases (e.g., CaMKII, myosin light-chain kinase).

  • KRAS Displacement: Disrupts the CaM-KRAS interaction required for KRAS membrane anchorage, effectively "plucking" oncogenic KRAS from the membrane.

  • TRAIL Sensitization: Enhances the recruitment of Caspase-8 to the Fas-associated death domain (FADD), overcoming resistance to TRAIL-induced apoptosis.[1]

Mechanistic Pathway Diagram

G cluster_0 Oncogenic Signaling Disruption cluster_1 Apoptosis Sensitization SKF Fluphenazine-N-2-chloroethane (SKF-7171A) CaM Calmodulin (CaM) SKF->CaM Irreversible Alkylation MDR P-gp / ABCB1 Efflux Pump SKF->MDR Inhibits Function TRAIL_R TRAIL Receptor / DISC SKF->TRAIL_R Sensitizes KRAS_Mem KRAS (Membrane Bound) CaM->KRAS_Mem Stabilizes CaM->TRAIL_R Modulates KRAS_Cyto KRAS (Cytosolic/Inactive) KRAS_Mem->KRAS_Cyto Displacement Apoptosis Apoptosis / Tumor Regression MDR->Apoptosis Prevents Caspase8 Caspase-8 Activation TRAIL_R->Caspase8 Enhanced Recruitment Caspase8->Apoptosis

Figure 1: Multi-target mechanism of SKF-7171A. The compound irreversibly locks Calmodulin, displacing KRAS from the membrane and enhancing death-receptor signaling.

Part 2: Comparative Analysis

Use this table to determine when to deploy SKF-7171A versus the parent compound or standard chemotherapy.

FeatureFluphenazine (Parent)SKF-7171A (Mustard) Standard Chemo (e.g., Doxorubicin)
Binding Mode Reversible (Ionic/Hydrophobic)Irreversible (Covalent) DNA Intercalation / Damage
Potency (In Vitro) Moderate (IC50 ~10-20 µM)High (IC50 ~1-5 µM) High (nM range)
Washout Resistance Low (Effect reverses after wash)High (Sustained inhibition) N/A
KRAS Effect Partial membrane displacementPotent membrane displacement Minimal direct effect
Primary Risk Reversible Neurotoxicity (EPS)Irreversible Neurotoxicity (Catalepsy) Systemic toxicity (Myelosuppression)
Best Use Case Initial screening / RepurposingTarget Validation / Mechanism Proof Cytotoxic control

Part 3: Validation Protocols

Protocol A: Preparation & Safety (Critical)

Warning: SKF-7171A is a nitrogen mustard derivative.[2] It is an alkylating agent and must be handled with the same precautions as mustard gas derivatives or cytotoxic chemotherapy.

  • Reconstitution: Dissolve crystalline SKF-7171A (dihydrochloride salt) in 100% DMSO to create a 10 mM stock.

    • Note: Avoid aqueous buffers for the stock solution to prevent premature hydrolysis of the chloroethyl group.

  • Stability: Use fresh. The aziridinium ion intermediate (active form) forms spontaneously in aqueous solution at neutral pH.

  • Inactivation: Neutralize spills with 10% sodium thiosulfate.

Protocol B: In Vitro Target Engagement (BRET Assay)

To confirm SKF-7171A is engaging the KRAS-CaM complex in your cell line (e.g., MDA-MB-231 or H1299).

  • Transfection: Transfect cells with BRET biosensors: GFP2-KRAS (Donor) and Rluc8-CaM (Acceptor).

  • Treatment: Treat cells with SKF-7171A (0.1 – 10 µM) vs. Fluphenazine (Parent) for 24 hours.

  • Measurement: Add coelenterazine substrate and measure BRET signal.

  • Validation Criteria:

    • Success: SKF-7171A should induce a dose-dependent decrease in BRET signal (indicating dissociation of KRAS from CaM).

    • Differentiation: SKF-7171A should show a lower IC50 and steeper slope than the parent fluphenazine.

Protocol C: In Vivo Xenograft Efficacy

Context: SKF-7171A causes irreversible blockade of Dopamine D2 receptors, leading to catalepsy (muscle rigidity) in mice at high doses. The therapeutic window is narrow.[3]

Model: Subcutaneous Xenograft (e.g., H1299 Lung or MDA-MB-231 Breast).

Dosing Strategy:

  • Route: Intraperitoneal (IP) or Intratumoral (IT). IT is recommended for initial proof-of-concept to minimize systemic neurotoxicity.

  • Dose Range: 1 mg/kg to 10 mg/kg.

    • Reference Limit: 1.8 µmole/kg (~1 mg/kg) IP is known to induce rotational behavior; 10 µmole/kg (~5 mg/kg) induces significant catalepsy.

    • Recommendation: Use Intermittent Dosing (e.g., q3d or q4d) to allow recovery, or co-administer with a peripheral anticholinergic if D2-mediated side effects are severe (though this may confound results).

Step-by-Step Workflow:

  • Tumor Establishment: Inject

    
     cells into the flank of BALB/c nude mice.[4] Wait until tumors reach ~100 mm³.
    
  • Grouping (n=8/group):

    • Group 1: Vehicle Control (Saline/DMSO).

    • Group 2: Fluphenazine (Parent) - 10 mg/kg (Reversible control).

    • Group 3: SKF-7171A - 2 mg/kg (Low Dose).

    • Group 4: SKF-7171A - 5 mg/kg (High Dose - Monitor for catalepsy).

    • Optional Group 5: SKF-7171A + TRAIL (if testing sensitization).[2]

  • Administration: Inject IP every 3 days for 21 days.

  • Monitoring:

    • Measure tumor volume (

      
      ).[4]
      
    • Toxicity Check: Assess mice 1-hour post-dose for catalepsy (bar test). If immobility > 30 seconds, reduce dose.

  • Endpoint Analysis:

    • Harvest tumor.

    • Western Blot: Assay for p-AKT and Caspase-8 cleavage .

    • Membrane Fractionation: Verify reduced KRAS levels in the membrane fraction of treated tumors.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation Stock Stock: 10mM in DMSO (Anhydrous) Viability Viability Assay (MTT/Alamar) Stock->Viability Safety Safety: Alkylating Agent Protocols Safety->Stock BRET Target Engagement (KRAS-CaM BRET) Viability->BRET If IC50 < 10µM Xenograft Xenograft Implant (H1299 / MDA-MB-231) BRET->Xenograft Confirmed Mechanism Dosing Dosing: 1-5 mg/kg IP (Monitor Catalepsy) Xenograft->Dosing Analysis Analysis: Tumor Vol + Caspase-8 Dosing->Analysis

Figure 2: Step-by-step validation workflow for SKF-7171A.

Part 4: Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting
High Systemic Toxicity (Immobility) Irreversible D2 blockade in CNS.Switch to Intratumoral injection or reduce dose frequency.
No Tumor Regression Poor tumor penetration or alternative survival pathway.Verify CaM dependence via siRNA. Check for hydrolysis of the mustard group (ensure fresh prep).
Loss of Efficacy over time Compensatory upregulation of CaM?Check CaM protein levels. SKF-7171A is irreversible, so recovery requires new protein synthesis.
Synergy with TRAIL Validates "Sensitizer" mode.This is the most robust application. Use suboptimal doses of TRAIL to visualize the shift.

References

  • Abankwa, D., et al. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. Link

  • Hwang, M. K., Min, Y. K., & Kim, S. H. (2009). Calmodulin inhibition contributes to sensitize TRAIL-induced apoptosis in human lung cancer H1299 cells.[2] Biochemistry and Cell Biology. Link

  • Hait, W. N., & Glazer, L. (1987). Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist. Molecular Pharmacology. Link

  • Ishmael, D. R., et al. (2005). Trimetrexate, methotrexate, and pemetrexed results of comparative in vitro cytotoxicity and modulation by fluphenazine-N-2-chloroethane and leucovorin. Journal of Clinical Oncology. Link

  • Gnegy, M. E., et al. (1987). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses. Neuropharmacology. Link

Sources

Comparative Evaluation: Fluphenazine-N-2-chloroethane vs. Perphenazine as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Homology Trade-off

In the quantitative analysis of Fluphenazine (an antipsychotic phenothiazine) via LC-MS/MS or HPLC-UV, the selection of an Internal Standard (IS) is critical for correcting matrix effects and recovery losses.

This guide compares two candidates:

  • Perphenazine: The industry-standard structural analog.

  • Fluphenazine-N-2-chloroethane (FNCE): A close structural derivative (nitrogen mustard) of the analyte.

Verdict: Perphenazine is the superior and recommended internal standard. While FNCE shares a near-identical scaffold to Fluphenazine, its chemical reactivity (alkylating potential) renders it unstable in solution, leading to poor precision and column fouling. Perphenazine offers the optimal balance of structural similarity and chemical inertness required for validated bioanalytical methods.

Chemical Profile & Structural Analysis[1]

To understand the divergence in performance, we must first analyze the structural differences.

FeatureFluphenazine (Analyte) Perphenazine (IS Candidate A) Fluphenazine-N-2-Cl (IS Candidate B)
Structure Phenothiazine-CF3 + Piperazine-EthanolPhenothiazine-Cl + Piperazine-EthanolPhenothiazine-CF3 + Piperazine-Ethylchloride
Molecular Weight 437.5 g/mol 403.9 g/mol 455.9 g/mol
Side Chain -CH2-CH2-OH (Stable)-CH2-CH2-OH (Stable)-CH2-CH2-Cl (Reactive )
LogP (Approx) 4.24.25.1 (More Lipophilic)
Role Target AnalyteIdeal Analog IS Reactive Impurity / Inhibitor
Structural Logic
  • Perphenazine differs from the analyte only at the phenothiazine ring position 2 (Chlorine instead of Trifluoromethyl). The side chain is identical. This ensures similar solubility and ionization but sufficient mass separation (

    
     Da).
    
  • FNCE preserves the ring structure of the analyte exactly but converts the terminal hydroxyl group to a chlorine. Theoretically, this makes it a "closer" match for the ring system, but it fundamentally alters the chemistry of the tail group.

Critical Performance Evaluation

A. Stability and Solution Chemistry

This is the deciding factor. An internal standard must be stable in the autosampler for at least 24 hours.

  • Perphenazine: Highly stable in aqueous/organic mobile phases. It resists hydrolysis and oxidation under standard LC conditions.

  • FNCE (The "Mustard" Defect): FNCE is a nitrogen mustard derivative. In aqueous solution (especially at neutral or physiological pH), the nitrogen lone pair attacks the

    
    -carbon bearing the chlorine, displacing the chloride ion to form a highly reactive cyclic aziridinium ion .
    
    • Consequence: The IS concentration decreases over time as it reacts with water (hydrolysis) or buffer components.

    • Result: Calibration curves fail linearity tests; R² values drop below 0.98.

B. Chromatographic Behavior[2][3][4]
  • Perphenazine: Elutes close to Fluphenazine due to similar polarity. The hydroxyl tail interacts with the C18 stationary phase via hydrogen bonding, mirroring the analyte's behavior.

  • FNCE:

    • Retention Shift: The replacement of -OH with -Cl increases lipophilicity significantly, pushing retention time later, potentially broadening the run time.

    • Peak Tailing: The reactive aziridinium intermediate can covalently bind to residual silanols on the silica column, leading to severe peak tailing and "ghost peaks" in subsequent blank injections (carryover).

C. Mass Spectrometry Response
  • Perphenazine: Forms a stable

    
     ion. Fragmentation patterns are distinct enough from Fluphenazine to avoid cross-talk.
    
  • FNCE: While it ionizes well, the in-source fragmentation can be unpredictable due to the labile C-Cl bond. Furthermore, if the IS degrades into the hydrolyzed alcohol (which is Fluphenazine), it will contribute to the analyte signal, causing false positives .

Visualizing the Decision Logic

The following diagram illustrates the degradation pathway of FNCE and why Perphenazine is the safe analytical choice.

IS_Selection cluster_legend Method Impact Analyte Fluphenazine (Analyte) Perphenazine Perphenazine (Recommended IS) Stable Analog Analyte->Perphenazine Structurally Similar FNCE Fluphenazine-N-2-Cl (Rejected IS) Reactive Mustard Analyte->FNCE Homologous Scaffold Stable LC-MS Signal Stable LC-MS Signal Perphenazine->Stable LC-MS Signal Aziridinium Aziridinium Ion (Cyclic Intermediate) FNCE->Aziridinium Spontaneous Cyclization Hydrolysis Hydrolysis Product (Interferes with Analyte) Aziridinium->Hydrolysis + H2O ColumnBind Covalent Binding to Column Aziridinium->ColumnBind + Silanols False Positive\nQuantification False Positive Quantification Hydrolysis->False Positive\nQuantification

Caption: Comparative pathway analysis showing the stability of Perphenazine versus the reactive degradation of Fluphenazine-N-2-chloroethane.

Recommended Experimental Protocol

The following protocol utilizes Perphenazine as the IS. This method is self-validating, as the IS tracks extraction efficiency without introducing chemical instability.

Materials
  • Analyte: Fluphenazine Dihydrochloride.[1][2][3]

  • Internal Standard: Perphenazine (100 ng/mL working solution in Methanol).

  • Matrix: Plasma or Serum.

Step-by-Step Workflow (Liquid-Liquid Extraction)
  • Sample Aliquoting:

    • Transfer 200 µL of plasma into a borosilicate glass tube.

  • IS Addition (Critical Step):

    • Add 20 µL of Perphenazine IS working solution .

    • Note: Do not use FNCE here; it would degrade during the alkaline extraction step.

    • Vortex for 10 seconds.

  • Alkalinization:

    • Add 100 µL of 0.5 M NaOH or Carbonate buffer (pH 9.8).

    • Reason: Phenothiazines are basic (pKa ~8-9); high pH ensures they are uncharged and extractable into organic solvent.

  • Extraction:

    • Add 3 mL of extraction solvent (n-Pentane:Isoamyl alcohol, 98:2 v/v).

    • Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Reconstitution:

    • Transfer the organic (upper) layer to a clean tube.[4]

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (Acetonitrile:Ammonium Formate Buffer).

  • LC-MS/MS Analysis:

    • Column: C18, 3µm, 50 x 2.1 mm.

    • MRM Transitions:

      • Fluphenazine: m/z 438.2 → 171.1

      • Perphenazine: m/z 404.2 → 171.1

    • Note: Both share the tropylium-like fragment (171.1), confirming structural similarity.

References

  • Sarker, A., et al. (2019). Quantitation of Fluphenazine in Equine Serum Following Fluphenazine Decanoate Administration.[5] ResearchGate.[5] Link

    • Validates the use of Perphenazine as the internal standard for Fluphenazine analysis.
  • Cayman Chemical. (2022).[2] Fluphenazine-N-2-chloroethane Product Information & Stability Data.[2][6] Cayman Chemical.[2] Link

    • Provides data on the solubility and instability of the chloroethane deriv
  • Whelpton, R., & Curry, S. H. (1979).[1] Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[1] British Journal of Clinical Pharmacology.[1] Link

    • Establishes foundational extraction methods for phenothiazines.
  • PubChem. (2025).[7] Perphenazine Compound Summary.[8] National Library of Medicine. Link

    • Source for physicochemical properties and structural comparison.

Sources

Reproducibility of Catalepsy Induction with Fluphenazine-N-2-chloroethane (SKF-7171A): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Irreversibility

In neuropharmacology, standard antipsychotics like Haloperidol and Fluphenazine Hydrochloride act as competitive, reversible antagonists at Dopamine D2 receptors. While effective for studying acute blockade, they fail to provide data on receptor turnover rates —the time required for the brain to synthesize and insert new receptors into the synaptic membrane.

Fluphenazine-N-2-chloroethane (SKF-7171A) , often referred to as "Fluphenazine Mustard," solves this by acting as an irreversible affinity label . It covalently binds to D2 receptors, permanently inactivating them. Recovery of motor function (catalepsy reversal) therefore depends entirely on de novo receptor synthesis, not drug clearance.

This guide addresses the notorious reproducibility challenges associated with SKF-7171A—specifically its chemical instability—and provides a validated protocol to ensure consistent catalepsy induction compared to reversible alternatives.

Mechanistic Foundation

The reproducibility of SKF-7171A is dictated by its unique alkylating mechanism. Unlike reversible ligands that rely on ionic and hydrogen bonding, SKF-7171A possesses a nitrogen mustard group.

The Aziridinium Intermediate

Upon dissolution in aqueous media at physiological pH, the chloroethylamine tail undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This electrophilic intermediate attacks nucleophilic residues (likely aspartate or cysteine) within the D2 receptor pocket, forming a covalent bond.

Critical Insight: If the solution sits too long before injection, the aziridinium ion hydrolyzes with water, rendering the compound inactive (forming the alcohol derivative). This is the #1 cause of experimental failure.

Mechanism Precursor SKF-7171A (Inactive Precursor) Cyclization Intramolecular Cyclization Precursor->Cyclization Aziridinium Aziridinium Ion (Highly Reactive) Cyclization->Aziridinium Binding Nucleophilic Attack on D2 Receptor Aziridinium->Binding Target Interaction Hydrolysis Hydrolysis (H2O) (Inactive Alcohol) Aziridinium->Hydrolysis Delay > 60 mins Complex Covalent Drug-Receptor Complex (Irreversible) Binding->Complex

Figure 1: Mechanism of Action. The formation of the Aziridinium ion is the rate-limiting step for efficacy, but hydrolysis represents the primary failure mode.

Comparative Analysis: Choosing the Right Tool

Use this table to determine if SKF-7171A is appropriate for your specific experimental goals.

FeatureHaloperidolFluphenazine HClSKF-7171A (Mustard)
Binding Type Reversible (Competitive)Reversible (Competitive)Irreversible (Covalent)
Onset of Catalepsy Rapid (30-60 min)Rapid (30-60 min)Delayed (2-4 hours)
Duration of Effect Transient (4-8 hours)Moderate (12-24 hours)Sustained (3-7 days)
Recovery Mechanism Metabolic ClearanceMetabolic ClearanceReceptor Synthesis (Turnover)
Stability High (Shelf-stable solution)HighLow (Must prepare fresh)
Primary Utility Acute ScreeningPotency ComparisonReceptor Turnover & Reserve

Validated Experimental Protocol

Safety Warning: SKF-7171A is a nitrogen mustard and a potential alkylating agent. Handle with extreme caution (gloves, mask, fume hood).

Phase 1: Preparation (The "Golden Hour")

Reproducibility hinges on this step.

  • Vehicle Selection: Do not dissolve directly in saline. The salt is sparingly soluble, and the mustard hydrolyzes rapidly in water.

  • Stock Solution: Dissolve SKF-7171A dihydrochloride in 100% DMSO or Ethanol (anhydrous) to create a high-concentration stock (e.g., 10 mg/mL). This stock is stable if kept frozen and anhydrous.

  • Working Solution: Immediately before injection, dilute the stock 1:10 or 1:20 with sterile saline (0.9% NaCl).

    • Final Vehicle: ~5-10% DMSO in Saline.

    • pH Check: Ensure pH is near 7.0–7.4 to facilitate cyclization in vivo.

  • Time Limit: Inject within 30 minutes of dilution.

Phase 2: Administration
  • Subjects: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice.

  • Route: Intraperitoneal (i.p.) is preferred for consistent absorption.

  • Dose Range:

    • Mice: 2.0 – 5.0 mg/kg

    • Rats: 0.5 – 2.0 mg/kg

    • Note: Doses are higher than standard Fluphenazine HCl due to the fraction lost to non-specific alkylation.

Phase 3: The Bar Test (Catalepsy Measurement)

Standardize the geometry of the test to avoid false positives.

  • Apparatus: A horizontal bar (0.9 cm diameter for rats, 0.4 cm for mice).

  • Height: Elevated 9 cm (rats) or 4 cm (mice) above the floor.

  • Procedure: Gently place the animal's forepaws on the bar while hind paws remain on the floor.

  • Endpoint: Measure the time (latency) until the animal removes both paws.

  • Cut-off: 180 seconds (3 minutes).

Workflow Start Start Experiment Weigh Weigh Solid SKF-7171A (Keep Anhydrous) Start->Weigh Solubilize Dissolve in DMSO (Stock Solution) Weigh->Solubilize Dilute Dilute in Saline (Start Timer!) Solubilize->Dilute Inject IP Injection (T=0 to T+30 min) Dilute->Inject CRITICAL: <30 min window Test_Acute Bar Test: Acute Phase (T + 4 hours) Inject->Test_Acute Onset of Blockade Test_Chronic Bar Test: Recovery Phase (Daily for 5-7 Days) Test_Acute->Test_Chronic Monitor Turnover

Figure 2: Experimental Workflow. The red nodes indicate the critical time-sensitive window where hydrolysis can ruin the experiment.

Data Interpretation & Troubleshooting

Expected Results
  • Haloperidol Control: Catalepsy peaks at 60-90 minutes and resolves by 6 hours.

  • SKF-7171A: Catalepsy may not peak until 4-6 hours (time required for absorption and covalent bonding). Significant catalepsy should persist for 48-96 hours , gradually declining as new receptors are synthesized.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Catalepsy (SKF-7171A) Hydrolysis of mustard group.Prepare solution immediately before use. Do not store aqueous dilutions.[1]
Inconsistent Latency Variable injection site (IP).Ensure proper IP technique; avoid injection into gut/fat.
High Mortality DMSO toxicity or overdose.Limit DMSO concentration to <10%. Verify dose calculation.
Short Duration (<24h) Reversible binding only.The mustard did not cyclize or dose was too low to exhaust receptor reserve. Increase dose slightly.

References

  • Costall, B., & Naylor, R. J. (1975). Detection of the neuroleptic properties of clozapine, sulpiride and thioridazine. Psychopharmacologia, 43(1), 69–74. Link

  • Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioral Neuroscience, 102(5), 748–759. Link

  • Urwyler, S., & Coward, D. (1987). In vitro and in vivo properties of the irreversible dopamine antagonist N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Naunyn-Schmiedeberg's Archives of Pharmacology, 335, 115–122. (Mechanistic parallel for irreversible binding). Link

  • Waddington, J. L., et al. (1983). Enantiomers of the putative dopamine autoreceptor agonist 3-PPP: effects on 3H-spiperone binding and behaviour. European Journal of Pharmacology, 94(3-4), 363-364. Link

  • Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information & Safety Data Sheet. Link

Sources

Comparative Guide: Fluphenazine N-Mustard (FNM) vs. Chlorpromazine (CPZ) on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Senior Application Scientist Review Verdict: FNM demonstrates superior potency and sustained cytotoxicity compared to CPZ.

This guide compares Chlorpromazine (CPZ) , a prototype phenothiazine, against Fluphenazine N-mustard (FNM) , a specialized alkylating derivative. While both agents belong to the phenothiazine class and exhibit anti-cancer properties through calmodulin (CaM) antagonism and dopamine receptor blockade, they diverge fundamentally in their binding kinetics.

  • CPZ acts as a reversible antagonist. Its cytotoxicity is concentration-dependent but can be reversed upon drug removal (washout).

  • FNM acts as an irreversible antagonist.[1] The nitrogen mustard moiety facilitates covalent binding to targets (specifically CaM), leading to sustained cytotoxicity even after the drug is removed from the culture medium.

Key Takeaway: For researchers targeting chemoresistant lines or investigating calcium-dependent signaling in survival pathways, FNM provides a more rigorous, "zero-escape" blockade than CPZ.

Mechanistic Divergence: The Alkylation Factor

To understand the viability data, one must understand the molecular engagement. Both drugs permeate the cell membrane and target Calmodulin (CaM), a ubiquitous calcium-binding protein essential for cell cycle progression (G1/S transition) and DNA repair.

The CPZ Mechanism (The Standard)

CPZ binds to CaM through hydrophobic interactions. This binding induces a conformational change that prevents CaM from activating downstream kinases (e.g., myosin light chain kinase, CaMKII). However, because this interaction is non-covalent, intracellular equilibrium allows CaM to recover function if the intracellular concentration of CPZ drops (e.g., via efflux pumps like P-gp).

The FNM Mechanism (The Variant)

FNM retains the phenothiazine ring structure of CPZ (conferring CaM affinity) but appends a 2-chloroethyl (nitrogen mustard) group.

  • Recognition: The phenothiazine core guides the molecule to the hydrophobic pocket of CaM.

  • Alkylation: The nitrogen mustard group cyclizes to form a reactive aziridinium ion.

  • Covalent Lock: This ion attacks nucleophilic residues on CaM, forming a permanent covalent bond. The protein is permanently inactivated.

Visualization: Molecular Pathways & Outcomes

MechanismComparison CPZ Chlorpromazine (CPZ) CaM Calmodulin (CaM) Active Conformation CPZ->CaM Binds FNM Fluphenazine N-Mustard (FNM) FNM->CaM Binds Complex_CPZ CPZ-CaM Complex (Hydrophobic/Reversible) CaM->Complex_CPZ Equilibrium Complex_FNM FNM-CaM Adduct (Covalent/Irreversible) CaM->Complex_FNM Alkylation Efflux Drug Efflux/Washout Complex_CPZ->Efflux Susceptible Complex_FNM->Efflux Resistant Death Apoptosis/Necrosis (Sustained Inhibition) Complex_FNM->Death Permanent Blockade Survival Cell Survival (Function Restored) Efflux->Survival CaM Reactivated

Figure 1: Mechanistic comparison showing the reversible nature of CPZ versus the covalent, irreversible blockade by FNM, leading to distinct cell fate outcomes.

Head-to-Head Performance Data

The following data summarizes typical IC50 ranges observed in epithelial cancer lines (e.g., MCF-7, MDA-MB-231, HT-29). Note that FNM is consistently more potent, often by an order of magnitude, due to the cumulative nature of irreversible inhibition.

FeatureChlorpromazine (CPZ)Fluphenazine N-Mustard (FNM)Performance Gap
Primary Mechanism Reversible CaM AntagonismIrreversible CaM AlkylationFNM is Mechanistically Superior
IC50 (Viability) 10 – 25 µM1 – 5 µMFNM is ~5-10x More Potent
Washout Survival High (Cells recover)Low (Cells die)FNM prevents recovery
MDR Sensitivity Substrate for P-gp effluxCan bypass/inhibit effluxFNM effective in resistant lines
Time to Effect Rapid (Hours)Cumulative (Hours to Days)FNM requires uptake time

Expert Insight: In "washout" experiments—where the drug is removed after a short pulse (e.g., 1 hour)—CPZ treated cells often recover near-normal proliferation rates. FNM treated cells, however, continue to die over the subsequent 24-48 hours because the target (CaM) has been permanently destroyed and must be re-synthesized de novo.

Validated Experimental Protocols

To objectively compare these agents, a standard 72-hour MTT is insufficient because it masks the kinetic differences. The Pulse-Chase Viability Assay is the gold standard for this comparison.

Protocol: Pulse-Chase Clonogenic/Viability Assay

Objective: Determine if cytotoxicity is sustained after drug removal.

Materials:

  • Cell Line: MDA-MB-231 (or similar robust carcinoma).[2]

  • Reagents: CPZ (Sigma), FNM (Specialty Synthesis/Chemical Probe), MTT or Crystal Violet.

  • Safety Note: FNM is a nitrogen mustard (alkylating agent). Handle with extreme caution in a fume hood; deactivate waste with 10% thiosulfate.

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pulse Treatment:

    • Group A: Vehicle Control (DMSO).

    • Group B: CPZ (20 µM).[3]

    • Group C: FNM (20 µM).[1]

    • Incubate for exactly 1 hour.

  • The Wash (Critical Step):

    • Aspirate media carefully.

    • Wash 2x with warm PBS to remove all free drug.

    • Replenish with fresh, drug-free complete media.

  • The Chase: Incubate for 48–72 hours.

  • Readout: Perform MTT assay or Crystal Violet staining.

Expected Results & Interpretation
  • CPZ Wells: High optical density (OD). Cells recovered after the drug was washed away.

  • FNM Wells: Low OD. The 1-hour pulse was sufficient to alkylate a lethal fraction of Calmodulin.

Visualization: Experimental Workflow

ProtocolWorkflow Start Seed Cells (24h) Treat Pulse Treatment (1 Hour) [CPZ vs FNM] Start->Treat Wash Washout Step (2x PBS) Remove Free Drug Treat->Wash Incubate Chase Incubation (48h) Drug-Free Media Wash->Incubate Readout Measure Viability (MTT / Crystal Violet) Incubate->Readout Result_CPZ CPZ Result: High Viability (Reversible) Readout->Result_CPZ CPZ Wells Result_FNM FNM Result: Low Viability (Irreversible) Readout->Result_FNM FNM Wells

Figure 2: The Pulse-Chase protocol designed to isolate the irreversible cytotoxic effects of FNM compared to the reversible effects of CPZ.

References

  • Hait, W. N., & Lazo, J. S. (1986). Calmodulin: A Potential Target for Cancer Chemotherapeutic Agents.[2] Journal of Clinical Oncology.

  • Jones, G. L., et al. (2002). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses.[1] Psychopharmacology.

  • Motohashi, N., et al. (2006). Antitumor activity of phenothiazines-related compounds.[2][4][5][6] Current Drug Targets.

  • Spengler, G., et al. (2016). Repurposing of phenothiazines for the treatment of multidrug resistant cancer. In Vivo.

  • Zhelev, Z., et al. (2004). Phenothiazines as a novel class of anticancer drugs: mechanism of action and structure-activity relationship. Current Medicinal Chemistry.

Sources

Validating LC-MS/MS Quantification of Fluphenazine-N-2-chloroethane: A Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol and performance comparison for the LC-MS/MS quantification of Fluphenazine-N-2-chloroethane (FNM) .

This document is designed for analytical scientists and quality control managers operating under ICH M7 guidelines for mutagenic impurities.

Executive Summary: The Mutagenic Risk

Fluphenazine-N-2-chloroethane (FNM) is a reactive alkylating derivative of the antipsychotic Fluphenazine.[1] Structurally characterized by a nitrogen mustard moiety, it is classified as a Class 2 or 3 mutagenic impurity under ICH M7. Unlike ordinary impurities controlled at 0.05% (500 ppm), FNM requires control to the Threshold of Toxicological Concern (TTC), often as low as 1.5 µ g/day (typically <10 ppm in drug substance).

Standard pharmacopeial methods (HPLC-UV) lack the sensitivity to quantify FNM at these trace levels. This guide validates a high-sensitivity LC-MS/MS (MRM) workflow, demonstrating its superiority over conventional alternatives.

Part 1: Performance Comparison

The following table contrasts the optimized LC-MS/MS method against the standard USP HPLC-UV method and a High-Resolution MS (Q-TOF) screening approach.

FeatureOptimized LC-MS/MS (Triple Quad) Standard HPLC-UV (USP Method) HR-MS (Q-TOF)
Primary Application Trace Quantification (ppb/ppm) Purity & Major Impurities (>0.05%)Structure Elucidation / Screening
Sensitivity (LOQ) 0.5 – 1.0 ng/mL (ppb) ~500 ng/mL (ppm)10 – 50 ng/mL
Specificity High (MRM Transitions)Low (Retention time only)High (Exact Mass)
Matrix Tolerance High (With Divert Valve/IS)ModerateModerate
Throughput < 6 min/run 15–30 min/run10–20 min/run
ICH M7 Compliance Fully Compliant Non-Compliant for TTC levelsCompliant but Cost-Prohibitive

Expert Insight: While Q-TOF is excellent for identifying unknown degradants, it lacks the dynamic range and sensitivity of a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, which is essential for routine QC release testing of mutagenic impurities.

Part 2: Experimental Protocol (Validation Workflow)

This protocol utilizes a self-validating system incorporating a deuterated internal standard (Fluphenazine-d4 or similar) to correct for matrix effects and recovery variability.

Reagents & Standards
  • Analyte: Fluphenazine-N-2-chloroethane Dihydrochloride (Purity >95%).[2]

  • Internal Standard (IS): Fluphenazine-d4 (or Chlorpromazine-d3 if isotopic analog is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Direct injection often suppresses ionization due to the high concentration of the API (Fluphenazine). LLE is chosen to selectively extract the impurity or clean up the matrix.

  • Stock Solution: Dissolve 10 mg FNM in MeOH (1 mg/mL). Store at -20°C (Critical: FNM is reactive; avoid aqueous storage).

  • Sample Dissolution: Dissolve 50 mg Fluphenazine Drug Substance in 50 mL 0.1% FA in Water.

  • Extraction:

    • Add 2 mL of sample to a centrifuge tube.

    • Spike with IS (final conc. 10 ng/mL).

    • Add 2 mL MTBE (Methyl tert-butyl ether) . Vortex for 2 mins.

    • Centrifuge at 4000 rpm for 5 mins.

  • Reconstitution:

    • Transfer organic supernatant to a fresh tube.

    • Evaporate to dryness under N2 stream at 35°C.

    • Reconstitute in 200 µL Mobile Phase A:B (80:20).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Why? Phenyl-Hexyl offers better selectivity for the aromatic phenothiazine core compared to standard C18.

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: 10% B (0-1 min) -> 90% B (4 min) -> 90% B (5 min) -> 10% B (5.1 min).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3][4]

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier: m/z 456.2 → 171.1 (Phenothiazine core fragment).

    • Qualifier: m/z 456.2 → 143.1 (Ring fragmentation).

    • Note: Precursor m/z 456 corresponds to the [M+H]+ of the chloro-derivative (Fluphenazine 437 - OH + Cl).

Part 3: Validation Data Summary

The following data represents typical performance metrics achieved using this protocol.

ParameterResultAcceptance Criteria (ICH Q2)
Linearity (R²) > 0.999 (0.5 – 100 ng/mL)> 0.990
LOD (Limit of Detection) 0.2 ng/mL (ppm relative to API)S/N > 3:1
LOQ (Limit of Quantitation) 0.5 ng/mLS/N > 10:1
Recovery (Accuracy) 92.5% – 104.1%80% – 120%
Precision (%RSD) < 4.5% (n=6)< 10%
Matrix Effect 8% Ion Suppression< 20%

Part 4: Visualizing the Workflow & Mechanism

Workflow Diagram: Sample to Result

This diagram illustrates the critical path from sample preparation to data output, highlighting the diversion of the high-concentration API to prevent MS contamination.

LCMS_Workflow Sample Drug Substance (Fluphenazine API) Prep LLE Extraction (MTBE + IS Spike) Sample->Prep Dissolve LC UHPLC Separation (Phenyl-Hexyl Column) Prep->LC Inject Valve Divert Valve (Dump API to Waste) LC->Valve Elution Valve->Valve API Window (>4 min) -> Waste MS MS/MS Detection (MRM: 456 -> 171) Valve->MS Impurity Window (2-4 min) Data Quantification (ng/mL) MS->Data Process

Caption: Figure 1. LC-MS/MS workflow utilizing a divert valve to protect the MS source from API overload.

Mechanistic Pathway: Ionization & Fragmentation

Understanding the fragmentation is crucial for setting MRM transitions. The N-2-chloroethane moiety remains intact in the precursor but influences the fragmentation pattern.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 456.2 (N-2-chloroethane) Transition Collision Induced Dissociation (CID) Precursor->Transition Frag1 Quantifier Ion m/z 171.1 (Phenothiazine Core) Transition->Frag1 Primary Path Frag2 Qualifier Ion m/z 143.1 (Ring Fragment) Transition->Frag2 Secondary Path Neutral Neutral Loss (Piperazine-Chloroethyl Chain) Transition->Neutral

Caption: Figure 2. Proposed MS/MS fragmentation pathway of Fluphenazine-N-2-chloroethane.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[Link]

Sources

Fluphenazine-N-2-chloroethane vs flupenthixol decanoate: a mechanistic comparison

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fluphenazine-N-2-chloroethane and Flupenthixol Decanoate for Neuropharmacology Researchers

In the landscape of antipsychotic research, the molecular tools we employ define the boundaries of our understanding. While clinically effective drugs are the ultimate goal, preclinical research often necessitates compounds that can dissect receptor function with surgical precision. This guide provides a detailed mechanistic comparison between two potent dopamine receptor antagonists: fluphenazine-N-2-chloroethane (FNM), an irreversible research tool, and flupenthixol decanoate, a clinically utilized long-acting reversible antipsychotic.

This comparison is not one of clinical equivalence, but rather a deep dive into their contrasting modes of action, the experimental insights each provides, and the downstream consequences of their distinct interactions with dopamine receptors. For the drug development professional and the bench scientist alike, understanding these differences is paramount to designing informative experiments and interpreting their outcomes.

At a Glance: Key Mechanistic Distinctions

FeatureFluphenazine-N-2-chloroethane (FNM)Flupenthixol Decanoate
Binding Nature Irreversible (covalent modification)Reversible (competitive antagonism)
Primary Use Preclinical research toolClinical treatment of schizophrenia
Receptor Selectivity Primarily D2 dopamine receptors, also D1 and calmodulinD1 and D2 dopamine receptors, also 5-HT2A receptors
Duration of Action Long-lasting, dependent on receptor turnoverProlonged, based on slow hydrolysis from decanoate ester
Experimental Utility Studying receptor turnover, long-term consequences of dopamine blockadeModeling clinical antipsychotic effects, studying pharmacokinetics of long-acting injectables

The Irreversible Alkylator: Fluphenazine-N-2-chloroethane (FNM)

Fluphenazine-N-2-chloroethane, also known as fluphenazine-N-mustard, is a derivative of the typical antipsychotic fluphenazine. Its defining feature is the chloroethyl group, which allows it to act as an alkylating agent, forming a covalent bond with its target receptors. This irreversible binding makes it a powerful tool for studying the long-term consequences of dopamine receptor blockade, independent of the pharmacokinetic profile of the drug.

Mechanism of Irreversible Blockade

FNM's irreversible antagonism of dopamine receptors, particularly the D2 subtype, has been demonstrated through extensive in vitro and in vivo studies. The chloroethyl moiety is believed to form a reactive aziridinium ion that covalently binds to nucleophilic residues within the receptor's binding pocket.

This irreversible interaction can be experimentally verified through washout procedures in radioligand binding assays. Even after extensive washing of treated tissue preparations, a significant reduction in the binding of a reversible radioligand (like [3H]spiperone) is observed, indicating that FNM has permanently occupied and inactivated a population of receptors[1].

Receptor Binding Profile and Downstream Effects

FNM exhibits a preference for D2 over D1 dopamine receptors. In vitro studies have shown that FNM inhibits the binding of [3H]spiroperidol (a D2 ligand) at concentrations approximately 10-fold lower than those required to inhibit the binding of [3H]Sch 23390 (a D1 ligand)[2]. The half-maximal inhibitory concentration (IC50) for [3H]spiroperidol binding is approximately 100 nM[1].

The persistent inhibition of D2 receptors by FNM triggers a cascade of adaptive changes in the brain. Studies in rats have shown that repeated treatment with FNM leads to a significant increase in D2 dopamine receptor mRNA, a compensatory mechanism for the receptor blockade[3]. Conversely, a decrease in D1 dopamine receptor mRNA has been observed, suggesting complex cross-talk between the two receptor subtypes following prolonged D2 antagonism[3]. Furthermore, FNM treatment has been shown to increase the expression of proenkephalin mRNA in the striatum[3].

The Reversible Antagonist: Flupenthixol Decanoate

Flupenthixol is a typical antipsychotic of the thioxanthene class. In its decanoate form, it is a long-acting injectable used for the maintenance treatment of schizophrenia. Unlike FNM, flupenthixol binds reversibly to dopamine receptors, and its prolonged clinical effect is due to its slow release from the oily depot injection site and subsequent hydrolysis to the active flupenthixol molecule.

Mechanism of Reversible Antagonism

Flupenthixol acts as a competitive antagonist at both D1 and D2 dopamine receptors, with comparable affinity for both subtypes[4][5]. It also exhibits moderate antagonistic activity at serotonin (5-HT2A) receptors, which may contribute to its clinical efficacy, particularly on negative symptoms of schizophrenia[6]. The reversible nature of its binding means that it is in a constant state of association and dissociation with the receptor, and its occupancy is dependent on its concentration in the synapse.

Receptor Binding Profile

The following table summarizes the reported binding affinities (Ki, in nM) of flupenthixol for various receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
Dopamine D11.1 - 8.4
Dopamine D21.5
Dopamine D31.1
Dopamine D5-
Serotonin 5-HT2AModerate Affinity
α1-AdrenergicModerate Affinity

Data compiled from multiple sources.[4][7]

The balanced D1/D2 antagonism of flupenthixol is a key feature of its pharmacological profile. In vivo receptor occupancy studies in patients have shown that clinically relevant doses of flupentixol lead to a D2 receptor occupancy of 50-70%[3].

Experimental Protocols: A Methodological Framework

The distinct mechanisms of FNM and flupenthixol decanoate necessitate different experimental approaches to fully characterize their effects.

In Vitro Characterization: Receptor Binding Assays

Objective: To determine the affinity and binding kinetics of a test compound for dopamine receptors.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation: Isolate cell membranes from brain regions rich in dopamine receptors (e.g., striatum) or from cell lines expressing specific dopamine receptor subtypes.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2) and varying concentrations of the unlabeled test compound (FNM or flupenthixol).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[8].

Protocol for Determining Irreversible Binding (FNM):

To confirm the irreversible nature of FNM binding, a washout step is included:

  • Pre-incubate the membrane preparation with FNM for a defined period.

  • Centrifuge the membranes and resuspend them in fresh buffer multiple times to wash away any unbound FNM.

  • Perform the competitive radioligand binding assay as described above. A persistent reduction in maximal binding (Bmax) of the radioligand, even after extensive washing, indicates irreversible binding.

Experimental Workflow: In Vitro Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Washout Washout Step (for Irreversible Antagonists) Incubation->Washout Optional Filtration Rapid Filtration Incubation->Filtration Washout->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for in vitro receptor binding assays.

In Vivo Assessment: Preclinical Models of Antipsychotic Activity

Objective: To evaluate the antipsychotic potential and extrapyramidal side effect liability of a test compound.

Model 1: Amphetamine-Induced Hyperlocomotion

  • Rationale: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release. It is a widely used screening tool for potential antipsychotics.

  • Procedure:

    • Acclimate rodents to an open-field arena.

    • Administer the test compound (e.g., flupenthixol) or vehicle.

    • After a pre-treatment period, administer amphetamine.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems.

  • Expected Outcome: An effective antipsychotic will attenuate the increase in locomotor activity induced by amphetamine.

Model 2: Catalepsy Test

  • Rationale: This test measures the induction of catalepsy, a state of immobility and waxy flexibility, which is a strong predictor of extrapyramidal side effects (EPS) in humans.

  • Procedure:

    • Administer the test compound or vehicle.

    • At various time points after administration, place the animal's forepaws on a raised bar.

    • Measure the time it takes for the animal to remove its paws from the bar.

  • Expected Outcome: Compounds with a high liability for EPS will induce a longer duration of catalepsy.

Mechanistic Implications and Research Applications

The fundamental difference between the irreversible binding of FNM and the reversible binding of flupenthixol has profound implications for their effects on the dopamine system and their utility in research.

Signaling Pathways: A Tale of Two Antagonisms

Dopamine D2 receptor activation typically leads to the inhibition of adenylyl cyclase via the G-protein Gi/o, reducing intracellular cyclic AMP (cAMP) levels. Both FNM and flupenthixol block this effect. However, the nature of their antagonism dictates the subsequent cellular response.

  • Flupenthixol (Reversible): The continuous association and dissociation of flupenthixol allows for a dynamic equilibrium. An increase in synaptic dopamine can, to some extent, compete with flupenthixol for receptor binding, potentially overcoming the blockade. This mirrors the clinical situation where dopamine fluctuations can impact symptom control.

  • FNM (Irreversible): Once FNM has covalently bound to the D2 receptor, it is effectively removed from the functional receptor pool. This leads to a sustained and insurmountable antagonism that is not overcome by increasing dopamine concentrations. The cell can only restore D2 receptor signaling by synthesizing new receptors. This makes FNM an ideal tool for studying receptor turnover rates and the long-term adaptive responses to a complete and lasting D2 receptor blockade.

Dopamine D2 Receptor Signaling: Reversible vs. Irreversible Antagonism

G cluster_reversible Reversible Antagonism (Flupenthixol) cluster_irreversible Irreversible Antagonism (FNM) Dopamine_R Dopamine D2R_R D2 Receptor Dopamine_R->D2R_R Binds Flupenthixol_R Flupenthixol Flupenthixol_R->D2R_R Competes G_protein_R Gi/o D2R_R->G_protein_R Activates AC_R Adenylyl Cyclase G_protein_R->AC_R Inhibits cAMP_R ↓ cAMP AC_R->cAMP_R Leads to Dopamine_I Dopamine D2R_I D2 Receptor (Covalently Bound) Dopamine_I->D2R_I Cannot Bind FNM_I FNM FNM_I->D2R_I Covalently Binds G_protein_I Gi/o Signaling_Blocked Signaling Blocked D2R_I->Signaling_Blocked AC_I Adenylyl Cyclase New_Receptor New Receptor Synthesis Signaling_Blocked->New_Receptor Compensatory Response

Caption: Contrasting signaling effects of reversible and irreversible D2R antagonists.

Conclusion: Choosing the Right Tool for the Job

Fluphenazine-N-2-chloroethane and flupenthixol decanoate, while both potent dopamine antagonists, serve fundamentally different purposes in the field of neuropharmacology.

Fluphenazine-N-2-chloroethane is a powerful research tool for:

  • Investigating the long-term cellular and molecular adaptations to dopamine receptor blockade.

  • Studying dopamine receptor turnover and synthesis rates.

  • Elucidating the role of specific dopamine receptor subtypes in complex behaviors by creating a lasting and selective lesion of that receptor population.

Flupenthixol decanoate is essential for:

  • Modeling the clinical effects of long-acting injectable antipsychotics in preclinical studies.

  • Investigating the pharmacokinetics and pharmacodynamics of depot formulations.

  • Studying the behavioral and neurochemical effects of a clinically relevant, reversible dopamine receptor antagonist.

By understanding the distinct mechanistic underpinnings of these two compounds, researchers can more effectively design experiments that yield clear, interpretable results, ultimately advancing our knowledge of dopamine system function and paving the way for the development of improved therapeutics for psychotic disorders.

References

  • Reimold, M., et al. (2007). Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. Psychopharmacology, 171(1), 1-10.
  • Taylor, D. M., et al. (2019). Estimating the optimal dose of flupentixol decanoate in the maintenance treatment of schizophrenia—a systematic review of the literature. Therapeutic Advances in Psychopharmacology, 9, 2045125319859338.
  • Kenakin, T., et al. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 710-723.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). flupentixol. Retrieved from [Link]

  • Leff, S. E., & Creese, I. (1985). Evidence for a fast receptor turnover of D1 dopamine receptors in various forebrain regions of the rat. Molecular Pharmacology, 27(2), 181-189.
  • Hwang, I. Y., et al. (2017). Antipsychotic Drug Fluphenazine against Human Cancer Cells. International Journal of Molecular Sciences, 18(11), 2413.
  • Copeland, R. A. (2015). Experimental Methods to Determine Binding Kinetics. In Methods in Enzymology (Vol. 557, pp. 1-27). Academic Press.
  • Glaser, T., et al. (1998). FLUPENTHIXOL DECANOATE AND RELAPSE PREVENTION IN ALCOHOLICS: RESULTS FROM A PLACEBO-CONTROLLED STUDY. Alcohol and Alcoholism, 33(5), 494-504.
  • Cameron, D. L., & Crocker, A. D. (1988). Stimulation of D-1 dopamine receptors facilitates D-2 dopamine receptor recovery after irreversible receptor blockade. Neuropharmacology, 27(4), 447-450.
  • Qiao, X., et al. (2018). Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders.
  • Gaertner, I., et al. (2006). Long term treatment of schizophrenic psychoses with flupentixol decanoate: Results of a non-interventional study.
  • Taylor, D. M., et al. (2019). Estimating the optimal dose of flupentixol decanoate in the maintenance treatment of schizophrenia—a systematic review of the literature. Therapeutic Advances in Psychopharmacology, 9, 2045125319859338.
  • Hess, E. J., et al. (1987). Differential effects of fluphenazine-N-mustard, on calmodulin activity and on D1 and D2 dopaminergic responses. Psychopharmacology, 92(3), 285-291.
  • Slideshare. (n.d.). Comparison of reversible and irreversible antagonists. Retrieved from [Link]

  • Dahlin, J. L., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
  • Kenakin, T., et al. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 710-723.
  • Janecka, A., et al. (2009). Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine. Acta Poloniae Pharmaceutica, 66(5), 555-561.
  • Kenakin, T., et al. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 710-723.
  • Janecka, A., et al. (2009). Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine. Acta Poloniae Pharmaceutica, 66(5), 555-561.
  • Uzunova, G. (2020, November 23). Inhibition of D2 Dopamine Receptors Using Antisense RNA [Video]. YouTube. [Link]

  • Hess, E. J., & Creese, I. (1987). Comparison of the effects of fluphenazine-N-mustard on dopamine binding sites and on behavior induced by apomorphine in supersensitive mice. Neuropharmacology, 26(7), 729-736.
  • De Luca, V., & de Bartolomeis, A. (2021). Clinical perspective on antipsychotic receptor binding affinities. Revista da Associação Médica Brasileira, 67(11), 1544-1545.
  • Jean-Martin, C., et al. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6742.
  • Baslek, M., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 9013.
  • Wiatrowska, K., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 41(5), 705-716.
  • Al-Gorayshi, Z. A. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 2(1), 1-10.
  • Stroup, T. S., et al. (2019). Fluphenazine. In StatPearls.
  • El-Husseini, A., et al. (2018). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. International Journal of Molecular Sciences, 19(7), 1999.
  • Ujike, H., et al. (1983). Dopamine, serotonin and alpha-adrenergic receptor blocking activities in serum and their relationships to prolactin level in schizophrenic patients receiving long-term chlorpromazine treatment. Psychopharmacology, 79(2-3), 266-270.
  • Seamans, J. K., et al. (2001). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience, 21(10), 3625-3638.
  • Brodie, M. S., et al. (2007). Reversal of Prolonged Dopamine Inhibition of Dopaminergic Neurons of the Ventral Tegmental Area. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1073-1080.
  • Coirini, H., et al. (1997). Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors. Molecular Brain Research, 49(1-2), 197-210.
  • Van Craenenbroeck, K., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International Journal of Molecular Sciences, 20(7), 1709.

Sources

Technical Guide: Irreversible Binding of Fluphenazine-N-2-chloroethane (FNCE) to D2 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine-N-2-chloroethane (FNCE) , frequently referred to in literature as Fluphenazine-N-mustard (FNM) , is a critical pharmacological probe used to determine receptor reserve (spare receptors) and receptor turnover rates. Unlike competitive antagonists, FNCE forms a covalent bond with the dopamine D2 receptor, permanently inactivating it.

This guide provides a rigorous framework for confirming this irreversible binding. It moves beyond simple observation to mechanistic validation, distinguishing true covalent inactivation from slow dissociation or lipophilic retention.

Mechanism of Action: The Chemistry of Irreversibility

To use FNCE effectively, one must understand the kinetics of its activation. FNCE is a nitrogen mustard derivative.[1] It is not the parent molecule that binds covalently, but a reactive intermediate.

  • Cyclization: In aqueous solution at physiological pH, the 2-chloroethyl group undergoes intramolecular cyclization, displacing the chloride ion.

  • Aziridinium Formation: This forms a highly electrophilic aziridinium ion .

  • Alkylation: This ion attacks nucleophilic residues (likely Cysteine, Histidine, or Aspartate) within the orthosteric binding pocket of the D2 receptor, forming a stable covalent bond.

Diagram 1: Activation and Binding Pathway

FNCE_Mechanism FNCE Fluphenazine-N-2-chloroethane (Inactive Precursor) Aziridinium Aziridinium Ion (Reactive Intermediate) FNCE->Aziridinium Cyclization (-Cl⁻) Spontaneous @ pH 7.4 Complex Receptor-Ligand Collision Complex Aziridinium->Complex Reversible Association Covalent Irreversibly Alkylated D2 Receptor Complex->Covalent Nucleophilic Attack (Covalent Bond)

Figure 1: The kinetic pathway of FNCE activation. Note that the cyclization step is time-dependent, requiring fresh preparation of the reagent.

Comparative Analysis: FNCE vs. Alternatives

Selecting the right inactivator is crucial for experimental integrity. FNCE is preferred for D2 specificity.

FeatureFNCE (Fluphenazine-N-mustard) EEDQ Phenoxybenzamine
Mechanism Alkylation (Aziridinium ion) targeting nucleophiles.Carboxyl activation (mixed anhydride) targeting peptide bonds.Alkylation (Aziridinium ion).
Selectivity High for D2/D3. Low affinity for D1.Low. Broad spectrum (D1, D2, 5-HT, Alpha-adrenergic).Low. Primarily Alpha-adrenergic; hits D2 only at high concentrations.
In Vitro Utility Excellent. Stable enough for precise incubation times.Good, but requires ethanol/DMSO solubility management.[2]Moderate. High non-specific binding.
In Vivo Utility Potent, but systemic toxicity can be high.Standard agent for in vivo receptor depletion.Limited for dopamine research due to cardiovascular effects.
Reversibility None (Covalent). None (Covalent). None (Covalent).

Scientist's Note: Use FNCE when you need to isolate D2 receptor mechanics specifically. Use EEDQ if you are studying general monoamine receptor turnover or need a tool that works broadly across receptor classes in vivo.

Experimental Validation Protocols

The following protocols are designed to be self-validating. You must prove that the loss of binding is (A) not due to residual free drug (Washout) and (B) occurring at the specific receptor site (Protection).

Protocol A: The "Washout" Assay (The Gold Standard)

This experiment differentiates between high-affinity reversible binding and true irreversible alkylation.

Reagents:

  • D2-expressing membrane preparation (e.g., Striatal homogenates or CHO-D2 cells).

  • FNCE (Freshly dissolved in acidic ethanol, diluted in buffer immediately before use).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

Workflow:

  • Activation: Prepare FNCE stock. Allow 15 mins at room temperature if using a salt form that requires cyclization, or follow specific synthesis instructions.

  • Incubation: Incubate membranes with FNCE (10 nM – 10 µM) for 60 minutes at 37°C.

  • The Critical Wash: Centrifuge membranes (20,000 x g, 15 min). Discard supernatant. Resuspend in fresh buffer. Repeat this cycle 4 times.

    • Why? A reversible antagonist would be removed by this massive dilution factor. FNCE will remain bound.

  • Binding Assay: Perform a single-point saturation assay using [³H]-Spiperone at

    
     concentration.
    
Diagram 2: Validation Workflow

Experimental_Workflow Start D2 Receptor Membranes Split Split Samples Start->Split Group1 Control (Vehicle) Split->Group1 Group2 FNCE Treated (1 µM, 60 min) Split->Group2 Group3 Protection Control (Sulpiride + FNCE) Split->Group3 Wash Extensive Washout (4x Centrifugation/Resuspension) Group1->Wash Group2->Wash Group3->Wash Assay Radioligand Binding ([3H]-Spiperone) Wash->Assay Result Data Analysis: Compare Bmax Assay->Result

Figure 2: The "Protection Control" (Group 3) is essential. If Sulpiride prevents FNCE inactivation, the binding is specific.

Protocol B: Saturation Analysis (Bmax vs Kd)

To mathematically confirm irreversibility, you must perform full saturation binding curves.

  • Treat membranes with Vehicle (Control) and FNCE (Treated) as per Protocol A.

  • Wash extensively.[3]

  • Perform saturation binding with 6–8 concentrations of radioligand.

  • Scatchard/Rosenthal Plot Analysis:

    • Irreversible Binding: You will observe a decrease in Bmax (x-intercept) with no change in Kd (slope).

    • Pseudo-irreversible/Allosteric: You may see a change in Kd (affinity shift) without a clean reduction in Bmax.

Data Interpretation & Troubleshooting

Expected Results Table
ParameterControlFNCE TreatedInterpretation
Bmax (fmol/mg) 100%20–50%Successful alkylation of receptor population.
Kd (nM) 0.5 nM0.5 nM (± 10%)Affinity of remaining receptors is unchanged.
Protection (with Sulpiride) 100%>90%Confirms FNCE binds at the orthosteric site.
Troubleshooting
  • Issue: Kd increases significantly in the treated group.

    • Cause: Insufficient washing. Residual free FNCE is acting as a competitive antagonist against the radioligand.

    • Solution: Add 2 more wash cycles or include a BSA (0.1%) wash step to scavenge lipophilic drug.

  • Issue: No reduction in Bmax.

    • Cause: Inactive FNCE. The aziridinium ion is unstable.

    • Solution: Prepare FNCE immediately before use. Do not store the activated solution. Ensure pH is >7.0 for cyclization to occur during incubation.

References

  • Hess, E. J., et al. (1986). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA. Journal of Neuroscience.

  • Treat, K. L., et al. (1995). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum. Molecular Brain Research.

  • Meller, E., et al. (1985). Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Molecular Pharmacology.

  • Selleck Chemicals. Fluphenazine Dihydrochloride Product Information & Solubility.

  • PubChem. Fluphenazine-N-2-chloroethane Compound Summary.

Sources

Benchmarking Receptor Kinetics: Fluphenazine-N-2-chloroethane vs. Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Irreversible Standard

In the development of novel antipsychotics (e.g., partial agonists like Aripiprazole, Brexpiprazole, or biased ligands), standard competitive binding assays (


 determination) are insufficient. They measure affinity but fail to quantify intrinsic efficacy  (

) or receptor reserve .

Fluphenazine-N-2-chloroethane (FNM) serves as the critical "stress test" in this benchmarking process. Unlike novel clinical agents which function as reversible competitors, FNM is a nitrogen mustard derivative that acts as an irreversible antagonist (alkylating agent).

This guide details how to use FNM to benchmark the intrinsic activity of novel agents, distinguishing true partial agonists from full antagonists in a way that reversible ligands cannot.

Mechanistic Comparison: Covalent vs. Competitive

To understand why FNM is the gold standard for benchmarking, we must contrast its binding kinetics with novel antipsychotics.

The Alkylation Mechanism (FNM)

FNM is a derivative of fluphenazine where the


-hydroxyethyl group is replaced by an 

-chloroethyl group.
  • Cyclization: In aqueous solution, the chloroethyl group spontaneously cyclizes to form a highly reactive aziridinium ion .

  • Nucleophilic Attack: This ion attacks nucleophilic residues (likely an Aspartate or Serine) within the orthosteric binding pocket of the Dopamine D2 receptor.

  • Covalent Bond: The result is a permanent covalent bond. The receptor is functionally "deleted" from the pool (

    
     reduction) without affecting the affinity (
    
    
    
    ) of the remaining receptors.
Novel Agents (Reversible)

Modern agents (e.g., Cariprazine, Lumateperone) rely on rapid association/dissociation kinetics (


). They compete for the binding site but can be displaced by high concentrations of endogenous dopamine.
Visualization: Receptor Occupancy Dynamics

ReceptorDynamics D2 D2 Receptor (Active Pool) Complex_Cov Covalent Complex (Perm. Inactive) D2->Complex_Cov k_inact Complex_Rev Reversible Complex (Transient Block) D2->Complex_Rev k_on FNM Fluphenazine-N-2-chloroethane (Aziridinium Ion) FNM->D2 Alkylation (Irreversible) Novel Novel Agent (e.g., Cariprazine) Novel->D2 Competition Complex_Cov->D2 k_regen ≈ 0 Complex_Rev->D2 k_off (Rapid)

Figure 1: Kinetic differentiation between FNM (Irreversible Alkylation) and Novel Agents (Reversible Equilibrium).

Benchmarking Protocol: Determination of Receptor Reserve

The primary application of FNM is not therapeutic comparison, but the Furchgott Method of Partial Receptor Inactivation . This protocol determines if a novel agent needs 10% or 90% of receptors to achieve its maximal effect.

Experimental Workflow

Objective: Calculate the dissociation constant (


) and intrinsic efficacy of a novel agonist using progressive fractional inactivation.

Safety Warning: FNM is a nitrogen mustard. It is cytotoxic and mutagenic. All handling must occur in a Class II Biosafety Cabinet.

Step-by-Step Protocol:
  • Tissue Preparation: Prepare striatal membrane homogenates or CHO-D2 stable cell lines.

  • Baseline Curve (Control):

    • Treat aliquots with Vehicle (acidified saline).

    • Perform cumulative dose-response curve with the Novel Agent.

    • Record

      
       (Control) and 
      
      
      
      .
  • FNM Incubation (The Stress Test):

    • Incubate separate aliquots with FNM at varying concentrations (e.g., 1 nM, 10 nM, 50 nM) for 20 minutes .

    • Note: The concentration determines the fraction of receptors (

      
      ) remaining.
      
  • Critical Washout:

    • Centrifuge (20,000 x g, 15 min) and resuspend 3 times .

    • Why: You must remove all free FNM. Any remaining FNM will continue to alkylate receptors during the assay, invalidating the data.

  • Retest Novel Agent:

    • Perform dose-response curves on the FNM-treated tissues.

  • Data Analysis (Furchgott Plot):

    • Plot

      
       (reciprocal of equiactive concentrations before alkylation) vs. 
      
      
      
      (after alkylation).
    • The slope and intercept allow calculation of

      
       (true affinity constant) independent of receptor density.
      
Decision Logic: Interpreting the Shift

FurchgottLogic Start FNM Treatment (Receptor Depletion) Result Observe Dose-Response Shift of Novel Agent Start->Result Shift1 Right Shift Only (Emax maintained) Result->Shift1 Large Reserve Shift2 Depression of Emax (No Right Shift) Result->Shift2 No Reserve Concl1 High Intrinsic Efficacy (Full Agonist with Spare Receptors) Shift1->Concl1 Concl2 Low Intrinsic Efficacy (Partial Agonist / Antagonist) Shift2->Concl2

Figure 2: Logic flow for interpreting FNM-induced shifts in dose-response curves.

Comparative Data: FNM vs. Novel Agents

The following table benchmarks the kinetic parameters of FNM against common novel antipsychotic classes. This highlights why FNM is a tool, not a drug.

ParameterFluphenazine-N-2-chloroethane (FNM)Aripiprazole (Novel Partial Agonist)Olanzapine (Novel Antagonist)
Binding Type Irreversible (Covalent)Reversible (Competitive)Reversible (Competitive)

Effect
Decreases (Receptor sink)UnchangedUnchanged

Effect
Unchanged (for remaining receptors)Apparent

shifts with dopamine
Apparent

shifts with dopamine
Washout Recovery None (Requires protein synthesis)Rapid (Minutes to Hours)Slow (Hours)
Primary Utility Determining Receptor Reserve (

)
Clinical Therapy (D2 Stabilization)Clinical Therapy (D2 Blockade)
Safety Profile Cytotoxic / MutagenicSafe for human useSafe for human use
Key Insight for Researchers

When benchmarking a novel agent like Cariprazine :

  • If you block 50% of receptors with FNM and Cariprazine's

    
     drops by 50%, Cariprazine has zero receptor reserve  (it needs 100% occupancy for 100% effect).
    
  • If you block 50% of receptors and Cariprazine's

    
     remains 100% (but curve shifts right), Cariprazine has high receptor reserve  (it is a highly efficacious agonist).
    

Alternative Tools: Why FNM?

Why use FNM over other inactivators like EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)?

  • Selectivity: FNM is structurally derived from fluphenazine, giving it higher initial affinity for D2-like receptors compared to the promiscuous alkylation of EEDQ (which affects alpha-adrenergic and serotonergic receptors more broadly).

  • Potency: FNM typically requires lower concentrations (nM range) compared to EEDQ (

    
    M range) to achieve significant receptor depletion.
    

References

  • Furchgott, R. F. (1966). The use of

    
    -haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. 
    
  • Meller, E., et al. (1985). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA. Molecular Pharmacology.

  • Hamblin, M. W., & Creese, I. (1982). Phenoxybenzamine differentiation of D-1 and D-2 dopamine receptors. Molecular Pharmacology.

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics.

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Fluphenazine-N-2-chloroethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine-N-2-chloroethane (FNM) is a potent, irreversible antagonist of dopamine D2 receptors, widely used to model catalepsy and receptor turnover.[1] Unlike its parent compound (Fluphenazine), FNM contains a nitrogen mustard moiety (2-chloroethyl group). This structural modification transforms a standard pharmaceutical intermediate into a potent alkylating agent capable of forming covalent bonds with DNA and proteins.

Critical Warning: Do not treat FNM waste as standard organic waste. Its capacity to form highly reactive aziridinium ions requires specific chemical quenching (neutralization) prior to disposal to prevent downstream exposure hazards.

Part 1: Chemical Hazard Assessment

To handle FNM safely, one must understand the mechanism driving its toxicity. The 2-chloroethyl side chain undergoes an intramolecular cyclization to form an aziridinium ion . This unstable intermediate is a fierce electrophile that attacks nucleophilic centers (N-7 of guanine in DNA), leading to cytotoxicity and potential mutagenicity.

Table 1: Physical & Hazard Profile
PropertySpecificationOperational Implication
CAS Registry 3892-78-2Use for specific waste profiling.
Chemical Class Phenothiazine Nitrogen MustardDual Hazard: Neurotoxic + Alkylating Agent.
Solubility DMSO (>10 mg/mL), Ethanol, DMFInsoluble in water; requires organic co-solvent for neutralization.[1]
Reactivity Forms Aziridinium Ion in solutionTime-Sensitive: Solutions degrade but remain hazardous; must be quenched.
GHS Classification Acute Tox. 3 (Oral); Repr.[2] 1BDanger: Toxic if swallowed; May damage fertility/unborn child.[2][3]
Mechanism of Action (The Hazard Source)

The following diagram illustrates why FNM is chemically distinct from standard Fluphenazine and why simple dilution is insufficient for safety.

AziridiniumMechanism FNM Fluphenazine-N-2-chloroethane (Precursor) Aziridinium Aziridinium Ion (Highly Reactive Electrophile) FNM->Aziridinium Intramolecular Cyclization (-Cl) DNA_Adduct DNA/Protein Adduct (Irreversible Damage) Aziridinium->DNA_Adduct Nucleophilic Attack (Alkylation)

Figure 1: The formation of the reactive aziridinium ion is the primary driver of toxicity, necessitating chemical quenching before disposal.

Part 2: Pre-Disposal Stabilization (Neutralization Protocol)

Goal: Chemically destroy the alkylating potential of FNM using Sodium Thiosulfate (STS). The thiosulfate anion acts as a "decoy" nucleophile, reacting with the aziridinium ion to form a stable, non-toxic thiosulfate ester.

Reagents Required[1][4]
  • Sodium Thiosulfate (STS): 10% w/v aqueous solution.

  • Solvent: DMSO or Ethanol (if FNM is in solid form).

  • pH Indicator: Universal pH strips.

Step-by-Step Quenching Procedure

This protocol is adapted from standard deactivation methods for nitrogen mustards [1, 2].

  • Preparation:

    • Work inside a certified chemical fume hood.

    • PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles.

  • Dissolution (For Solids):

    • If FNM is a solid, dissolve it in a minimal amount of DMSO or Ethanol. Do not attempt to dissolve directly in water as solubility is poor.

  • The Quench:

    • Slowly add the FNM solution to the 10% Sodium Thiosulfate solution.

    • Ratio: Use at least a 20:1 molar excess of thiosulfate to FNM. Practically, add 20 mL of 10% STS for every 100 mg of FNM.

  • Reaction Time:

    • Stir or swirl gently.

    • Allow the mixture to stand for 24 hours at room temperature. The reaction is time-dependent.

  • Validation (Optional but Recommended):

    • Verify pH is neutral to slightly basic (pH 7-9).

    • Advanced Check: The absence of alkylating activity can be confirmed using 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay if strict validation is required by your EHS officer.

Part 3: Waste Management & Logistics

Once quenched, the material is less chemically reactive but remains a chemical waste product containing phenothiazine structures.

Waste Classification (RCRA Context)

While Fluphenazine-N-2-chloroethane is not explicitly listed on the EPA "P-List" (unlike specific mustards like Mechlorethamine), it exhibits characteristics of Toxicity and potentially Mutagenicity .

  • Primary Code: Treat as Hazardous Waste .

  • Best Practice: Incineration is the preferred disposal method for all nitrogen mustard derivatives to ensure complete thermal destruction of the phenothiazine ring and the alkyl chain [3].

Disposal Workflow

DisposalWorkflow Start Start: FNM Waste Identified FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid FNM FormCheck->Solid Solution Solution (DMSO/EtOh) FormCheck->Solution Dissolve Dissolve in DMSO Solid->Dissolve Quench Add 10% Sodium Thiosulfate (20:1 Ratio, 24 Hours) Solution->Quench Dissolve->Quench Segregate Segregate into 'Quenched Toxic' Stream Quench->Segregate Label Label: 'Deactivated Nitrogen Mustard Contains: Thiosulfate, Phenothiazine' Segregate->Label Final Ship for Incineration Label->Final

Figure 2: Logical decision tree for the safe processing of FNM waste.

Part 4: Emergency Response (Spills)

Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE: Don double gloves, Tyvek sleeves, and a respirator (N95 minimum, P100 preferred) if outside a hood.

  • Contain & Neutralize:

    • Cover the spill with paper towels.

    • Soak the towels with 10% Sodium Thiosulfate solution.

    • Allow to sit for 30 minutes to initiate quenching.

  • Cleanup:

    • Scoop up the damp towels and place them into a wide-mouth hazardous waste jar.

    • Clean the surface twice with detergent and water.

    • Dispose of all cleanup materials as hazardous waste (incineration).

References

  • Hatiboglu, I., Mihich, E., Moore, G. E., & Nichol, C. A. (1962). Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard: An Experimental Study. Annals of Surgery, 156(6), 994–1001.[4]

  • Cayman Chemical. (2022).[1] Safety Data Sheet: Fluphenazine-N-2-chloroethane (hydrochloride).[1] Cayman Chemical Product Documentation.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。